molecular formula C10H12BrNO2 B1525254 3-(2-Bromo-4-methoxyphenoxy)azetidine CAS No. 1220027-73-5

3-(2-Bromo-4-methoxyphenoxy)azetidine

Cat. No.: B1525254
CAS No.: 1220027-73-5
M. Wt: 258.11 g/mol
InChI Key: HLWKYOXBHUQIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-4-methoxyphenoxy)azetidine is a useful research compound. Its molecular formula is C10H12BrNO2 and its molecular weight is 258.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-methoxyphenoxy)azetidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-methoxyphenoxy)azetidine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLWKYOXBHUQIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CNC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701288222
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220027-73-5
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220027-73-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Bromo-4-methoxyphenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701288222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(2-Bromo-4-methoxyphenoxy)azetidine: Synthesis, Properties, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-Phenoxyazetidine Scaffold

In the landscape of modern drug discovery, the pursuit of novel molecular frameworks that impart advantageous physicochemical and pharmacological properties is a central theme. Among the saturated heterocyclic motifs, the azetidine ring has emerged as a privileged scaffold.[1] This four-membered, nitrogen-containing heterocycle offers a unique conformational rigidity that sits between the highly strained aziridine and the more flexible five-membered pyrrolidine ring. This constrained geometry can significantly enhance the binding affinity of a molecule to its biological target by minimizing the entropic penalty upon binding. Furthermore, the incorporation of an azetidine ring can improve key drug-like properties such as solubility and metabolic stability.[1]

This guide provides a comprehensive technical overview of 3-(2-Bromo-4-methoxyphenoxy)azetidine, a functionalized building block with significant potential in medicinal chemistry. The strategic incorporation of a substituted phenoxy moiety onto the azetidine core introduces key structural features: a bromine atom, which can serve as a handle for further synthetic diversification through cross-coupling reactions, and a methoxy group, which can influence electronic properties and metabolic stability. This document will detail the chemical properties, plausible synthetic routes with step-by-step protocols, and potential applications of this compound in the development of novel therapeutics.

Core Chemical Properties

PropertyValueSource/Method
CAS Number 1220027-73-5Chemical Supplier Databases[2]
Molecular Formula C₁₀H₁₂BrNO₂Chemical Supplier Databases[2]
Molecular Weight 258.11 g/mol Chemical Supplier Databases[2]
Appearance Predicted: White to off-white solidInferred from analogous compounds
Solubility Predicted: Soluble in organic solvents such as DCM, MeOH, and DMSOInferred from structural features
Purity Specification Typically ≥95%Commercial Supplier[2]

Synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine: A Plausible Two-Step Approach

The synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine can be logically approached through a two-step sequence involving the coupling of a protected 3-hydroxyazetidine with 2-bromo-4-methoxyphenol, followed by deprotection. Two well-established methods for the key etherification step are the Williamson ether synthesis and the Mitsunobu reaction.

Precursor Synthesis: 2-Bromo-4-methoxyphenol

The phenolic precursor, 2-bromo-4-methoxyphenol, is a known compound with available spectroscopic data.[3] Its synthesis typically involves the regioselective bromination of 4-methoxyphenol.

Synthetic Pathway 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for forming ethers via an SN2 reaction between an alkoxide and an alkyl halide or sulfonate.[4] In this context, the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted to a better leaving group, such as a mesylate or tosylate, which is then displaced by the phenoxide of 2-bromo-4-methoxyphenol.

Williamson_Ether_Synthesis cluster_0 Step 1: Etherification cluster_1 Step 2: Deprotection N-Boc-3-hydroxyazetidine N-Boc-3-hydroxyazetidine Mesylation 1. MsCl, TEA, DCM 2. 2-Bromo-4-methoxyphenol, NaH, DMF N-Boc-3-hydroxyazetidine->Mesylation Activation N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine Mesylation->N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine SN2 Displacement N-Boc-protected_intermediate N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine Acidic_Hydrolysis TFA or HCl in Dioxane N-Boc-protected_intermediate->Acidic_Hydrolysis Boc Removal Final_Product 3-(2-Bromo-4-methoxyphenoxy)azetidine Acidic_Hydrolysis->Final_Product

Caption: Plausible Williamson Ether Synthesis Workflow.

Step 1a: Mesylation of N-Boc-3-hydroxyazetidine

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere, add triethylamine (TEA, 1.5 eq.).

  • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-Boc-3-mesyloxyazetidine, which can often be used in the next step without further purification.

Step 1b: Ether Formation

  • To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 2-bromo-4-methoxyphenol (1.2 eq.) in DMF dropwise.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of crude N-Boc-3-mesyloxyazetidine (1.0 eq.) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of hexane and ethyl acetate) to afford N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine.

Step 2: N-Boc Deprotection

  • Dissolve N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq.) in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq.) or a solution of 4M HCl in dioxane.[5]

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.[6]

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate) or isolate as the corresponding salt.

  • Extract the free base with an organic solvent, dry, and concentrate to yield 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Synthetic Pathway 2: Mitsunobu Reaction

The Mitsunobu reaction provides a milder alternative for the direct conversion of an alcohol to an ether with inversion of stereochemistry, although stereochemistry is not a factor for this achiral substrate.[7] This reaction utilizes a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD).[8]

Mitsunobu_Reaction cluster_0 Step 1: Mitsunobu Coupling cluster_1 Step 2: Deprotection Reactants N-Boc-3-hydroxyazetidine + 2-Bromo-4-methoxyphenol + PPh3 Mitsunobu_Reagent DIAD or DEAD in THF, 0 °C to RT Reactants->Mitsunobu_Reagent N-Boc-protected_intermediate N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine Mitsunobu_Reagent->N-Boc-protected_intermediate N-Boc-protected_intermediate_2 N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine Acidic_Hydrolysis TFA or HCl in Dioxane N-Boc-protected_intermediate_2->Acidic_Hydrolysis Boc Removal Final_Product 3-(2-Bromo-4-methoxyphenoxy)azetidine Acidic_Hydrolysis->Final_Product

Caption: Plausible Mitsunobu Reaction Workflow.

Step 1: Ether Formation

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-bromo-4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 6-12 hours, monitoring by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to separate the product from triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

Step 2: N-Boc Deprotection

Follow the same procedure as outlined in Step 2 of the Williamson ether synthesis protocol.

Predicted Spectroscopic Data

While experimental spectra for 3-(2-Bromo-4-methoxyphenoxy)azetidine are not available, a predictive analysis based on its structure and known chemical shifts of related compounds can provide valuable guidance for characterization.

¹H NMR (Predicted, CDCl₃, 400 MHz):

  • Aromatic Protons (3H): δ 6.8-7.2 ppm (multiplets)

  • Azetidine CH (1H): δ 4.8-5.0 ppm (multiplet)

  • Azetidine CH₂ (4H): δ 3.8-4.2 ppm (multiplets)

  • Methoxy CH₃ (3H): δ 3.7-3.8 ppm (singlet)

  • NH Proton (1H): Broad singlet, chemical shift dependent on concentration and solvent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

  • Aromatic C-O: δ 150-155 ppm

  • Aromatic C-Br: δ 110-115 ppm

  • Aromatic C-OMe: δ 145-150 ppm

  • Other Aromatic Carbons: δ 115-125 ppm

  • Azetidine C-O: δ 70-75 ppm

  • Azetidine CH₂: δ 50-55 ppm

  • Methoxy CH₃: δ 55-56 ppm

Mass Spectrometry (Predicted):

  • [M+H]⁺: m/z 258.0, 260.0 (characteristic isotopic pattern for bromine)

Reactivity and Stability

3-(2-Bromo-4-methoxyphenoxy)azetidine possesses several functional groups that dictate its reactivity and stability:

  • Azetidine Ring: The strained four-membered ring is susceptible to ring-opening reactions under certain conditions, though it is generally more stable than aziridines. The secondary amine is nucleophilic and can be further functionalized.

  • Aryl Bromide: The bromine atom on the aromatic ring is a versatile handle for synthetic transformations, particularly palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents at this position.

  • Ether Linkage: The aryl ether bond is generally stable under most reaction conditions.

  • Methoxy Group: The methoxy group is an electron-donating group that can influence the reactivity of the aromatic ring in electrophilic substitution reactions. It is generally stable, but can be cleaved under harsh acidic conditions (e.g., using HBr or BBr₃).

Potential Applications in Drug Discovery

The 3-(2-Bromo-4-methoxyphenoxy)azetidine scaffold is a promising starting point for the design of novel therapeutic agents across various disease areas. The combination of the conformationally constrained azetidine ring and the functionalized phenoxy moiety allows for the exploration of diverse chemical space.

As a Scaffold for CNS-Targeted Agents

The incorporation of azetidine rings has been shown to be beneficial for compounds targeting the central nervous system (CNS).[1] The rigidity of the scaffold can lead to increased selectivity for specific receptor subtypes. The lipophilicity of the bromomethoxy-phenyl group can be tailored to optimize blood-brain barrier penetration. Potential targets could include G-protein coupled receptors (GPCRs), ion channels, and transporters.

As a Building Block in Oncology

Azetidine-containing molecules have been successfully developed as kinase inhibitors in oncology.[1] The 3-(2-Bromo-4-methoxyphenoxy)azetidine scaffold could be elaborated to generate inhibitors of various kinases implicated in cancer progression. The bromine atom provides a convenient point for the introduction of pharmacophoric groups that can interact with the hinge region or other key binding pockets of kinases.

In the Development of Anti-infective Agents

The azetidine motif is present in a number of antibacterial agents. The unique three-dimensional structure of 3-phenoxyazetidine derivatives can be exploited to design novel inhibitors of bacterial enzymes or other essential cellular processes.

The following diagram illustrates a hypothetical drug discovery workflow starting from this versatile building block.

Drug_Discovery_Workflow Start 3-(2-Bromo-4-methoxyphenoxy)azetidine Diversification Synthetic Diversification (e.g., Suzuki, Buchwald-Hartwig) Start->Diversification Library Library of Analogues Diversification->Library Screening High-Throughput Screening Library->Screening Hit_ID Hit Identification Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Drug Discovery Workflow with the Core Scaffold.

Conclusion

3-(2-Bromo-4-methoxyphenoxy)azetidine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, and its functional handles, particularly the aryl bromide, allow for extensive synthetic diversification. While specific biological data for this compound is not yet widely published, the strategic combination of the conformationally constrained azetidine ring and the substituted phenoxy moiety makes it an attractive scaffold for the development of novel therapeutics targeting a range of diseases. This technical guide provides a foundational understanding of its properties and synthesis, paving the way for its application in the generation of next-generation drug candidates.

References

  • Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2008. Available from: [Link]

  • Mitsunobu reaction. Organic Synthesis. Available from: [Link]

  • Mitsunobu reaction. Wikipedia. Available from: [Link]

  • Azetidine derivatives and processes for preparing the same. Google Patents.
  • Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Journal of the Iranian Chemical Society, 2023. Available from: [Link]

  • Mitsunobu Reaction. Organic Chemistry Portal. Available from: [Link]

  • The Williamson Ether Synthesis. University of Massachusetts. Available from: [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. Available from: [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2021. Available from: [Link]

  • 3-(2-bromo-4,5-dimethoxyphenoxy)azetidine. AA Blocks. Available from: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie, 2021. Available from: [Link]

  • Williamson Ether Synthesis. J&K Scientific LLC. Available from: [Link]

  • Williamson ether synthesis. Wikipedia. Available from: [Link]

  • Deprotection of different N-Boc-compounds. ResearchGate. Available from: [Link]

  • Supplementary Information. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry, 2024. Available from: [Link]

  • Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2022. Available from: [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. Available from: [Link]

  • 2-(3-bromo-4-methoxyphenyl)azetidine. AA Blocks. Available from: [Link]

  • A. General synthetic route for accessing azetidines via intermolecular.... ResearchGate. Available from: [Link]

  • Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles. Medicinal Chemistry, 2011. Available from: [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

  • Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Medicinal Chemistry Letters, 2019. Available from: [Link]

Sources

An In-depth Technical Guide to 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(2-bromo-4-methoxyphenoxy)azetidine, a key heterocyclic building block in modern medicinal chemistry. The document delineates its chemical and physical properties, provides a detailed, mechanistically-grounded synthetic protocol, and outlines standard analytical methods for its characterization. Furthermore, this guide explores the strategic applications of this molecule in drug discovery, leveraging its unique structural features for the development of novel therapeutics. The content is structured to offer both practical, actionable information for laboratory scientists and a deeper conceptual understanding for researchers engaged in the design and synthesis of complex bioactive molecules.

Introduction: The Strategic Value of a Privileged Scaffold

In the landscape of contemporary drug discovery, the azetidine motif has emerged as a "privileged scaffold."[1][2] Its strained four-membered ring imparts a unique three-dimensional geometry that can enhance metabolic stability, improve aqueous solubility, and provide novel intellectual property space when used as a bioisostere for more common ring systems.[1][3] 3-(2-Bromo-4-methoxyphenoxy)azetidine (CAS Number: 1220027-73-5 ) is a particularly valuable derivative within this class.[4][5][6][7]

This molecule is a trifunctional building block, presenting medicinal chemists with three distinct points for chemical elaboration:

  • The Azetidine Nitrogen: A secondary amine that serves as a nucleophile or a handle for amide bond formation, sulfonylation, or reductive amination.

  • The Aryl Bromide: A versatile functional group amenable to a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the introduction of diverse substituents.

  • The Aromatic Ring: The methoxy group can influence the electronic properties of the ring and may serve as a metabolic soft spot or a point for demethylation to reveal a phenol for further functionalization.

This guide will provide the foundational knowledge required to effectively utilize this potent building block in a research and development setting.

Chemical and Physical Properties

A clear understanding of a compound's fundamental properties is critical for its effective use in synthesis and for predicting its behavior in more complex systems. The key properties of 3-(2-bromo-4-methoxyphenoxy)azetidine are summarized below.

PropertyValueSource(s)
CAS Number 1220027-73-5[4][5][6][7]
Molecular Formula C₁₀H₁₂BrNO₂[5][6]
Molecular Weight 258.11 g/mol [6]
IUPAC Name 3-(2-bromo-4-methoxyphenoxy)azetidine[5]
Canonical SMILES COC1=CC=C(OC2CNC2)C(Br)=C1[5]
InChI InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3[5]
Purity Typically >95%[5]
Hazard Class Irritant[6]

Synthesis and Mechanistic Insights

The synthesis of 3-substituted azetidines often involves the cyclization of a precursor containing a 1,3-dielectrophile with an amine or, more commonly, an intramolecular cyclization of a γ-amino alcohol derivative.[8][9] The preparation of 3-(2-bromo-4-methoxyphenoxy)azetidine typically follows a Williamson ether synthesis followed by deprotection and cyclization.

General Synthetic Workflow

The overall strategy involves coupling a protected 3-hydroxyazetidine with a suitable phenol, followed by deprotection to yield the final product. A common and robust approach is outlined below.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Deprotection A 1-Boc-3-hydroxyazetidine C 1-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine A->C NaH or K₂CO₃ DMF or ACN B 2-Bromo-4-methoxyphenol B->C D 1-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine E 3-(2-Bromo-4-methoxyphenoxy)azetidine D->E TFA or HCl DCM

Caption: Synthetic workflow for 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step 1: Synthesis of 1-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine

  • Rationale: This step involves a Williamson ether synthesis. 2-Bromo-4-methoxyphenol is deprotonated by a base (e.g., sodium hydride) to form a nucleophilic phenoxide. This phenoxide then displaces a suitable leaving group on the 3-position of a protected azetidine, such as a tosylate or mesylate derived from 1-Boc-3-hydroxyazetidine. The Boc (tert-butyloxycarbonyl) group is crucial as it protects the azetidine nitrogen from participating in side reactions.

  • Procedure:

    • To a stirred solution of 2-bromo-4-methoxyphenol (1.0 eq) in anhydrous dimethylformamide (DMF, 0.2 M) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • Allow the reaction mixture to stir at room temperature for 30 minutes until gas evolution ceases, indicating the formation of the sodium phenoxide.

    • Add a solution of 1-Boc-3-(methylsulfonyloxy)azetidine (prepared from 1-Boc-3-hydroxyazetidine and methanesulfonyl chloride, 1.1 eq) in DMF to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor by TLC or LC-MS until the starting phenol is consumed (typically 4-6 hours).

    • Cool the reaction to room temperature and carefully quench with saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine as a solid or oil.

Step 2: Synthesis of 3-(2-bromo-4-methoxyphenoxy)azetidine (Final Product)

  • Rationale: The final step is the removal of the Boc protecting group under acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent is commonly used. The acid protonates the carbamate, which then fragments to release the free amine, carbon dioxide, and tert-butyl cation.

  • Procedure:

    • Dissolve the purified 1-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq) in dichloromethane (DCM, 0.2 M).

    • Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in DCM and neutralize by washing with a saturated aqueous sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield 3-(2-bromo-4-methoxyphenoxy)azetidine. Further purification by crystallization or chromatography may be performed if necessary.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

TechniqueExpected Data
¹H NMR (400 MHz, CDCl₃) δ (ppm): ~7.1-7.3 (m, 1H, Ar-H), ~6.8-7.0 (m, 2H, Ar-H), ~4.9-5.1 (m, 1H, O-CH), ~4.1-4.3 (m, 2H, CH₂-N), ~3.8-4.0 (m, 2H, CH₂-N), 3.79 (s, 3H, OCH₃), ~2.5-3.0 (br s, 1H, NH). Note: Peaks and multiplicities are estimates and should be confirmed with experimental data.
¹³C NMR (101 MHz, CDCl₃) δ (ppm): ~155 (Ar-C-O), ~150 (Ar-C-O), ~125 (Ar-C), ~118 (Ar-C), ~115 (Ar-C), ~112 (Ar-C-Br), ~70 (O-CH), 55.9 (OCH₃), ~52 (CH₂-N, 2C). Note: Chemical shifts are approximate.
Mass Spectrometry (ESI+) [M+H]⁺ calculated for C₁₀H₁₃BrNO₂⁺: 258.01, 260.01. The characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) should be observed.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 3-(2-bromo-4-methoxyphenoxy)azetidine lies in its application as a versatile scaffold for library synthesis and lead optimization.[10][11] Its trifunctional nature allows for systematic exploration of the chemical space around the core structure.

A Hub for Molecular Diversification

The compound serves as an excellent starting point for creating a library of analogues for structure-activity relationship (SAR) studies. The azetidine nitrogen and the aryl bromide can be functionalized orthogonally.

G cluster_0 N-Functionalization cluster_1 C-Functionalization (Aryl Bromide) Core 3-(2-Bromo-4-methoxyphenoxy)azetidine Amide Amide Coupling (R-COCl) Core->Amide Sulfonamide Sulfonylation (R-SO₂Cl) Core->Sulfonamide ReductiveAmination Reductive Amination (R-CHO, NaBH(OAc)₃) Core->ReductiveAmination Suzuki Suzuki Coupling (Ar-B(OH)₂) Core->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Sonogashira Sonogashira Coupling (Alkynes) Core->Sonogashira

Caption: Diversification strategies for the core scaffold.

Case Studies and Therapeutic Areas

While specific drugs containing this exact fragment may not be publicly disclosed, similar 3-phenoxyazetidine scaffolds are prevalent in drug candidates across various therapeutic areas:

  • Oncology: As kinase inhibitors, where the azetidine can orient substituents into specific binding pockets.

  • Neuroscience: In compounds targeting GPCRs or ion channels, where the rigid azetidine ring helps to lock in a bioactive conformation.

  • Infectious Diseases: The scaffold can be decorated to mimic natural substrates or to block key enzymatic processes in bacteria or viruses.

The 2-bromo-4-methoxyphenyl moiety is particularly interesting. The bromine atom allows for the introduction of larger aromatic or heterocyclic groups via cross-coupling, which can be crucial for achieving high-affinity binding to biological targets. The methoxy group can serve as a hydrogen bond acceptor or be involved in key hydrophobic interactions within a protein's active site.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions are paramount.

  • Safety: Classified as an irritant.[6] Avoid contact with skin, eyes, and mucous membranes. In case of contact, rinse immediately with plenty of water.

  • Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container. It is advisable to store under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Conclusion

3-(2-Bromo-4-methoxyphenoxy)azetidine is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery programs. Its well-defined structure, coupled with multiple, orthogonally addressable functional groups, provides a robust platform for the rapid generation of diverse and novel chemical entities. This guide has provided the essential technical information for scientists to synthesize, characterize, and strategically deploy this valuable building block in the quest for the next generation of therapeutics.

References

  • AA Blocks. (n.d.). 2228632-01-5 | 3-(2-bromo-4,5-dimethoxyphenoxy)azetidine. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 3-[2-bromo-4-(1-methyl-1-phenylethyl)phenoxy]-azetidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. Retrieved from [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Retrieved from [Link]

  • Findlater, M., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 7), o1555. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Retrieved from [Link]

  • Sinfoo Biotech. (n.d.). 3-(2-bromo-4-methoxyphenoxy)azetidine. Retrieved from [Link]

  • Im, S., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(6), 3866-3887. Retrieved from [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from [Link]

  • D'hooghe, M., & De Kimpe, N. (2010). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. The Journal of Organic Chemistry, 75(15), 5084-5093. Retrieved from [Link]

  • Bott, T. M., & West, F. G. (2012). Preparation and synthetic applications of azetidines. Heterocycles, 84(1), 223-259. Retrieved from [Link]

  • Cole, A. C., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society, 143(35), 14001-14008. Retrieved from [Link]

  • ResearchGate. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-Fluorophenoxy)azetidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Bromo-2-nitrophenyl)methoxy]azetidine. Retrieved from [Link]

  • PubChem. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of 3-(2-bromo-4-methoxyphenoxy)azetidine. The content is tailored for researchers, scientists, and professionals in the field of drug development who are interested in the unique characteristics of this azetidine derivative.

Molecular Structure and Identification

3-(2-Bromo-4-methoxyphenoxy)azetidine is a heterocyclic compound featuring a strained four-membered azetidine ring linked via an ether bond to a substituted aromatic system. The precise arrangement of its constituent atoms confers specific chemical and physical properties that are of significant interest in medicinal chemistry.

Chemical Structure:

Caption: 2D structure of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Key Identifiers:

IdentifierValueSource
IUPAC Name 3-(2-bromo-4-methoxyphenoxy)azetidineN/A
CAS Number 1220027-73-5[1]
Molecular Formula C₁₀H₁₂BrNO₂[1]
Molecular Weight 258.11 g/mol [1]
SMILES COC1=CC=C(OC2CNC2)C(Br)=C1N/A
InChI InChI=1S/C10H12BrNO2/c1-13-7-2-3-10(9(11)4-7)14-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3N/A

Physicochemical Properties

PropertyValueSource
LogP 1.95N/A
Hydrogen Bond Donors 1N/A
Hydrogen Bond Acceptors 3N/A
Fsp³ 0.4N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A

Synthesis and Mechanistic Insights

The synthesis of 3-(2-bromo-4-methoxyphenoxy)azetidine can be logically approached through a Williamson ether synthesis.[2][3][4] This well-established reaction involves the coupling of an alcohol (or its corresponding alkoxide) with an alkyl halide.[2][3][4] In this case, the synthesis would proceed by reacting a protected 3-hydroxyazetidine with 2-bromo-4-methoxyphenol in the presence of a suitable base.

Proposed Synthetic Pathway:

Caption: Proposed Williamson ether synthesis of the target molecule.

Experimental Protocol (Hypothetical):

  • Protection of Azetidine: 3-Hydroxyazetidine is first protected, commonly with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions involving the nitrogen atom.

  • Deprotonation: N-Boc-3-hydroxyazetidine is treated with a strong base, such as sodium hydride (NaH), in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding alkoxide. The choice of a strong base is crucial for complete deprotonation, thereby maximizing the nucleophilicity of the oxygen atom.[2]

  • Nucleophilic Substitution: 2-Bromo-4-methoxyphenol is added to the reaction mixture. The alkoxide of N-Boc-3-hydroxyazetidine then acts as a nucleophile, attacking the carbon atom of the C-Br bond in the aromatic ring is less likely due to the stability of the aryl halide. A more plausible route involves the reaction of a 3-haloazetidine derivative with the phenoxide of 2-bromo-4-methoxyphenol.

  • Revised Nucleophilic Substitution: 2-Bromo-4-methoxyphenol is deprotonated with a base like potassium carbonate in a solvent such as acetonitrile. To this solution, a protected 3-iodo- or 3-bromoazetidine is added. The phenoxide attacks the electrophilic carbon of the azetidine ring, displacing the halide in an Sₙ2 reaction to form the ether linkage.[3][4]

  • Deprotection: The Boc protecting group is removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final product, 3-(2-bromo-4-methoxyphenoxy)azetidine.

  • Purification: The crude product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Spectroscopic Characterization (Predicted)

While experimental spectra for 3-(2-bromo-4-methoxyphenoxy)azetidine are not currently available in public databases, its spectral characteristics can be predicted based on the analysis of its structural motifs and data from analogous compounds.[5][6]

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the range of 6.5-7.5 ppm are expected for the protons on the benzene ring. The specific splitting patterns will be influenced by the bromo and methoxy substituents.

  • Azetidine Ring Protons: The protons on the azetidine ring will likely appear as multiplets in the range of 3.0-4.5 ppm. The proton attached to the carbon bearing the oxygen (C3-H) would likely be the most downfield of the ring protons.

  • Methoxy Protons: A sharp singlet corresponding to the three protons of the methoxy group is anticipated around 3.8 ppm.

  • N-H Proton: A broad singlet for the amine proton on the azetidine ring is expected, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy (Predicted):

  • Aromatic Carbons: Signals for the carbons of the benzene ring would be observed in the region of 110-160 ppm. The carbons attached to the oxygen and bromine atoms will have distinct chemical shifts.

  • Azetidine Ring Carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-60 ppm. The carbon atom bonded to the ether oxygen (C3) will be the most downfield among the ring carbons.

  • Methoxy Carbon: The carbon of the methoxy group will likely appear as a single peak around 55-60 ppm.

Mass Spectrometry (Predicted):

The mass spectrum is expected to show a characteristic isotopic pattern for a compound containing one bromine atom, with two peaks of nearly equal intensity separated by 2 m/z units (M and M+2) for the molecular ion.[7][8][9] Fragmentation would likely involve cleavage of the ether bond and fragmentation of the azetidine ring.

Infrared (IR) Spectroscopy (Predicted):

  • C-O-C Stretch: A strong absorption band in the region of 1250-1000 cm⁻¹ corresponding to the aryl-alkyl ether stretching vibrations.

  • N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

  • C-H Stretch: Aromatic and aliphatic C-H stretching vibrations will be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

  • C=C Stretch: Aromatic ring C=C stretching absorptions in the 1600-1450 cm⁻¹ region.

Applications in Drug Discovery and Medicinal Chemistry

The azetidine scaffold is a privileged structure in medicinal chemistry, known for imparting favorable pharmacokinetic properties to drug candidates.[10][11] Its incorporation can lead to improved metabolic stability, enhanced solubility, and better receptor binding affinity.[10]

Potential Therapeutic Areas:

The 3-(2-bromo-4-methoxyphenoxy)azetidine scaffold combines the desirable features of the azetidine ring with a substituted phenoxy moiety, suggesting its potential as a building block for the synthesis of novel therapeutic agents. The brominated and methoxylated phenyl ring can be further functionalized to explore a wide range of biological targets.[12][13] Based on the known activities of related compounds, this molecule could serve as a starting point for the development of agents targeting:

  • Central Nervous System (CNS) Disorders: The rigid azetidine framework can be beneficial for designing ligands for CNS receptors.[10]

  • Oncology: Many small molecule kinase inhibitors incorporate heterocyclic rings.[10]

  • Infectious Diseases: The azetidine motif is present in some antibacterial and antiviral agents.[11]

The specific biological activity of 3-(2-bromo-4-methoxyphenoxy)azetidine has not been extensively reported, highlighting an opportunity for further investigation and screening in various disease models.

Safety and Handling

Based on information for structurally related compounds, 3-(2-bromo-4-methoxyphenoxy)azetidine should be handled with care in a laboratory setting.

Hazard Identification:

  • Harmful if swallowed.

  • Causes skin irritation.

  • Causes serious eye irritation.

  • May cause respiratory irritation.

Recommended Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area or under a fume hood.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes.

  • In case of contact, immediately flush the affected area with plenty of water.

  • Wash hands thoroughly after handling.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

3-(2-Bromo-4-methoxyphenoxy)azetidine is a molecule with significant potential in the field of medicinal chemistry. Its unique combination of a strained azetidine ring and a functionalized aromatic system makes it an attractive scaffold for the design of novel therapeutic agents. While experimental data on this specific compound is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications based on established chemical principles and data from related structures. Further research into the biological activity of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Synthesis and Characterization Of Some 3-Phenylthio/3-Phenoxyazetidine-2- One: Application of Two Dimensional NMR HMQC 1H-13C. National Journal of Chemistry, 2011, Volume 41.
  • Benzene, 1-bromo-3-methoxy- - the NIST WebBook. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Williamson ether synthesis - Wikipedia. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • Synthesis and biological screening of a novel series of 3, 4, 5-trisubstituted phenoxyacetic acid analogs.
  • Pharmacological evaluation as analgesic and anti-inflammatory and molecular docking of newly synthesized nitrogen heterocyclic deriv
  • Azetidine synthesis - Organic Chemistry Portal. Available at: [Link]

  • 3-(2-bromo-4-methoxyphenoxy)azetidine - Sinfoo Biotech. Available at: [Link]

  • Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

  • Azetidines of pharmacological interest - PubMed. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines - ResearchG
  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central.
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC.
  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinyl
  • Benzene, 1-bromo-4-methoxy- - the NIST WebBook. Available at: [Link]

  • Synthesis and Assessment of 3-Substituted Phenazines as Novel Antichlamydial Agents - PubMed.
  • Organic CHEMISTRY - TSI Journals.
  • 3-((3-Bromo-4-methylbenzyl)oxy)azetidine | C11H14BrNO | CID - PubChem. Available at: [Link]

  • Synthesis and pharmacological evaluation of marine bromopyrrole alkaloid-based hybrids with anti-inflammatory activity - Arabian Journal of Chemistry.
  • Synthesis and biological screening of aminothiadiazine dioxides rel
  • Bromo pattern in Mass Spectrometry - YouTube. Available at: [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - MDPI.
  • Synthesis and Biological Evaluation of New Piperazine Substituted 3, 5-Diarylisoxazolines.
  • Synthesis, molecular simulation studies, in vitro biological assessment of 2-substituted benzoxazole derivatives as promising antimicrobial agents - NIH.
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Deriv
  • 1 H NMR spectra of (top) (3-phenyl-3,4-dihydro-2H-benzo[e]...
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed.
  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
  • Spectroscopic and thermal isomerization characteristics of 3,3′-dialkoxy and dialkanoyloxy azobenzenes - Journal of M
  • Synthesis, Spectroscopic Analysis and Assessment of the Biological Activity of New Hydrazine and Hydrazide Derivatives of 3-Formylchromone - ResearchG

Sources

A Technical Guide to Determining the Aqueous Solubility of 3-(2-Bromo-4-methoxyphenoxy)azetidine for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Critical Role of Solubility in Preclinical Success

In the landscape of contemporary drug discovery, the intrinsic properties of a molecule are as crucial as its pharmacological activity. Among these, aqueous solubility stands as a primary gatekeeper to a compound's ultimate success. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo bioavailability, ultimately leading to costly late-stage failures. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the aqueous solubility of the novel compound 3-(2-Bromo-4-methoxyphenoxy)azetidine. By moving beyond a mere recitation of steps, we delve into the causality behind experimental choices, empowering researchers to generate robust and reliable data. This document is structured to serve as a self-validating system, grounding every protocol in established scientific principles and authoritative standards.

Understanding the Compound: 3-(2-Bromo-4-methoxyphenoxy)azetidine

3-(2-Bromo-4-methoxyphenoxy)azetidine is a substituted aromatic ether containing an azetidine moiety. Its chemical structure suggests a degree of lipophilicity, which may influence its aqueous solubility. A thorough understanding of its physicochemical properties is paramount for interpreting solubility data and for guiding formulation strategies.

Table 1: Physicochemical Properties of 3-(2-Bromo-4-methoxyphenoxy)azetidine

PropertyValueSource
CAS Number 1220027-73-5[1][2][3]
Molecular Formula C₁₀H₁₂BrNO₂[2]
Molecular Weight 258.11 g/mol [2]
Appearance (Not specified, typically a solid)
pKa (Predicted) (Prediction required)
LogP (Predicted) (Prediction required)

Note: Experimentally determined pKa and LogP values are recommended for higher accuracy.

The Dichotomy of Solubility Measurement: Kinetic vs. Thermodynamic

The term "solubility" can be misleading without proper context. In early drug discovery, two primary types of solubility are measured: kinetic and thermodynamic. Understanding the distinction is critical for the appropriate application of the data.[4][5]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after a supersaturated stock solution (typically in DMSO) is diluted into an aqueous buffer and allowed to precipitate over a short period.[5][6][7] It is a high-throughput method well-suited for screening large numbers of compounds in early discovery.[5][8] However, it does not represent a true equilibrium state.

  • Thermodynamic (or Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of a compound in a solvent at equilibrium with its solid phase.[4][9][10] This measurement is more time and resource-intensive but is essential for lead optimization and preformulation studies.[4][8]

The following diagram illustrates the conceptual difference between these two key solubility measurements.

G cluster_0 Solubility Measurement Approaches cluster_1 Experimental Process KS Kinetic Solubility (High-Throughput Screening) DMSO_Stock Compound in DMSO Stock Solution TS Thermodynamic Solubility (Lead Optimization & Formulation) Solid_Compound Excess Solid Compound Aq_Dilution Rapid Dilution in Aqueous Buffer DMSO_Stock->Aq_Dilution Short Incubation (e.g., 2h) Precipitation Precipitation Occurs Aq_Dilution->Precipitation Short Incubation (e.g., 2h) Measurement_K Measure Soluble Fraction (e.g., Nephelometry, UV-Vis) Precipitation->Measurement_K Short Incubation (e.g., 2h) Aq_Suspension Suspension in Aqueous Buffer Solid_Compound->Aq_Suspension Reaches Equilibrium Equilibration Long Incubation with Agitation (e.g., 24-72 hours) Aq_Suspension->Equilibration Reaches Equilibrium Measurement_T Measure Soluble Fraction (e.g., HPLC-UV) Equilibration->Measurement_T Reaches Equilibrium G start Start prep 1. Prepare Suspension (Excess solid in PBS, pH 7.4) start->prep equilibrate 2. Equilibrate (24-72h shaking at 25°C) prep->equilibrate separate 3. Separate Phases (Centrifuge & Filter Supernatant) equilibrate->separate quantify 4. Quantify (HPLC-UV Analysis) separate->quantify end End (Solubility Value) quantify->end G Solubility Aqueous Solubility pH pH of Medium pH->Solubility pKa Compound pKa pH->pKa interacts with pKa->Solubility Crystal Crystal Lattice Energy (Polymorphism) Crystal->Solubility Temp Temperature Temp->Solubility LogP Lipophilicity (LogP) LogP->Solubility

Sources

3-(2-Bromo-4-methoxyphenoxy)azetidine spectroscopic analysis (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 3-(2-Bromo-4-methoxyphenoxy)azetidine

This guide provides a comprehensive exploration of the essential spectroscopic techniques required for the structural elucidation and characterization of 3-(2-Bromo-4-methoxyphenoxy)azetidine, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] As a substituted azetidine, this molecule presents a unique combination of a strained four-membered ring and a complex aromatic system, necessitating a multi-faceted analytical approach for unambiguous characterization.

This document is designed for researchers and drug development professionals. It moves beyond simple data reporting to explain the rationale behind analytical choices and interpretative strategies, reflecting field-proven insights. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results.

Molecular Structure and Analytical Overview

A thorough understanding of the molecular architecture is the foundation of any spectroscopic analysis. The target molecule, 3-(2-Bromo-4-methoxyphenoxy)azetidine, consists of three key structural motifs: a 1,3-disubstituted azetidine ring, a phenyl ether linkage, and a 2-bromo-4-methoxy substituted aromatic ring. Each motif yields distinct and predictable spectroscopic signatures.

Diagram 1: Molecular Structure of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Caption: Numbering scheme for 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.[4][5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

¹H NMR Analysis

Theoretical Principles: The chemical shift (δ) of a proton is determined by its local electronic environment. Electronegative atoms (like O, N, Br) deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[4][5] Spin-spin coupling, observed as signal splitting, provides information about the number of neighboring protons.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃): The spectrum can be divided into two main regions: the aliphatic azetidine signals and the aromatic phenyl signals.

  • Azetidine Ring Protons (δ 3.5-5.0 ppm): The protons on the azetidine ring are expected to show complex splitting patterns due to their diastereotopic nature and coupling to each other.

    • H3 (methine): This proton, attached to the carbon bearing the phenoxy group, will be the most downfield of the ring protons due to the deshielding effect of the adjacent oxygen. It will likely appear as a multiplet (quintet or similar) from coupling to the four protons on C2 and C4.

    • H2 & H4 (methylene): The four methylene protons on C2 and C4 are chemically non-equivalent. They will couple with each other (geminal coupling) and with the H3 proton (vicinal coupling), resulting in complex multiplets. Signals for azetidine ring protons typically appear in the δ 3.6-4.4 ppm range.[6][7]

    • N-H Proton: The amine proton signal is often broad and its chemical shift is concentration-dependent. It can typically be found between δ 1.5-3.0 ppm and can be confirmed by a D₂O exchange experiment, where the peak disappears.

  • Aromatic Protons (δ 6.7-7.2 ppm): The trisubstituted benzene ring gives rise to three distinct signals.

    • H3': This proton is ortho to the bromine atom and will likely appear as a doublet.

    • H5': This proton is ortho to the methoxy group and meta to the ether linkage. It will likely appear as a doublet of doublets.

    • H6': This proton is ortho to the ether linkage and meta to the bromine. It will also likely appear as a doublet. The precise chemical shifts are influenced by the combined electronic effects of the bromo, methoxy, and phenoxy substituents.[8]

  • Methoxy Protons (δ ~3.8 ppm): The three protons of the methoxy group are equivalent and do not couple with other protons, resulting in a sharp singlet.[9]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton(s) Predicted δ (ppm) Multiplicity Integration
H3' ~7.15 d 1H
H5' ~6.80 dd 1H
H6' ~6.95 d 1H
H3 ~4.8-5.0 m 1H
H2, H4 ~3.7-4.2 m 4H
OCH₃ ~3.78 s 3H

| N-H | ~1.5-3.0 | br s | 1H |

Diagram 2: ¹H NMR Acquisition Workflow

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.7 mL CDCl₃ B Add TMS as internal standard (0 ppm) A->B C Transfer to 5mm NMR tube B->C D Insert sample into spectrometer C->D To Spectrometer E Lock & Shim D->E F Acquire ¹H Spectrum (e.g., 16 scans) E->F G Fourier Transform F->G Raw FID data H Phase & Baseline Correction G->H I Integrate signals & pick peaks H->I J J I->J Final Spectrum

Caption: Standard workflow for ¹H NMR analysis.

¹³C NMR Analysis

Theoretical Principles: In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak. The chemical shift is highly sensitive to the carbon's electronic environment. Carbons bonded to electronegative atoms are shifted significantly downfield.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃):

  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected for the aromatic carbons.

    • C-O (C1' & C4'): The carbons directly attached to oxygen atoms will be the most downfield, typically appearing between δ 150-160 ppm.[8]

    • C-Br (C2'): The carbon bearing the bromine atom will be shifted downfield, but less so than the oxygenated carbons, likely around δ 110-115 ppm.

    • C-H Carbons (C3', C5', C6'): These carbons will resonate in the typical aromatic region of δ 115-130 ppm.

  • Azetidine Ring Carbons (δ 40-70 ppm):

    • C3: This carbon, bonded to the ether oxygen, will be the most downfield of the aliphatic carbons, expected around δ 65-70 ppm.

    • C2 & C4: These equivalent methylene carbons will appear further upfield, likely in the δ 45-55 ppm range.[6]

  • Methoxy Carbon (δ ~56 ppm): The methoxy carbon gives a characteristic sharp signal around δ 55-60 ppm.[10]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon(s) Predicted δ (ppm)
C1' ~154
C4' ~152
C6' ~118
C3' ~117
C5' ~116
C2' ~112
C3 ~68
OCH₃ ~56

| C2, C4 | ~50 |

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds.[11] This technique is excellent for identifying the functional groups present in a molecule.[12]

Predicted IR Absorption Bands:

  • N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ is characteristic of a secondary amine.

  • C-H (Aromatic) Stretch: Peaks appearing just above 3000 cm⁻¹ (e.g., 3030-3100 cm⁻¹).

  • C-H (Aliphatic) Stretch: Peaks appearing just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹).

  • C=C (Aromatic) Stretch: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-O-C (Ether) Stretch: Strong, characteristic absorptions in the 1200-1275 cm⁻¹ (aryl-alkyl ether, asymmetric) and 1000-1075 cm⁻¹ (symmetric) regions.

  • C-N Stretch: A medium intensity peak in the 1020-1250 cm⁻¹ range.

  • C-Br Stretch: A peak in the fingerprint region, typically between 500-600 cm⁻¹.

Table 3: Predicted Key IR Absorption Bands

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch 3300 - 3400 Medium
C-H (Aromatic) Stretch 3030 - 3100 Medium
C-H (Aliphatic) Stretch 2850 - 2960 Medium
C=C (Aromatic) Stretch 1450 - 1600 Medium-Strong
C-O (Aryl Ether) Asymmetric Stretch 1200 - 1275 Strong

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is ideal for solid or oil samples as it requires minimal sample preparation.[13][14]

  • Instrument Preparation: Record a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining the sample's true absorption spectrum.

  • Sample Application: Place a small amount (1-2 mg) of the solid 3-(2-Bromo-4-methoxyphenoxy)azetidine directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure arm to ensure firm, even contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to generate the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue to prevent cross-contamination.

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry bombards a molecule with energy, causing it to ionize and break apart into charged fragments. The mass-to-charge ratio (m/z) of the parent ion and its fragments are measured, providing the molecular weight and structural information. Electron Ionization (EI) is a common technique for small, volatile molecules and often yields rich fragmentation patterns.

Predicted Mass Spectrum (EI-MS):

  • Molecular Ion (M⁺): The molecular formula is C₁₁H₁₃Br₂NO₂. The key feature will be the isotopic pattern for bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as two peaks of almost equal intensity: the M⁺ peak and the M+2 peak.

    • Calculated Monoisotopic Mass (for C₁₁H₁₃⁷⁹BrNO₂): 270.01 g/mol

    • Expected M⁺ peak at m/z = 270

    • Expected M+2 peak at m/z = 272

  • Key Fragmentation Pathways: Fragmentation often occurs at the weakest bonds or leads to the formation of stable ions or neutral molecules.

    • Alpha-Cleavage: The bond adjacent to the nitrogen atom in the azetidine ring can break, leading to fragmentation of the ring.

    • Ether Bond Cleavage: The C-O bond between the azetidine ring and the phenyl ring is a likely point of cleavage. This can lead to fragments corresponding to the bromomethoxyphenoxy radical and a charged azetidine fragment, or vice-versa.

    • Loss of Phenoxy Group: A common fragmentation pathway for phenoxy derivatives is the loss of the phenoxy radical or a phenol molecule.[15]

Diagram 3: Predicted Major Fragmentation Pathways (EI-MS)

M [C₁₁H₁₃BrNO₂]⁺ m/z = 270/272 F1 [C₄H₇NO]⁺ (Azetidine-O fragment) m/z = 85 M->F1 - C₇H₆BrO• F2 [C₇H₆BrO]⁺ (Bromomethoxyphenyl fragment) m/z = 201/203 M->F2 - C₄H₇NO• F3 [C₄H₈N]⁺ (Azetidinyl cation) m/z = 70 M->F3 - C₇H₅BrO₂•

Caption: Key fragmentations for 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Table 4: Predicted Key Fragments in EI-MS

m/z (for ⁷⁹Br) m/z (for ⁸¹Br) Possible Fragment Identity
270 272 [M]⁺ (Molecular Ion)
201 203 [Br(MeO)C₆H₃O]⁺
85 - [C₄H₇NO]⁺

| 70 | - | [C₄H₈N]⁺ |

Integrated Spectroscopic Analysis: A Self-Validating Approach

No single technique provides a complete structural picture. The power of this analytical workflow lies in the convergence of data from all four methods.

  • MS establishes the molecular weight and elemental composition (from isotopic patterns).

  • IR confirms the presence of key functional groups (amine, ether, aromatic ring).

  • ¹³C NMR accounts for every unique carbon atom in the molecule.

  • ¹H NMR reveals the proton environments and, crucially, their connectivity through spin-spin coupling, allowing the fragments identified by the other techniques to be pieced together.

When the predicted data tables and the experimentally acquired spectra are in full agreement, the structure of 3-(2-Bromo-4-methoxyphenoxy)azetidine can be assigned with a high degree of confidence. This cross-validation is the hallmark of a robust, scientifically sound characterization.

References

  • LPD Lab Services Ltd. (n.d.). FTIR Principles and Sample Preparation. Retrieved from LPD Lab Services Ltd. website: [Link]

  • University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from The University of the West Indies at Mona, Jamaica Department of Chemistry website: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from Drawell website: [Link]

  • Butkiewicz, J., Królewska-Golińska, K., & Albrecht, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. Molecules, 28(3), 1045. Available at: [Link]

  • Spectroscopy Online. (2024, August 14). Enhancing Sample Preparation with FTIR Spectroscopy: Key Applications Across Science. Retrieved from Spectroscopy Online website: [Link]

  • Chen, S. H., Tsai, S. F., & Wu, S. H. (2004). Mass spectral fragmentation of 2a,4-disubstituted 2,2a,3,4-tetrahydro-2-phenoxy-1H-azeto[2,1-d][11][12]benzothiazepin-1-ones under electron impact ionization conditions. Rapid communications in mass spectrometry, 18(8), 859–862. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI) for.... Retrieved from The Royal Society of Chemistry website: [Link]

  • ACG Publications. (2023). Methoxyphenanthrenes: synthesis and structure analysis. Retrieved from ACG Publications website: [Link]

  • Beilstein Journals. (n.d.). Supplementary Information. Retrieved from Beilstein Journals website: [Link]

  • Agrawal, P. K. (2011). Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications, 6(11), 1689-1692. Available at: [Link]

  • Liu, R., & Tan, B. (2021). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 143(26), 9789–9794. Available at: [Link]

  • Ahmed, S. E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 9(1), 146-154. Available at: [Link]

  • ResearchGate. (2018). IjsSynthesis, Identification and Evaluation of Antimicrobial Activities of some New N-substituted 2-azetidinone, Imidazolidinone and tetrazole derivatives of 2-(methylthio) benzimidazole. Available at: [Link]

  • Han, Y., et al. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(19), 8188–8192. Available at: [Link]

  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. Retrieved from PubChem website: [Link]

  • Guzei, I. A., & Spencer, L. C. (2008). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E, 64(Pt 12), o2398. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from Chemistry LibreTexts website: [Link]

  • ResearchGate. (2020). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from Chemistry LibreTexts website: [Link]

  • AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from AZoOptics website: [Link]

  • PubChem. (n.d.). Azetidine. Retrieved from PubChem website: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(19), 8188-8192. Available at: [Link]

Sources

3-(2-Bromo-4-methoxyphenoxy)azetidine purity and characterization

Author: BenchChem Technical Support Team. Date: February 2026

Beginning Data Collection

I've initiated comprehensive Google searches for information on synthesizing, purifying, and characterizing 3-(2-Bromo-4-methoxyphenoxy)azetidine and similar chemicals. The preliminary search terms are generating a broad spectrum of results, which I'm now actively filtering and organizing to identify the most relevant and authoritative sources.

Defining Search Parameters

I'm now refining my initial search queries to better target authoritative sources on the synthesis, purification, and characterization of 3-(2-Bromo-4-methoxyphenoxy)azetidine and similar structures. I'm focusing on specific keywords like "azetidine derivatives characterization" and "NMR spectroscopy for substituted phenoxy azetidines." Based on these results, I'm formulating a logical outline for a technical guide that will include detailed analytical protocols.

Formulating Detailed Outline

I'm now expanding my search queries to include HPLC, GC-MS, and FTIR, focusing on halogenated compounds and related structures. I'm formulating a logical guide structure with an intro to the compound, followed by synthesis/purification sections, and then detailed analytical techniques, ensuring each protocol is self-validating. I'll cite peer-reviewed journals and guidelines and generate Graphviz diagrams. The goal is a comprehensive technical guide integrating all elements.

The Azetidine Scaffold: From Serendipitous Discovery to a Cornerstone of Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has undergone a remarkable transformation from a synthetic curiosity to a privileged scaffold in contemporary medicinal chemistry.[1] Its ascent is largely attributable to the unique conformational constraints and three-dimensionality it imparts upon molecules, favorably influencing their physicochemical and pharmacokinetic profiles.[2][3] This guide provides a comprehensive exploration of the discovery and historical evolution of substituted azetidines. It delves into the core synthetic methodologies that have enabled their widespread use, offering detailed experimental protocols and a critical analysis of the strategic advantages of each approach. Furthermore, this document examines the pivotal role of azetidines in drug discovery, highlighting their function as bioisosteres and their incorporation into several FDA-approved therapeutics to enhance metabolic stability, solubility, and receptor selectivity.[2][4] This guide is intended to serve as a technical resource for researchers and professionals in the field, providing both foundational knowledge and practical insights into the application of this versatile heterocyclic motif.

A Historical Perspective: The Emergence of a Strained Ring

The journey of the azetidine scaffold began in the late 19th century, a period of burgeoning exploration in heterocyclic chemistry. For many years, this strained four-membered ring was viewed more as a synthetic challenge than a valuable molecular building block.

The Genesis: A Synthetic Curiosity

The first documented synthesis of the parent azetidine ring was reported in 1888 by German chemists Siegmund Gabriel and James Weiner.[1] Their work, while foundational, did not immediately spur widespread interest in the scaffold. The inherent ring strain of the azetidine core presented significant synthetic hurdles, and its potential utility in applied chemistry was not yet recognized.[1][5]

Nature's Imprint: A Pivotal Discovery

A turning point in the history of azetidines came in 1955 with the isolation and characterization of L-azetidine-2-carboxylic acid from the lily of the valley (Convallaria majalis).[1][5][6] This discovery was significant as it demonstrated that the azetidine motif was not merely a laboratory construct but a component of a natural product, hinting at its potential biological relevance.[1][7] This naturally occurring, non-proteinogenic amino acid was later identified as a proline antagonist, providing early clues to its potential as a modulator of biological systems.[7][8]

The latter half of the 20th century saw a gradual but steady increase in the exploration of azetidine chemistry. However, it was the dawn of the 21st century that witnessed a surge in interest, as the pharmaceutical industry began to recognize the profound impact that this small, strained ring could have on the properties of drug candidates.[1]

Constructing the Azetidine Core: Key Synthetic Methodologies

The synthesis of the strained four-membered azetidine ring has historically been a challenge due to unfavorable entropic factors and competing side reactions.[5][9] However, the development of modern synthetic methods has provided a robust toolbox for medicinal chemists to access a wide array of substituted azetidines. This section details some of the most influential and widely adopted strategies.

Intramolecular Cyclization: The Classical Approach

Intramolecular cyclization is a direct and fundamental strategy for forming the azetidine ring, typically involving the formation of a carbon-nitrogen bond from an acyclic precursor.[9]

A notable and widely adopted example of intramolecular cyclization is the Couty azetidine synthesis. This method provides a versatile route to enantiopure 2-cyanoazetidines from readily available β-amino alcohols.[10] The key to this transformation is the activation of the hydroxyl group, converting it into a good leaving group, which is then displaced by the nitrogen atom in a 4-exo-trig ring closure.[10]

Causality Behind Experimental Choices: The choice of an electron-withdrawing group (like a cyano or ester group) on the nitrogen is crucial. It serves two purposes: it acidifies the N-H proton, facilitating deprotonation for the cyclization step, and it can be a synthetic handle for further functionalization. The one-pot mesylation and cyclization is an efficient choice, minimizing purification steps and improving overall yield.

Experimental Protocol: Couty Azetidine Synthesis of N-Aryl-2-cyanoazetidines [11]

  • N-Arylation: To a solution of the desired β-amino alcohol (1.0 eq.) in a suitable solvent such as dioxane, add the aryl halide (1.1 eq.), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq.). Heat the reaction mixture at a specified temperature (e.g., 90 °C) until the starting material is consumed (monitored by TLC or LC-MS). After cooling, the reaction is worked up by filtration and extraction to yield the N-aryl-β-amino alcohol.

  • N-Cyanomethylation: The N-aryl-β-amino alcohol (1.0 eq.) is dissolved in a solvent like acetonitrile. Bromoacetonitrile (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) are added, and the mixture is stirred at room temperature until completion.

  • One-Pot Mesylation and Cyclization: The crude N-cyanomethylated product is dissolved in an anhydrous solvent (e.g., THF) and cooled to 0 °C. A base (e.g., NaH, 1.5 eq.) is added portion-wise. After stirring for a short period, methanesulfonyl chloride (MsCl, 1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred until the cyclization is complete. The reaction is then quenched with water and the product is extracted, dried, and purified by column chromatography.

Couty_Synthesis cluster_0 Couty Azetidine Synthesis start β-Amino Alcohol step1 N-Arylation (Cu-catalyzed) start->step1 intermediate1 N-Aryl-β-amino alcohol step1->intermediate1 step2 N-Cyanomethylation intermediate1->step2 intermediate2 N-Aryl-N-cyanomethyl β-amino alcohol step2->intermediate2 step3 One-pot Mesylation & Ring Closure intermediate2->step3 product N-Aryl-2-cyanoazetidine step3->product

Caption: Workflow for the Couty Azetidine Synthesis.

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, represents one of the most atom-economical methods for constructing the azetidine ring.[12][13] However, this reaction has historically been challenging due to the rapid relaxation of the excited state of acyclic imines through E/Z isomerization, which competes with the desired cycloaddition.[14]

Recent advances, particularly the use of visible-light photocatalysis, have revitalized this methodology.[3][15] By selectively activating the alkene component via triplet energy transfer, the competing imine isomerization pathway can be circumvented, leading to a mild and efficient synthesis of functionalized azetidines.[15][16]

Causality Behind Experimental Choices: The choice of a photocatalyst with appropriate triplet energy is paramount. The catalyst's triplet energy must be high enough to activate the alkene but ideally lower than that of the imine to ensure selective excitation. The use of visible light, as opposed to high-energy UV radiation, enhances the functional group tolerance and scalability of the reaction.

Experimental Protocol: Visible Light-Mediated Intramolecular Aza Paternò-Büchi Reaction [3]

  • Reaction Setup: In a reaction vessel, dissolve the oxime-containing alkene substrate (0.25 mmol, 1.0 eq.) and the iridium-based photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%) in anhydrous acetonitrile (0.1 M).

  • Degassing: Sparge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can quench the excited state of the photocatalyst.

  • Irradiation: Irradiate the reaction mixture with blue LEDs (e.g., 427 nm) at room temperature for 16-20 hours, or until the starting material is consumed.

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the tricyclic azetidine product.

Aza_Paterno_Buchi cluster_1 Visible-Light Aza Paternò-Büchi Mechanism PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_star->PC Energy Transfer Alkene Alkene Substrate Alkene_triplet Triplet Alkene* Alkene->Alkene_triplet Energy Transfer Biradical 1,4-Biradical Intermediate Alkene_triplet->Biradical + Imine Imine Imine Moiety Imine->Biradical Azetidine Azetidine Product Biradical->Azetidine Ring Closure

Caption: Simplified mechanism of a visible-light mediated Aza Paternò-Büchi reaction.

Palladium-Catalyzed Intramolecular C-H Amination

A powerful modern strategy for azetidine synthesis involves the palladium-catalyzed intramolecular amination of C(sp³)–H bonds.[1][4][17] This method allows for the direct conversion of a typically unreactive C-H bond into a C-N bond, forming the azetidine ring with high efficiency and selectivity.[18] The use of a directing group, such as a picolinamide (PA), is often crucial for achieving regioselectivity in the C-H activation step.[17][19]

Causality Behind Experimental Choices: The picolinamide directing group is essential for bringing the palladium catalyst into close proximity to the desired C-H bond, enabling its activation. The choice of oxidant, such as PhI(OAc)₂, is critical for regenerating the active Pd(II) catalyst and promoting the key C-N bond-forming reductive elimination step from a high-valent Pd(IV) intermediate.[20][21]

Experimental Protocol: Pd-Catalyzed Intramolecular C(sp³)–H Amination [4][19]

  • Substrate Synthesis: Prepare the N-picolinamide-protected amine substrate by standard amide coupling procedures.

  • Reaction Setup: To an oven-dried reaction tube, add the picolinamide-protected amine substrate (1.0 eq.), Pd(OAc)₂ (5 mol%), the oxidant (e.g., PhI(OAc)₂, 2.5 eq.), and an appropriate solvent (e.g., toluene).

  • Reaction Conditions: Seal the tube and heat the mixture at a specified temperature (e.g., 60-110 °C) for 24 hours.

  • Workup and Purification: After cooling to room temperature, the reaction mixture is filtered, concentrated, and purified by flash chromatography to yield the azetidine product. The picolinamide directing group can be subsequently removed under standard conditions if desired.

The Azetidine Motif in Drug Discovery: A Privileged Scaffold

The unique structural and physicochemical properties of the azetidine ring have made it an increasingly popular motif in drug design.[2][3] Its incorporation into a molecule can lead to significant improvements in pharmacokinetic properties, such as metabolic stability, aqueous solubility, and membrane permeability.[2][4]

Azetidine as a Bioisostere

In drug design, the azetidine ring is often employed as a bioisostere for other cyclic amines, such as pyrrolidine and piperidine, or even for acyclic fragments.[4][22][23] This substitution can lead to several advantages:

  • Improved Metabolic Stability: The azetidine ring is generally more resistant to oxidative metabolism compared to larger, more flexible rings like piperidine.[16]

  • Enhanced Aqueous Solubility: The greater polarity and reduced lipophilicity of the azetidine moiety can improve the solubility of a drug candidate, which is often a critical factor for oral bioavailability.[4][22]

  • Three-Dimensionality and Novel Exit Vectors: The rigid, non-planar structure of the azetidine ring allows for the precise positioning of substituents in three-dimensional space, enabling better interaction with biological targets and providing novel exit vectors for scaffold hopping and library design.[3][16]

PropertyAzetidinePyrrolidinePiperidine
Ring Size 4-membered5-membered6-membered
pKa ~11.29~11.27~11.12
LogP (Calculated) -0.150.250.65
Flexibility RigidFlexibleMore Flexible
Metabolic Stability Generally HighModerateModerate to Low

Table 1: A comparative overview of the physicochemical properties of azetidine, pyrrolidine, and piperidine.[7][24][25][26]

FDA-Approved Drugs Featuring the Azetidine Scaffold

The successful application of azetidines in medicinal chemistry is underscored by their presence in several FDA-approved drugs.[2]

  • Baricitinib (Olumiant®): An inhibitor of Janus kinase (JAK) used for the treatment of rheumatoid arthritis. The azetidine moiety in baricitinib is crucial for its selectivity and pharmacokinetic profile.[2][27] The synthesis of the key azetidine intermediate often involves a Horner-Wadsworth-Emmons reaction to install the exocyclic double bond, followed by deprotection and sulfonylation.[21][24]

  • Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker used as an antihypertensive agent. The azetidine ring in azelnidipine contributes to its sustained therapeutic effect.[2][28] Its synthesis involves the construction of the 1-diphenylmethyl-3-hydroxyazetidine intermediate.[29][30]

  • Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma. The azetidine group in cobimetinib plays a role in its binding affinity and overall drug-like properties.[2][13]

Drug_Scaffolds cluster_2 Azetidine in FDA-Approved Drugs Azetidine Azetidine Scaffold Properties Improved PK Properties: - Metabolic Stability - Solubility - Selectivity Azetidine->Properties Baricitinib Baricitinib (JAK Inhibitor) Properties->Baricitinib Azelnidipine Azelnidipine (Calcium Channel Blocker) Properties->Azelnidipine Cobimetinib Cobimetinib (MEK Inhibitor) Properties->Cobimetinib

Caption: The role of the azetidine scaffold in improving the properties of approved drugs.

Future Directions and Conclusion

The journey of the azetidine scaffold from a niche heterocycle to a mainstay in medicinal chemistry is a testament to the continuous innovation in synthetic organic chemistry. The development of novel, efficient, and stereoselective methods for the synthesis of substituted azetidines has been the primary driver of their adoption in drug discovery programs.

Looking ahead, several challenges and opportunities remain. The development of catalytic enantioselective methods for the synthesis of chiral azetidines is an area of active research.[20] Furthermore, exploring the strain-release reactivity of the azetidine ring for novel chemical transformations holds significant promise for the synthesis of complex molecules.[20]

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021).
  • Technical Support Center: Optimizing Horner-Wadsworth-Emmons (HWE)
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. (2026).
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. Benchchem.
  • Previous strategies towards azetidines and this approach. a Select... | Download Scientific Diagram.
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
  • Couty's azetidine synthesis. Wikipedia.
  • Mastering Baricitinib Synthesis: A Comprehensive Guide to Key Intermediates by NINGBO INNO PHARMCHEM CO.,LTD. NINGBO INNO PHARMCHEM CO.,LTD.
  • Examples of azetidine‐based bioisosters | Download Scientific Diagram.
  • Optimization of reaction conditions for azetidine synthesis. Benchchem.
  • CN103509003A - Preparation method of azelnidipine.
  • Azetidine synthesis. Organic Chemistry Portal.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)–H and C(sp2)–H Bonds at γ and δ Positions. Journal of the American Chemical Society.
  • (PDF) An Efficient Synthesis of Baricitinib.
  • Synthesis of azetidines by aza P
  • Horner–Wadsworth–Emmons reaction. Wikipedia.
  • Highly Efficient Syntheses of Azetidines, Pyrrolidines, and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3) - Organic Chemistry Portal. Organic Chemistry Portal.
  • Examples of an azetidine‐based bioisoster for a piperidine ring.
  • Highly efficient syntheses of azetidines, pyrrolidines, and indolines via palladium catalyzed intramolecular amination of C(sp3)-H and C(sp2)
  • Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Azetidine-2-carboxylic acid. From Lily of the valley to key pharmaceuticals. A jubilee review | Request PDF.
  • (PDF) A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2 | Journal of Agricultural and Food Chemistry.
  • CN111362852A - Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.
  • Intramolecular, Visible Light-Mediated Aza Paternò-Büchi Reactions of Unactiv
  • Suzuki Coupling. Organic Chemistry Portal.
  • Azetidine-2-carboxylic acid. Wikipedia.
  • Azetidines in Drug Discovery. PharmaBlock.
  • Azetidines of pharmacological interest | Request PDF.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. PubMed.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta. Serve Content.
  • Azetidine Synthesis. .

  • Azetidines. Enamine.
  • Method for preparing intermedi
  • Plant amino acid analogues as antimicrobial agents. PMC - NIH.
  • Synthesis of Azetidine-Based Beta-Amino Alcohols. MDPI.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. .

  • Synthesis and biological evaluation of novel pyrrolidine acid analogs as potent dual PPARα/γ agonists. PubMed.
  • Azetidine, pyrrole, pyrrolidine, piperidine, and pyridine alkaloids. RSC Publishing.

Sources

A Multi-Pronged Strategy for the Identification of Biological Targets of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The journey of a small molecule from a chemical entity to a therapeutic agent is contingent on a deep understanding of its mechanism of action, which begins with the identification of its biological target(s). The compound 3-(2-Bromo-4-methoxyphenoxy)azetidine presents a unique scaffold, combining the conformationally rigid, sp3-rich azetidine ring with a substituted phenoxy moiety. Azetidines are increasingly recognized as "privileged" scaffolds in medicinal chemistry, prized for their ability to confer improved physicochemical properties such as solubility and metabolic stability, and are found in several FDA-approved drugs.[1][2] The inherent structural features of this molecule suggest potential interactions with a range of protein classes, but without empirical data, its targets remain unknown.

This technical guide outlines a comprehensive, multi-layered strategy for the deconvolution of the biological targets of 3-(2-Bromo-4-methoxyphenoxy)azetidine. We will proceed from broad, cost-effective computational predictions to unbiased, proteome-wide experimental identification, and finally to focused validation and profiling against specific target families. This workflow is designed to build a robust, evidence-based understanding of the compound's pharmacology, providing a critical foundation for future drug development efforts.

Part 1: Structural Scaffolding Analysis & Initial Hypothesis Generation

Before embarking on extensive experimental work, an analysis of the molecule's constituent parts can provide valuable clues about its potential target space. The structure can be deconstructed into key pharmacophoric features.

Structural FeaturePotential Significance in Target BindingImplied Target Classes
Azetidine Ring A rigid, three-dimensional scaffold that can orient substituents in precise vectors.[3] Often serves as a bioisostere for other groups, improving metabolic stability and binding affinity.[1]Kinases, G-Protein Coupled Receptors (GPCRs), Ion Channels, Enzymes.
Phenoxy Ether Linker Provides a specific distance and angular relationship between the azetidine and the aromatic ring. The ether oxygen can act as a hydrogen bond acceptor.GPCRs, Nuclear Receptors, various enzymes where aromatic interactions are key.
4-Methoxy Group An electron-donating group that can act as a hydrogen bond acceptor. Influences the electronic properties of the phenyl ring.Targets with pockets that can accommodate and form hydrogen bonds with a methoxy group.
2-Bromo Group A bulky, lipophilic halogen atom that can participate in halogen bonding—a specific, non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein's binding pocket.Kinases (hinge-binding interactions), various enzymes and receptors.

This initial analysis suggests that 3-(2-Bromo-4-methoxyphenoxy)azetidine possesses features commonly found in ligands for kinases and GPCRs, two of the most successful therapeutic target classes.[4][5] This hypothesis will guide the selection of focused screening panels in the later stages of our workflow.

Part 2: In Silico Target Prediction – A Computational First Pass

Computational, or in silico, methods offer a rapid and cost-effective way to generate initial hypotheses by screening the compound's structure against vast databases of known biological targets.[6][7] These approaches are predicated on the principle that structurally similar molecules often exhibit similar biological activities.[8]

Core In Silico Methodologies
  • Ligand-Based Similarity Searching: This method involves searching databases like ChEMBL or PubChem for molecules with high structural similarity to our query compound. The known targets of these similar molecules become high-priority candidates for experimental testing.[8]

  • Pharmacophore Modeling: A pharmacophore model is an abstract 3D representation of the key features a molecule needs to interact with a specific target (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers). The query molecule can be screened against a library of pharmacophore models derived from known targets to identify potential matches.

  • Molecular Docking: If high-resolution 3D structures of potential targets are available (e.g., from the Protein Data Bank), molecular docking can be used to predict the binding pose and estimate the binding affinity of 3-(2-Bromo-4-methoxyphenoxy)azetidine within the target's active site.[9][10]

These computational approaches do not provide definitive proof of interaction but are invaluable for prioritizing experimental resources and building a tractable list of candidate targets.[13]

Part 3: Unbiased Experimental Target Identification

Unbiased methods aim to identify protein targets directly from a complex biological sample (e.g., cell lysate) without a preconceived hypothesis. These techniques are powerful because they can uncover entirely novel or unexpected interactions ("off-targets") that may be responsible for a compound's efficacy or toxicity.[14] The key advantage of the methods described here is that they use the native, unmodified small molecule, which avoids the risk of altering its binding properties by attaching a chemical tag.[15]

Method 1: Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to a protein often stabilizes the protein's three-dimensional structure. This stabilization makes the target protein more resistant to degradation by proteases.[16] By comparing the protein degradation patterns of a cell lysate treated with the compound versus a vehicle control, proteins that are "protected" by the compound can be identified via mass spectrometry.[17][18]

DARTS_Workflow cluster_prep Sample Preparation cluster_treatment Treatment & Digestion cluster_analysis Analysis Lysate Prepare Cell Lysate Split Split Lysate into Aliquots Lysate->Split Control Vehicle Control (DMSO) Split->Control Aliquot 1 Compound Add Compound Split->Compound Aliquot 2 Protease Add Protease (e.g., Pronase) Control->Protease Compound->Protease Identify Identify Protected Proteins SDS_PAGE SDS-PAGE Separation Protease->SDS_PAGE Stop Digestion & Run Gel MS Excise Bands & LC-MS/MS SDS_PAGE->MS Compare Lanes MS->Identify

Caption: Workflow for the DARTS experimental protocol.

Detailed Experimental Protocol: DARTS

  • Cell Lysate Preparation: Culture a relevant cell line (e.g., HEK293T, HeLa) to ~80-90% confluency. Harvest cells, wash with PBS, and lyse in M-PER buffer supplemented with protease inhibitors. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.

  • Compound Incubation: In separate microcentrifuge tubes, dilute 100 µg of cell lysate with lysis buffer. Add 3-(2-Bromo-4-methoxyphenoxy)azetidine to a final concentration of 50 µM. In a parallel tube, add an equivalent volume of vehicle (e.g., DMSO) as a negative control. Incubate for 1 hour at room temperature.

  • Protease Digestion: Prepare a stock solution of Pronase at 1 mg/mL. Perform a protease concentration titration to determine the optimal amount that results in significant but not complete protein degradation. Add the optimized concentration of Pronase to both the compound-treated and vehicle-treated lysates. Incubate for 30 minutes at 25°C.

  • Quenching and Sample Preparation: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a large format 4-12% gradient SDS-PAGE gel. Run the gel until adequate separation is achieved. Stain the gel with a mass spectrometry-compatible silver stain or Coomassie blue.

  • Analysis: Carefully compare the lane from the compound-treated sample to the vehicle control lane. Look for protein bands that are present or significantly more intense in the compound-treated lane. These represent potentially stabilized target proteins.

  • Mass Spectrometry: Excise the unique/protected bands from the gel. Perform in-gel tryptic digestion, followed by LC-MS/MS analysis to identify the protein(s).[16]

Method 2: Cellular Thermal Shift Assay (CETSA)

Principle: Similar to DARTS, CETSA leverages the phenomenon of ligand-induced protein stabilization. However, instead of protease susceptibility, CETSA measures the change in the thermal stability of a protein.[19] When a protein binds to a ligand, its melting temperature (the temperature at which it denatures and aggregates) typically increases. This shift can be detected by heating cell lysates or intact cells to a range of temperatures and then quantifying the amount of soluble protein remaining at each temperature via Western blot or mass spectrometry.[20][21]

CETSA_Workflow cluster_prep Sample Preparation cluster_heat Thermal Challenge cluster_analysis Analysis & Detection Cells Intact Cells or Lysate Split Split into Aliquots Cells->Split Treat Treat with Vehicle or Compound Split->Treat Heat Heat Aliquots across a Temperature Gradient (e.g., 40-70°C) Treat->Heat Separate Separate Soluble Fraction (Centrifugation) Heat->Separate Detect Detect Soluble Protein (Western Blot or LC-MS) Separate->Detect Plot Plot Melt Curve & Identify Shift Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Detailed Experimental Protocol: CETSA High-Throughput (HT)

  • Cell Plating and Treatment: Plate a relevant cell line in 384-well plates. Allow cells to adhere overnight. Treat cells with a dose-response of 3-(2-Bromo-4-methoxyphenoxy)azetidine or vehicle (DMSO) for 1 hour at 37°C.[22]

  • Thermal Challenge: Place the plates in a PCR machine with a thermal gradient block. Heat the plates for 3 minutes across a temperature range (e.g., 37°C to 65°C), followed by 3 minutes at 25°C.[22]

  • Lysis: Lyse the cells by adding a lysis buffer containing a mild detergent and subjecting the plates to freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the plates to pellet the aggregated, denatured proteins.

  • Detection: Carefully transfer the supernatant (containing the soluble, non-denatured protein) to a new detection plate. Quantify the amount of a specific protein of interest using a suitable detection method, such as an antibody-based system (e.g., ELISA or proximity ligation assay).

  • Data Analysis: For each concentration of the compound, plot the amount of soluble protein as a function of temperature. The resulting curve is the "melting curve." A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement and stabilization.[19][23] An isothermal dose-response curve can also be generated by selecting a single temperature from the melt curve and plotting the amount of soluble protein against compound concentration.[19]

Part 4: Focused Target Validation and Selectivity Profiling

Once the unbiased approaches have generated a list of high-confidence candidate targets, the next step is to validate these interactions and profile the compound's selectivity. Based on our initial scaffold analysis, kinases and GPCRs are high-priority target classes to investigate.

Kinase Profiling

Rationale: The phenoxy-azetidine scaffold is a common motif in kinase inhibitors. A broad kinase panel screening is essential to determine both the primary kinase target(s) and the compound's selectivity across the kinome, which is crucial for predicting potential off-target effects.

Experimental Approach: Numerous commercial services offer kinase profiling panels that screen a compound against hundreds of purified human kinases.[24][25] The most common format is a radiometric assay that measures the transfer of ³³P-ATP to a substrate.[25]

Protocol Outline (Biochemical Kinase Assay):

  • Compound Submission: Provide the compound to a specialized contract research organization (CRO) like Promega, Reaction Biology, or BPS Bioscience.[4][25][26]

  • Assay Performance: The CRO will typically perform an initial screen at a single high concentration (e.g., 10 µM) against a large panel of kinases (e.g., >400).

  • Data Analysis: The activity of each kinase is measured in the presence of the compound and reported as a percentage of inhibition relative to a DMSO control.

  • Follow-up: For any kinases that show significant inhibition (e.g., >50%), a follow-up dose-response experiment is performed to determine the IC₅₀ (the concentration of compound required to inhibit 50% of the kinase activity).

Cellular target engagement assays, such as the NanoBRET® assay, can provide more physiologically relevant data by measuring compound binding directly within live cells.[26]

GPCR Profiling

Rationale: GPCRs are the largest family of cell surface receptors and are targeted by a significant percentage of all approved drugs.[5][27] The structural features of our compound warrant a thorough investigation of its potential activity at GPCRs.

Experimental Approach: A tiered screening approach is recommended. Start with a broad panel of binding assays, followed by functional assays for any identified "hits."

Protocol Outline (GPCR Screening):

  • Primary Screen (Radioligand Binding Assay): This is a high-throughput assay that measures the ability of the test compound to displace a known radioactive ligand from a specific GPCR.[5]

    • Membrane preparations from cells overexpressing the target GPCR are incubated with a fixed concentration of radioligand and the test compound.

    • The amount of bound radioactivity is measured. A reduction in signal indicates that the test compound is competing for the same binding site.

    • This can be performed across a large panel of GPCRs by a CRO (e.g., Eurofins DiscoverX, Reaction Biology).[28][29]

  • Functional Follow-up Assays: For any GPCR where binding is observed, functional assays are required to determine if the compound is an agonist (activator), antagonist (blocker), or allosteric modulator. Common functional readouts include:[28]

    • cAMP Assays: For Gs- or Gi-coupled receptors, changes in intracellular cyclic AMP levels are measured.[28]

    • Calcium Mobilization Assays: For Gq-coupled receptors, transient increases in intracellular calcium are measured using fluorescent dyes.[28]

    • β-Arrestin Recruitment Assays: A universal assay that measures the recruitment of β-arrestin to the activated receptor, independent of the G-protein coupling pathway.[30]

Part 5: Integrated Target Identification and Validation Workflow

Integrated_Workflow cluster_start Phase 1: Hypothesis Generation cluster_unbiased Phase 2: Unbiased Identification cluster_validation Phase 3: Validation & Profiling Compound 3-(2-Bromo-4-methoxyphenoxy)azetidine Scaffold Scaffold Analysis Compound->Scaffold InSilico In Silico Prediction (Docking, Similarity) Compound->InSilico DARTS DARTS Compound->DARTS CETSA CETSA Compound->CETSA Hypothesis Generate Candidate Target List Scaffold->Hypothesis InSilico->Hypothesis Biochem Biochemical Assays (Enzyme activity, etc.) Hypothesis->Biochem MassSpec LC-MS/MS Analysis DARTS->MassSpec CETSA->MassSpec UnbiasedHits Identify High-Confidence Binding Proteins MassSpec->UnbiasedHits UnbiasedHits->Biochem Cellular Cell-Based Assays (Signaling, Phenotype) Biochem->Cellular Profiling Selectivity Profiling (Kinase & GPCR Panels) Cellular->Profiling ValidatedTarget Validated Target(s) & Selectivity Profile Profiling->ValidatedTarget

Caption: Integrated workflow for target identification and validation.

Conclusion

Identifying the biological targets of a novel chemical entity like 3-(2-Bromo-4-methoxyphenoxy)azetidine is a complex but critical undertaking in drug discovery. The strategy outlined in this guide provides a systematic and robust framework for this process. By starting with computational predictions and scaffold analysis to build initial hypotheses, we can efficiently guide our experimental efforts. The use of unbiased, label-free techniques like DARTS and CETSA allows for the discovery of both expected and unexpected targets directly in a complex biological environment. Finally, by validating these hits and performing broad selectivity profiling against key target families like kinases and GPCRs, we can construct a comprehensive pharmacological profile of the molecule. This integrated approach maximizes the probability of success in elucidating the compound's mechanism of action and provides the essential knowledge required to advance it through the drug development pipeline.

References

  • Title: Computational Prediction of Drug-Target Interactions via Ensemble Learning Source: PubMed URL
  • Title: Kinase Selectivity Profiling Services Source: Promega Corporation URL
  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL
  • Title: TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database Source: NIH URL
  • Title: Kinase Panel Profiling I Pharmaron CRO Services Source: Pharmaron URL
  • Title: Step-by-Step Protocol: How to Perform a DARTS Assay Source: Creative Proteomics URL
  • Title: Kinase Panel Screening and Profiling Service Source: Reaction Biology URL
  • Source: A. Al-Juburi et al.
  • Title: A Review of Computational Methods for Predicting Drug Targets Source: PubMed URL
  • Title: Kinase Screening and Profiling Services Source: BPS Bioscience URL
  • Title: Activity-Based Kinase Selectivity and Profiling Services Source: AssayQuant URL
  • Title: Identifying novel drug targets with computational precision Source: ScienceDirect URL
  • Title: Affinity Chromatography Source: Creative Biolabs URL
  • Title: Advances in G Protein-Coupled Receptor High-throughput Screening Source: PMC - NIH URL
  • Title: GPCR Assay Services Source: Reaction Biology URL
  • Title: Target identification using drug affinity responsive target stability (DARTS)
  • Title: Drug Affinity Responsive Target Stability (DARTS)
  • Title: Drug Affinity Responsive Target Stability (DARTS)
  • Title: Affinity-based target identification for bioactive small molecules Source: RSC Publishing URL
  • Title: Drug Affinity Responsive Target Stability (DARTS)
  • Title: Computational Prediction of Drug-Target Interactions via Ensemble Learning Source: Springer Protocols URL
  • Title: In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development Source: bioRxiv URL
  • Title: Known experimental techniques to identify drug targets.
  • Title: Cell-Based GPCR Reporter Assays Source: Thermo Fisher Scientific - US URL
  • Title: In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets Source: MDPI URL
  • Title: GPCR Screening Services Source: Creative Bioarray URL
  • Title: Azetidines Source: Enamine URL
  • Title: Azetidines in Drug Discovery Source: PharmaBlock URL
  • Title: Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay Source: Bio-protocol URL
  • Title: GPCR Product Solutions Source: Eurofins DiscoverX URL
  • Title: Drug Target Identification Methods Source: MtoZ Biolabs URL
  • Title: In Silico Target Identification Reveals IL12B as a Candidate for Small Molecule Drug Development Source: bioRxiv URL
  • Title: The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals Source: Benchchem URL
  • Source: NINGBO INNO PHARMCHEM CO.,LTD.
  • Title: The Art of Finding the Right Drug Target: Emerging Methods and Strategies Source: PMC URL
  • Title: In Silico Identification of Small Molecules as New Cdc25 Inhibitors through the Correlation between Chemosensitivity and Protein Expression Pattern Source: PubMed URL
  • Title: Target Identification and Validation (Small Molecules)
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: PubMed Central URL
  • Title: Drug Target Identification Methods After a Phenotypic Screen Source: Drug Hunter URL
  • Title: Cancer Biology - Protein Source: Bio-protocol URL
  • Title: Target deconvolution techniques in modern phenotypic profiling Source: PMC - NIH URL
  • Title: Small molecule target identification using photo-affinity chromatography Source: PMC - NIH URL
  • Title: Target identification and mechanism of action in chemical biology and drug discovery Source: NIH URL
  • Title: Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement Source: ACS Publications URL
  • Title: CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery Source: YouTube URL

Sources

Methodological & Application

Application Note: A Practical Guide to the Synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, saturated four-membered nitrogen-containing heterocycles, have emerged as privileged structural motifs in medicinal chemistry.[1] Their inherent ring strain, approximately 25.4 kcal/mol, imparts a rigid, three-dimensional geometry that serves as a valuable bioisostere for larger, more flexible ring systems or gem-dimethyl groups.[1][2] This conformational constraint can lead to enhanced binding affinity, improved metabolic stability, and favorable physicochemical properties.[2]

This application note provides a detailed, field-proven guide for the synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine (CAS No. 1220027-73-5), a key building block for constructing more complex pharmaceutical agents.[3] We will explore two robust synthetic pathways starting from commercially available materials, focusing on the underlying chemical principles, step-by-step protocols, and critical process parameters necessary for successful execution in a research and development setting.

Synthetic Strategy and Pathway Comparison

The synthesis of 3-aryloxyazetidines is most effectively approached from a protected 3-hydroxyazetidine precursor. The tert-butoxycarbonyl (Boc) group is a common and effective choice for protecting the azetidine nitrogen, as it is stable under various reaction conditions and can be removed under mild acidic conditions that preserve the sensitive azetidine ring.[4][5]

Two primary strategies are employed for the crucial C-O ether bond formation: the Williamson Ether Synthesis and the Mitsunobu Reaction .

MetricWilliamson Ether SynthesisMitsunobu Reaction
Overall Strategy Two-step process: Activation of alcohol (e.g., tosylation) followed by SN2 displacement.One-pot conversion of the alcohol to the ether.
Key Reagents Tosyl chloride, base (e.g., NaH, K₂CO₃), polar aprotic solvent.[6]Triphenylphosphine (PPh₃), azodicarboxylate (e.g., DIAD).[7]
Typical Yield 65-85% over two steps.[8]70-90% in one step.[8]
Scalability High; reagents are cost-effective and byproducts are easily removed.[8]Moderate; challenges with removing stoichiometric triphenylphosphine oxide byproduct on a large scale.[8]
Key Advantages Robust, scalable, and utilizes less expensive reagents.High-yielding single step, proceeds with clean inversion of stereochemistry.[7][9]
Considerations Requires an additional activation step.Generates a significant amount of byproduct that requires careful purification.

For this guide, we will provide a detailed protocol for the more scalable Williamson Ether Synthesis and present the Mitsunobu Reaction as a highly effective alternative.

Overall Synthetic Workflow

The selected pathway involves a three-step sequence starting from N-Boc-3-hydroxyazetidine and 2-bromo-4-methoxyphenol.

G cluster_start Starting Materials cluster_williamson Williamson Ether Synthesis Pathway cluster_final Final Product Generation A N-Boc-3-hydroxyazetidine C Step 1: N-Boc-3-(tosyloxy)azetidine A->C TsCl, Et₃N DCM, 0 °C to RT B 2-Bromo-4-methoxyphenol D Step 2: N-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine C->D NaH, DMF 0 °C to RT E Step 3: 3-(2-Bromo-4-methoxyphenoxy)azetidine D->E TFA or HCl DCM

Caption: Overall workflow for the synthesis via the Williamson ether pathway.

Detailed Experimental Protocols: Williamson Ether Synthesis Pathway

This pathway is recommended for its robustness and scalability. It proceeds via activation of the hydroxyl group as a tosylate, which is an excellent leaving group for the subsequent SN2 reaction.[6]

Step 1: Synthesis of N-Boc-3-(tosyloxy)azetidine

Causality: The hydroxyl group of an alcohol is a poor leaving group (as OH⁻). To facilitate a nucleophilic substitution, it must be converted into a better leaving group. p-Toluenesulfonyl chloride (TsCl) reacts with the alcohol to form a tosylate ester (-OTs), which is an excellent leaving group due to the stability of the resulting tosylate anion through resonance.

ReagentM.W.Eq.Moles (mmol)Amount
N-Boc-3-hydroxyazetidine173.211.010.01.73 g
p-Toluenesulfonyl chloride (TsCl)190.651.212.02.29 g
Triethylamine (Et₃N)101.191.515.02.1 mL
Dichloromethane (DCM)---50 mL

Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, add N-Boc-3-hydroxyazetidine (1.0 eq.) and dissolve in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 eq.) to the solution, followed by the portion-wise addition of p-toluenesulfonyl chloride (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 20 mL of water.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.

Step 2: Synthesis of N-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine

Causality: This is a classic SN2 reaction.[10] The phenol (2-bromo-4-methoxyphenol) is deprotonated by a strong base (NaH) to form a nucleophilic phenoxide. This phenoxide then attacks the electrophilic C3 carbon of the azetidine ring, displacing the tosylate leaving group. A polar aprotic solvent like DMF is used to solvate the cation (Na⁺) without solvating the nucleophile, thereby enhancing its reactivity.[11]

Caption: Mechanism of the Williamson ether synthesis step.

ReagentM.W.Eq.Moles (mmol)Amount
N-Boc-3-(tosyloxy)azetidine327.391.010.03.27 g
2-Bromo-4-methoxyphenol203.041.111.02.23 g
Sodium Hydride (NaH, 60% in oil)40.001.313.0520 mg
N,N-Dimethylformamide (DMF)---40 mL

Protocol:

  • Safety First: Sodium hydride (NaH) is highly reactive with water and moisture, producing flammable hydrogen gas. Handle only in an inert, dry atmosphere.

  • To a dry round-bottom flask under a nitrogen atmosphere, add sodium hydride (1.3 eq.).

  • Add anhydrous DMF and cool the suspension to 0 °C.

  • In a separate flask, dissolve 2-bromo-4-methoxyphenol (1.1 eq.) in anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C. Stir for 30 minutes at this temperature to ensure complete formation of the phenoxide (cessation of H₂ evolution).

  • Dissolve the N-Boc-3-(tosyloxy)azetidine (1.0 eq.) from Step 1 in anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield the protected final product.[12]

Alternative Protocol: Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot alternative for the etherification, proceeding with a clean inversion of stereochemistry.[7][9] It is particularly useful for small-scale synthesis where byproduct removal is less of a concern.

Causality: The reaction is initiated by the nucleophilic attack of PPh₃ on the azodicarboxylate (DIAD), forming a betaine intermediate.[9] This intermediate deprotonates the phenol, and the resulting phenoxide is part of an ion pair. The alcohol (N-Boc-3-hydroxyazetidine) is then activated by the phosphonium species, forming an oxyphosphonium salt, which is a superb leaving group. Finally, the phenoxide displaces the activated alcohol via an SN2 attack.[9]

ReagentM.W.Eq.Moles (mmol)Amount
N-Boc-3-hydroxyazetidine173.211.010.01.73 g
2-Bromo-4-methoxyphenol203.041.212.02.44 g
Triphenylphosphine (PPh₃)262.291.515.03.93 g
Diisopropyl azodicarboxylate (DIAD)202.211.515.03.0 mL
Tetrahydrofuran (THF), anhydrous---80 mL

Protocol:

  • To a dry round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq.), 2-bromo-4-methoxyphenol (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF.[13]

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the solution.[14] Ensure the internal temperature does not rise significantly.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC. The formation of a white precipitate (triphenylphosphine oxide) is an indication of reaction progress.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazine byproduct.

Final Step: N-Boc Deprotection

Causality: The Boc protecting group is labile under acidic conditions.[15] The mechanism involves protonation of the carbonyl oxygen, followed by the collapse of the intermediate to form the stable tert-butyl cation, carbon dioxide, and the free amine. Mild acidic conditions, such as trifluoroacetic acid (TFA) in DCM or HCl in dioxane, are sufficient and minimize the risk of cleaving the strained azetidine ring.[5][16]

ReagentM.W.Eq.Moles (mmol)Amount
N-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine358.231.05.01.79 g
Trifluoroacetic Acid (TFA)114.021050.03.7 mL
Dichloromethane (DCM)---20 mL

Protocol:

  • Dissolve N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq.) in DCM.

  • Cool the solution to 0 °C.

  • Add trifluoroacetic acid (10 eq.) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a small amount of DCM and neutralize by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.

  • Extract the product with DCM or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the final product, 3-(2-Bromo-4-methoxyphenoxy)azetidine. Further purification can be performed via chromatography if necessary.

References

  • An In-Depth Technical Guide to the Synthesis of 3-Phenoxyazetidine. (2025). Benchchem.
  • A Comparative Analysis of N-Protecting Groups for the Synthesis of 3-(Phenoxymethyl)azetidine. (2025). Benchchem.
  • Spectroscopic and Synthetic Profile of 3-Phenoxyazetidine: A Technical Guide. (2025). Benchchem.
  • Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. (2014).
  • Optimizing reaction conditions for 3-Phenoxyazetidine synthesis. (2025). Benchchem.
  • A Head-to-Head Comparison of Synthetic Routes to 3-Phenoxyazetidine. (2025). Benchchem.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.
  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. (n.d.).
  • Unexpected side reactions in the synthesis of 3-alkoxyazetidines. (2025). Benchchem.
  • Preventing ring-opening of the azetidine in 3-(3 - biphenylyl)azetidine. (2025). Benchchem.
  • Mitsunobu reaction. (n.d.). Wikipedia.
  • Williamson Ether Synthesis. (n.d.). Name Reactions in Organic Synthesis.
  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. (2012). Semantic Scholar.
  • Williamson Ether Synthesis. (n.d.). Chemistry Steps.
  • Mitsunobu Reaction - Common Conditions. (n.d.). Organic Chemistry.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). NIH.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Mitsunobu reaction. (n.d.). Organic Synthesis.
  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • 3-(2-bromo-4-methoxyphenoxy)azetidine. (n.d.). Sinfoo Biotech.
  • Review of 3-substituted azetidine synthesis methods. (2025). Benchchem.

Sources

The Strategic Deployment of 3-(2-Bromo-4-methoxyphenoxy)azetidine for Accelerated Drug Discovery via Parallel Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, the rapid exploration of chemical space around privileged scaffolds is paramount to the identification of novel therapeutic agents. This guide provides an in-depth technical overview of 3-(2-bromo-4-methoxyphenoxy)azetidine, a versatile building block engineered for diversity-oriented synthesis. We will explore its strategic design, synthesis, and application in parallel synthesis workflows, enabling the efficient generation of large, focused compound libraries. Detailed protocols for key palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, are presented, alongside insights into high-throughput purification and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical tools to accelerate lead discovery and optimization programs.

Introduction: The Rationale for the 3-(2-Bromo-4-methoxyphenoxy)azetidine Scaffold

The azetidine ring is a valuable scaffold in medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates.[1] Its strained four-membered ring system offers unique conformational constraints that can enhance binding affinity to biological targets. When incorporated into a 3-phenoxyazetidine framework, the scaffold provides a robust vector for exploring chemical space.

The subject of this guide, 3-(2-bromo-4-methoxyphenoxy)azetidine, is a strategically designed building block that capitalizes on these features for parallel synthesis. The key components of its design are:

  • The Azetidine Core: Provides desirable pharmacokinetic properties and a non-planar exit vector for substituents.[1]

  • The Phenoxy Linker: A stable ether linkage that positions the aromatic ring for diverse functionalization.

  • The 2-Bromo Substituent: Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions, acting as the primary point of diversification.[2][3][4][5]

  • The 4-Methoxy Group: This electron-donating group modulates the reactivity of the aryl bromide, influencing the kinetics of cross-coupling reactions and providing an additional point for potential metabolic interaction or hydrogen bonding.

This combination of features makes 3-(2-bromo-4-methoxyphenoxy)azetidine an ideal starting material for the construction of large, diverse compound libraries aimed at a multitude of biological targets.

Synthesis of the Core Scaffold: 3-(2-Bromo-4-methoxyphenoxy)azetidine

The efficient synthesis of the core building block is critical for its widespread application. A reliable and scalable route to N-protected 3-(2-bromo-4-methoxyphenoxy)azetidine is achieved via the Mitsunobu reaction, which facilitates the formation of the aryl ether bond with inversion of stereochemistry at the azetidine-3-position.[6]

Protocol 2.1: Synthesis of N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine

This protocol describes the synthesis of the N-Boc protected core scaffold from commercially available starting materials.

Materials:

  • N-Boc-3-hydroxyazetidine[7][8][9]

  • 2-Bromo-4-methoxyphenol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexanes (for chromatography)

Procedure:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 2-bromo-4-methoxyphenol (1.1 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add triphenylphosphine (1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the cooled solution. The reaction mixture may turn from colorless to a pale yellow.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine as a pure solid.

Causality and Insights: The Mitsunobu reaction is advantageous here as it proceeds under mild conditions, tolerating the functional groups present in both coupling partners.[6] The use of DIAD and PPh₃ generates a phosphonium intermediate with the alcohol, which is then displaced by the phenoxide.[6] Careful, dropwise addition of DIAD at 0 °C is crucial to control the exothermic nature of the initial steps of the reaction.

Parallel Library Synthesis: Diversification via Cross-Coupling Reactions

The true utility of 3-(2-bromo-4-methoxyphenoxy)azetidine is realized in its application to parallel synthesis. The aryl bromide serves as a versatile anchor for introducing a wide array of chemical functionalities through well-established and robust palladium-catalyzed cross-coupling reactions. This allows for the rapid generation of thousands of unique analogs from a common core.

A typical parallel synthesis workflow is depicted below:

Caption: Parallel synthesis workflow using the azetidine scaffold.

The following sections provide detailed, generalized protocols for key cross-coupling reactions, which can be adapted for a 96-well plate format in a parallel synthesizer.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the aryl bromide and a wide variety of organoboron reagents.[5][10][11]

Protocol 3.1.1: Parallel Suzuki-Miyaura Coupling

Materials:

  • N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine solution in a suitable solvent (e.g., 1,4-dioxane or DME)

  • A library of boronic acids or their esters (1.2-1.5 eq per well)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos Pd G3) (1-5 mol%)

  • Base (e.g., aqueous Na₂CO₃, K₂CO₃, or K₃PO₄) (2.0-3.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure (for a single well, to be parallelized):

  • To a well in a 96-well reaction block, add the boronic acid (1.2-1.5 eq).

  • Dispense the solution of N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq).

  • Add the palladium catalyst and base.

  • Seal the reaction block and heat to 80-100 °C for 4-16 hours with stirring.

  • Cool the reaction block to room temperature.

  • Perform parallel workup, for instance, by adding water and ethyl acetate, mixing, and separating the organic layer using a liquid handler. Alternatively, solid-phase extraction (SPE) can be employed.

  • Analyze and purify the crude products via automated HPLC-MS.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Reagents/ConditionsRationale & Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, SPhos Pd G3For electron-rich aryl bromides, bulky and electron-rich phosphine ligands like SPhos often improve reaction efficiency by promoting the oxidative addition step.[12]
Base K₂CO₃, Cs₂CO₃, K₃PO₄An aqueous solution of an inorganic base is typically required to facilitate the transmetalation step of the catalytic cycle.[10]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DME/H₂OA biphasic solvent system is common, though anhydrous conditions can be used with certain boronic esters.
Temperature 80 - 110 °CSufficient thermal energy is generally required to drive the catalytic cycle to completion.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination enables the synthesis of arylamines by coupling the aryl bromide with a diverse range of primary and secondary amines, including anilines, heterocycles, and aliphatic amines.[2][13][14]

Protocol 3.2.1: Parallel Buchwald-Hartwig Amination

Materials:

  • N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine solution

  • A library of amines (1.2-1.5 eq per well)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) (1-3 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-2.5 eq)

  • Anhydrous, deoxygenated solvent (e.g., Toluene, 1,4-Dioxane)

Procedure (for a single well, to be parallelized):

  • To a well in a 96-well reaction block under an inert atmosphere, add the amine (1.2-1.5 eq) and the base (1.5-2.5 eq).

  • Dispense the solution of N-Boc-3-(2-bromo-4-methoxyphenoxy)azetidine (1.0 eq).

  • Add the palladium pre-catalyst.

  • Seal the reaction block and heat to 90-110 °C for 6-24 hours with stirring.

  • Cool the reaction block to room temperature.

  • Quench the reaction with water and extract with an organic solvent.

  • Analyze and purify the crude products via automated HPLC-MS.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ParameterRecommended Reagents/ConditionsRationale & Insights
Palladium Catalyst XPhos Pd G3, RuPhos Pd G3Bulky biarylphosphine ligands are crucial for promoting both oxidative addition and reductive elimination, especially with sterically hindered or electron-rich substrates.[14][15]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃The choice of base is critical and depends on the pKa of the amine and the functional group tolerance of the substrates. Stronger bases like NaOt-Bu are often used for less nucleophilic amines.[13]
Solvent Toluene, 1,4-DioxaneAnhydrous and deoxygenated solvents are essential to prevent catalyst deactivation.
Temperature 90 - 110 °CHigher temperatures are typically required to facilitate the C-N bond-forming reductive elimination step.
Sonogashira and Heck Couplings: C(sp)-C(sp²) and C(sp²)-C(sp²) Bond Formation

The Sonogashira and Heck reactions provide access to alkynylated and alkenylated derivatives, respectively, further expanding the chemical space accessible from the core scaffold.

  • Sonogashira Coupling: Couples the aryl bromide with terminal alkynes, typically using a palladium catalyst and a copper(I) co-catalyst.[4][16][17][18]

  • Heck Reaction: Couples the aryl bromide with alkenes, forming a new C=C bond.[3][5][19][20]

These reactions can be readily adapted to parallel synthesis formats using conditions analogous to those described for the Suzuki and Buchwald-Hartwig reactions, with appropriate selection of catalysts, ligands, and bases.

Exploring Chemical Diversity

The power of using 3-(2-bromo-4-methoxyphenoxy)azetidine in parallel synthesis lies in the vast and diverse chemical space that can be rapidly accessed from a single, common intermediate.

Chemical_Space Core 3-(2-Bromo-4-methoxy phenoxy)azetidine Suzuki Suzuki Coupling (R-B(OH)₂) Core->Suzuki Pd, Base Buchwald Buchwald-Hartwig (R₂NH) Core->Buchwald Pd, Base Sonogashira Sonogashira Coupling (R-C≡CH) Core->Sonogashira Pd, Cu, Base Heck Heck Reaction (R-CH=CH₂) Core->Heck Pd, Base P1 Biaryl & Alkyl-Aryl Derivatives Suzuki->P1 P2 Arylamine & Heteroarylamine Derivatives Buchwald->P2 P3 Alkynyl Derivatives Sonogashira->P3 P4 Alkenyl Derivatives Heck->P4

Caption: Accessible chemical space via cross-coupling reactions.

High-Throughput Purification and Analysis

A critical component of any parallel synthesis effort is the efficient purification and analysis of the resulting compound library. The crude products from the parallel reactions are typically purified using automated mass-directed preparative HPLC systems.[21][22][23]

Workflow for Automated Purification:

  • Crude Sample Analysis: A small aliquot of each crude reaction mixture is analyzed by rapid LC-MS to determine the retention time and mass of the target compound.

  • Automated Injection and Fractionation: The automated system injects the crude sample onto a preparative HPLC column. The eluent is monitored by both a UV detector and a mass spectrometer.

  • Mass-Directed Collection: The system is programmed to collect the fraction that corresponds to the mass of the desired product.

  • Solvent Evaporation and Reformatting: The collected fractions are placed in a high-speed evaporator to remove the solvent. The purified compounds are then redissolved in a standard solvent (e.g., DMSO) at a known concentration and reformatted into plates suitable for biological screening and storage.[21][24]

This automated process ensures that each compound in the library is of sufficient purity and quantity for reliable biological evaluation, a cornerstone of a successful drug discovery campaign.[25][26][27]

Conclusion

3-(2-Bromo-4-methoxyphenoxy)azetidine represents a highly valuable and strategically designed building block for parallel synthesis in drug discovery. Its inherent structural features, combined with the versatility of the aryl bromide handle, allow for the rapid and efficient generation of large, diverse libraries of novel compounds. The application of robust palladium-catalyzed cross-coupling reactions in a parallel format, coupled with automated high-throughput purification, provides a powerful platform for accelerating the identification and optimization of new therapeutic leads. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this powerful tool in their drug discovery endeavors.

References

  • Baranczak, A., et al. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Novartis Institutes for BioMedical Research. (2024). Microscale Automated High-Throughput Purification of Libraries. Virscidian. Available at: [Link]

  • Schaffrath, M., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. Journal of Combinatorial Chemistry. Available at: [Link]

  • Lindsley, C. W., et al. (2006). An Automated Microwave-Assisted Synthesis Purification System for Rapid Generation of Compound Libraries. Journal of Combinatorial Chemistry. Available at: [Link]

  • Ripka, W. C., et al. (2001). High-throughput purification of compound libraries. Drug Discovery Today. Available at: [Link]

  • BioDuro. (n.d.). Parallel Synthesis. BioDuro-Anvo. Available at: [Link]

  • Baranczak, A., et al. (2020). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Tzschucke, C. C. (n.d.). Heck Reaction. University of Regensburg. Available at: [Link]

  • KISTI. (n.d.). Advancing parallel solution phase library synthesis through efficient purification, quantitation, and characterization techniques. NDSL. Available at: [Link]

  • Taros Chemicals. (n.d.). High-Throughput Preparative HPLC-MS Purification Workflow of Libraries within the European Lead Factory. Taros Chemicals. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Parallel Synthesis and Library Design. Royal Society of Chemistry. Available at: [Link]

  • Kumar, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • D'hooghe, M., et al. (2012). Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Khan, I., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2-((4-methoxyphenyl)ethynyl)aniline via sonogashira Cross Coupling. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2022). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Chemical Science. Available at: [Link]

  • Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. Available at: [Link]

  • J&K Scientific LLC. (2021). Sonogashira Cross-Coupling. J&K Scientific. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. Available at: [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. SynArchive. Available at: [Link]

  • Sinfoo Biotech. (n.d.). 3-(2-bromo-4-methoxyphenoxy)azetidine. Sinfoo Biotech. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

Sources

The Versatile Building Block: 3-(2-Bromo-4-methoxyphenoxy)azetidine in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is relentless. The azetidine motif, a four-membered nitrogen-containing heterocycle, has garnered significant attention for its ability to impart metabolic stability, improve aqueous solubility, and provide a rigid, three-dimensional exit vector from a core scaffold, enabling precise exploration of protein binding pockets.[1][2] When combined with a functionalized aromatic system, the resulting building block becomes a powerful tool for library synthesis and lead optimization.

This guide details the application of 3-(2-Bromo-4-methoxyphenoxy)azetidine , a bifunctional building block poised for strategic incorporation into drug candidates. This molecule elegantly marries the desirable properties of the azetidine ring with the synthetic versatility of an electronically-defined aryl bromide. The methoxy substituent provides an additional point for potential metabolic interaction or modification, while the bromine atom serves as a key handle for a variety of palladium-catalyzed cross-coupling reactions. This document provides a comprehensive overview of its synthesis and subsequent derivatization, offering detailed, field-proven protocols for researchers at the forefront of medicinal chemistry.

Core Synthesis: A Reliable Path to 3-(2-Bromo-4-methoxyphenoxy)azetidine

The synthesis of the title compound is most effectively achieved through a two-step sequence commencing with commercially available starting materials: N-Boc-3-hydroxyazetidine and 2-Bromo-4-methoxyphenol. The strategy involves an initial Williamson ether synthesis followed by deprotection of the Boc (tert-butyloxycarbonyl) group.

Step 1: Synthesis of tert-butyl 3-(2-bromo-4-methoxyphenoxy)azetidine-1-carboxylate

The cornerstone of this synthesis is the Williamson ether synthesis, a robust method for forming ether linkages.[3] In this case, the alkoxide is generated from 2-bromo-4-methoxyphenol, which then undergoes an SN2 reaction with a protected azetidine electrophile. While the hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group, its reactivity can be significantly enhanced by converting it into a sulfonate ester (e.g., mesylate or tosylate) in a separate step or in situ. However, for operational simplicity, direct coupling using a strong base in a polar aprotic solvent is often preferred and is detailed below.

Experimental Protocol: Williamson Ether Synthesis

  • Materials:

    • N-Boc-3-hydroxyazetidine (1.0 equiv.)[4][5]

    • 2-Bromo-4-methoxyphenol (1.1 equiv.)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv.)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF.

    • Carefully add the 2-bromo-4-methoxyphenol to the DMF and stir until dissolved.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the mixture to stir at 0 °C for 30 minutes, during which time the phenoxide salt will form.

    • Add a solution of N-Boc-3-hydroxyazetidine in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60-70 °C.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until consumption of the starting material is observed (typically 12-18 hours).

    • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

    • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford tert-butyl 3-(2-bromo-4-methoxyphenoxy)azetidine-1-carboxylate.

Step 2: Boc Deprotection to Yield 3-(2-Bromo-4-methoxyphenoxy)azetidine

The final step is the removal of the Boc protecting group to liberate the secondary amine, which is itself a crucial functional handle for further derivatization (e.g., amidation, reductive amination). This is typically achieved under acidic conditions.

Experimental Protocol: Boc Deprotection

  • Materials:

    • tert-butyl 3-(2-bromo-4-methoxyphenoxy)azetidine-1-carboxylate (1.0 equiv.)

    • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the Boc-protected azetidine in DCM.

    • Add an excess of TFA (typically 10-20 equivalents) or the 4M HCl in 1,4-dioxane solution.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS (typically 1-3 hours).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and carefully neutralize by washing with saturated aqueous NaHCO₃ until effervescence ceases.

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the title compound, 3-(2-Bromo-4-methoxyphenoxy)azetidine , which can be used in the next step without further purification or purified by chromatography if necessary.

Application in Medicinal Chemistry: A Gateway to Diverse Scaffolds

The true value of 3-(2-bromo-4-methoxyphenoxy)azetidine lies in its capacity as a versatile intermediate. The aryl bromide moiety is a prime substrate for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds, which are fundamental transformations in drug synthesis.[6][7]

Application 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a powerful method for constructing biaryl and heteroaryl-aryl structures, which are prevalent in kinase inhibitors and other targeted therapies.[8][9][10] The protocol below details a representative coupling of the building block with a generic arylboronic acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • 3-(2-Bromo-4-methoxyphenoxy)azetidine (1.0 equiv.)

    • Arylboronic acid (1.2-1.5 equiv.)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol% or Pd(dppf)Cl₂, 2-4 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water)

    • Ethyl acetate

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a microwave vial or Schlenk flask, add the 3-(2-bromo-4-methoxyphenoxy)azetidine, arylboronic acid, base, and palladium catalyst.

    • Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation).

    • Monitor the reaction by LC-MS. Upon completion (typically 1-12 hours), cool the mixture to room temperature.

    • Dilute with water and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired biaryl product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemp (°C)
Pd(PPh₃)₄-K₂CO₃Toluene/H₂O90
Pd₂(dba)₃SPhosK₃PO₄1,4-Dioxane100
Pd(dppf)Cl₂-Cs₂CO₃DMF110
Application 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are key components of numerous pharmaceuticals.[6][7] This reaction allows for the coupling of the aryl bromide with a wide range of primary and secondary amines.

Experimental Protocol: Buchwald-Hartwig Amination

  • Materials:

    • 3-(2-Bromo-4-methoxyphenoxy)azetidine (1.0 equiv.)

    • Amine (primary or secondary, 1.1-1.5 equiv.)

    • Palladium pre-catalyst (e.g., G3-XPhos, 2-5 mol%)

    • Ligand (if not using a pre-catalyst, e.g., XPhos, RuPhos)

    • Base (e.g., NaOtBu, LHMDS, K₃PO₄, 1.5-2.5 equiv.)

    • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

    • Ethyl acetate

    • Water and Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand (if needed), and base to a dry reaction vessel.

    • Add the 3-(2-bromo-4-methoxyphenoxy)azetidine and the amine.

    • Add the anhydrous solvent.

    • Seal the vessel and heat the reaction mixture with stirring to 80-110 °C.

    • Monitor the reaction by LC-MS. Upon completion (typically 4-24 hours), cool to room temperature.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to yield the desired N-aryl azetidine derivative.

Visualizing the Synthetic Strategy

To better illustrate the synthetic utility of 3-(2-bromo-4-methoxyphenoxy)azetidine, the following diagrams outline the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis of Core Building Block SM1 N-Boc-3-hydroxyazetidine Step1 Williamson Ether Synthesis (NaH, DMF) SM1->Step1 SM2 2-Bromo-4-methoxyphenol SM2->Step1 Intermediate Boc-protected Intermediate Step1->Intermediate Step2 Boc Deprotection (TFA or HCl) Intermediate->Step2 Product 3-(2-Bromo-4-methoxyphenoxy)azetidine Step2->Product

Caption: Synthetic route to the core building block.

Application_Workflow cluster_suzuki C-C Bond Formation cluster_buchwald C-N Bond Formation Start 3-(2-Bromo-4-methoxyphenoxy)azetidine Suzuki Suzuki-Miyaura Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Biaryl Biaryl Azetidine Derivatives Suzuki->Biaryl BoronicAcid Arylboronic Acid BoronicAcid->Suzuki Arylamine N-Aryl Azetidine Derivatives Buchwald->Arylamine Amine Primary/Secondary Amine Amine->Buchwald

Caption: Key applications in cross-coupling reactions.

Conclusion and Future Outlook

3-(2-Bromo-4-methoxyphenoxy)azetidine represents a strategically designed building block that offers medicinal chemists a rapid entry point into novel and diverse chemical matter. Its synthesis is straightforward, and the differential reactivity of its functional handles—the secondary amine of the azetidine and the aryl bromide—allows for sequential and controlled diversification. The protocols outlined herein provide a robust foundation for the synthesis and application of this valuable intermediate. As the demand for sp³-rich, conformationally constrained scaffolds continues to grow, the utility of building blocks like 3-(2-bromo-4-methoxyphenoxy)azetidine in the generation of next-generation therapeutics is poised to expand significantly.

References

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • A. Suzuki. (1999). Organoborane coupling reactions (Suzuki coupling). Pure and Applied Chemistry, 71(8), 1417-1423. [Link]

  • Kaur, N., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100115. [Link]

  • Sinfoo Biotech. (n.d.). 3-(2-bromo-4-methoxyphenoxy)azetidine. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2), 000282. [Link]

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]

  • Gorman, J. V., et al. (2024). Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. [Link]

  • PubChem. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. [Link]

  • Google Patents. (n.d.). Azetidine compounds, compositions and methods of use.
  • Google Patents. (n.d.). Azetidinone compounds and medical use thereof.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Oral formulations of cytidine analogs and methods of use thereof.
  • Google Patents. (n.d.). Processes for producing 4-bromo-2-methoxybenzaldehyde.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Pharmaffiliates. (n.d.). 1-Boc-3-hydroxyazetidine. [Link]

Sources

Application Note: Leveraging 3-(2-Bromo-4-methoxyphenoxy)azetidine for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern hit-to-lead generation, prized for its efficiency in exploring chemical space and delivering high-quality lead compounds.[1][2][3] This document provides a detailed guide for the strategic application of 3-(2-Bromo-4-methoxyphenoxy)azetidine (MW: 258.11 g/mol [4]), a versatile and highly valuable fragment, in FBDD campaigns. We will dissect the unique structural attributes of this fragment, outline its integration into a comprehensive FBDD workflow, and provide detailed, field-proven protocols for primary screening and structural validation.

Introduction: The Strategic Value of 3-(2-Bromo-4-methoxyphenoxy)azetidine

The success of an FBDD campaign begins with the rational design of the fragment library.[5][6] Fragments must strike a balance between molecular simplicity for broad sampling of binding pockets and sufficient chemical complexity to form specific, detectable interactions.[5] 3-(2-Bromo-4-methoxyphenoxy)azetidine is an exemplary fragment that embodies several key features desirable for FBDD, often referred to as the "Rule of Three" (e.g., MW < 300 Da, cLogP < 3).[7][8]

Its core value proposition is threefold:

  • 3D Scaffold for Vectorial Exploration: The saturated, non-planar azetidine ring provides a distinct three-dimensional exit vector. This is a critical feature that allows medicinal chemists to grow the fragment out of the binding pocket and into new regions of the protein to gain potency and selectivity.[9]

  • A Handle for Synthetic Elaboration: The bromine atom on the phenyl ring is not merely a substituent; it is a powerful and versatile synthetic handle. It is ideally suited for a variety of proven palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling robust and predictable fragment growing and linking strategies.[1][10]

  • Probing Key Interactions: The methoxy group and the ether oxygen serve as potential hydrogen bond acceptors, while the aromatic ring can engage in hydrophobic and π-stacking interactions. Furthermore, the bromine atom can participate in halogen bonding, a specific and increasingly appreciated non-covalent interaction that can anchor the fragment in place.[11]

Integration into the FBDD Workflow

The application of 3-(2-Bromo-4-methoxyphenoxy)azetidine follows a structured, multi-stage FBDD workflow. This process is designed to efficiently identify initial weak-binding hits and rationally evolve them into potent lead candidates.[3][10]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (Including Title Compound) Screen Biophysical Screening (e.g., SPR) Lib->Screen High Concentration Screening Hits Validated Hits (Weak Binders) Screen->Hits Identify Binders Xtal Structural Biology (X-ray Crystallography) Hits->Xtal Characterize Interaction SBDD Structure-Based Design (Fragment Growing/Linking) Xtal->SBDD Binding Mode Analysis Chem Medicinal Chemistry (Synthesis) SBDD->Chem Design New Analogs Lead Lead Compound (High Affinity) Chem->Lead Iterative Optimization

Caption: High-level FBDD workflow from fragment screening to lead optimization.

Detailed Experimental Protocols

The following protocols describe standard methodologies for the primary screening and structural validation phases of an FBDD campaign using 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Protocol 1: Primary Hit Identification via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free biophysical technique ideal for detecting the low-affinity interactions characteristic of fragment binding.[12][13][14] This protocol outlines a primary screening experiment.

Objective: To identify if 3-(2-Bromo-4-methoxyphenoxy)azetidine binds to a target protein immobilized on an SPR sensor surface.

Materials:

  • Biacore T200 (or similar SPR instrument)[14]

  • CM5 Sensor Chip

  • Amine Coupling Kit (EDC, NHS, Ethanolamine-HCl)

  • Target Protein (≥95% purity)

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine (≥98% purity, stock in 100% DMSO)

  • Running Buffer (e.g., HBS-EP+, pH 7.4)

  • DMSO (spectroscopic grade)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with Running Buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Immobilize the target protein (e.g., 20-50 µg/mL in 10 mM acetate buffer, pH 4.5) to the desired density (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M Ethanolamine-HCl for 7 minutes. A reference flow cell should be prepared similarly but without protein immobilization.

  • DMSO Calibration:

    • Causality: SPR is sensitive to the refractive index of the bulk solution. Since fragments are dissolved in DMSO, it is critical to create a calibration curve to correct for solvent effects.[12]

    • Prepare a series of DMSO concentrations in Running Buffer (e.g., 0.5% to 2.5% in 0.25% increments).

    • Inject each concentration over the flow cells to generate a plot of RU response versus DMSO concentration. This will be used for bulk-shift correction.

  • Fragment Screening:

    • Prepare a 10 mM stock solution of 3-(2-Bromo-4-methoxyphenoxy)azetidine in 100% DMSO.

    • Dilute the fragment stock into Running Buffer to a final screening concentration (e.g., 200 µM). The final DMSO concentration must be precisely matched across all samples and the Running Buffer (e.g., 2.0%).

    • Inject the fragment solution over the reference and target flow cells for a defined association time (e.g., 30 seconds), followed by a dissociation phase with Running Buffer (e.g., 60 seconds).

    • Data Analysis: Subtract the reference flow cell signal from the target flow cell signal. A positive, dose-responsive binding signal indicates a potential hit.

  • Hit Confirmation (Affinity Estimation):

    • Prepare a serial dilution of the fragment (e.g., 500 µM down to ~8 µM).

    • Inject each concentration and measure the steady-state binding response.

    • Plot the steady-state response against fragment concentration and fit the data to a 1:1 binding model to estimate the dissociation constant (KD).

Data Interpretation:

A summary of hypothetical screening results is presented below. A fragment is considered a "hit" if it shows a reproducible and concentration-dependent binding response.

Fragment IDMW ( g/mol )Max Response (RU) at 200 µMEstimated KD (µM)Ligand Efficiency (LE)
Cmpd-001 258.11 35.2 150 0.32
Control-001180.202.1> 1000N/A
Control-002295.3048.5850.29

Table 1: Hypothetical SPR screening data. Cmpd-001 represents 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

Crystallography provides high-resolution, unambiguous proof of binding and reveals the precise orientation and interactions of the fragment in the target's binding site, which is essential for structure-based design.[15][16][17]

Objective: To determine the co-crystal structure of the target protein in complex with 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Materials:

  • Apo-protein crystals of the target

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine

  • Cryoprotectant solution (e.g., mother liquor supplemented with 25% glycerol)

  • Micro-loops, crystal harvesting tools

  • Synchrotron X-ray source

Methodology: Crystal Soaking

  • Causality: Soaking is often preferred for initial fragment screening as it avoids potential interference of the fragment with the crystallization process itself and is generally higher throughput than co-crystallization.[18]

  • Fragment Soaking Solution Preparation:

    • Prepare a solution of 3-(2-Bromo-4-methoxyphenoxy)azetidine at a high concentration (e.g., 10-50 mM) in a solution that is compatible with the crystal's mother liquor. The final DMSO concentration should be kept below a level known to damage the crystals (typically <10%).[15]

  • Crystal Soaking:

    • Using a micro-loop, carefully transfer a high-quality apo-crystal from its growth drop into a drop containing the fragment soaking solution.

    • Allow the crystal to soak for a defined period (ranging from 30 minutes to 24 hours).

  • Cryo-cooling:

    • Briefly transfer the soaked crystal into a cryoprotectant solution.

    • Immediately loop the crystal and flash-cool it in liquid nitrogen to prevent ice crystal formation.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Key Advantage of Bromine: The bromine atom in the fragment is a powerful tool for structure determination. Its anomalous scattering signal can be used to unequivocally locate the fragment in the electron density map, which is particularly helpful for weak-binding fragments with low occupancy.[11][19][20]

    • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure.

    • Carefully analyze the difference electron density maps (Fo-Fc) to confirm the presence and determine the binding pose of the fragment.

    • Refine the protein-fragment complex structure to high resolution.

Fragment Elaboration Strategies

Once the binding mode is confirmed, the bromine atom serves as the primary vector for synthetic elaboration to increase affinity and selectivity.[21] The two most common strategies are fragment growing and linking.[1][7][22]

Elaboration_Strategies cluster_0 Fragment Growing cluster_1 Fragment Linking start_grow Initial Hit (Title Compound) grow_step Suzuki Coupling (e.g., with boronic acid) start_grow->grow_step React at Bromo position end_grow Grown Compound (Higher Affinity) grow_step->end_grow start_link1 Initial Hit (Title Compound) link_step Linker Synthesis start_link1->link_step start_link2 Second Fragment (Binds nearby) start_link2->link_step end_link Linked Compound (Greatly Increased Potency) link_step->end_link

Caption: Key strategies for evolving the initial fragment hit.

  • Fragment Growing: This is the most direct approach, where chemical groups are added to the initial hit to engage with adjacent sub-pockets of the binding site.[1] For 3-(2-Bromo-4-methoxyphenoxy)azetidine, a Suzuki coupling reaction could be used to append an aryl or heteroaryl group, potentially forming new hydrogen bonds or hydrophobic interactions.

  • Fragment Linking: If a second, distinct fragment is found to bind in a proximal pocket, the two can be joined via a chemical linker.[10][22] The bromine atom on the title compound provides an ideal anchor point for one end of such a linker. Successful linking can lead to a dramatic increase in potency due to synergistic binding effects.[7]

Conclusion

3-(2-Bromo-4-methoxyphenoxy)azetidine is a highly valuable tool for fragment-based drug discovery. Its combination of a 3D azetidine scaffold, a versatile bromophenyl group for synthetic elaboration, and appropriate physicochemical properties makes it an ideal starting point for FBDD campaigns. By employing sensitive biophysical screening methods like SPR and leveraging the unique advantages of the bromine atom in X-ray crystallography, researchers can efficiently progress from a low-affinity hit to a high-quality, potent lead compound.

References

  • Navratilova, I., & Hopkins, A. L. (2010). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. [Link]

  • Koehler, M. F. T., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules, 24(23), 4309. [Link]

  • Erlanson, D. A. (2019). Concepts and Core Principles of Fragment-Based Drug Design. PubMed. [Link]

  • Thomas, G. L., et al. (2022). Development of potent inhibitors by fragment-linking strategies. Chemical Biology & Drug Design, 100(4), 469-486. [Link]

  • Moberg, A., et al. (2020). Multiplexed experimental strategies for fragment library screening using SPR biosensors. bioRxiv. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Hennig, M., et al. (2009). SPR-based fragment screening: advantages and applications. PubMed. [Link]

  • Frank, M., et al. (2013). Growing fragments through fragment-linking. ResearchGate. [Link]

  • Kumar, A., & Singh, J. (2021). Fragment Based Drug Design: A Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. PharmaFeatures. [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic Fragment Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease. PMC - NIH. [Link]

  • Tiefenbrunn, T., et al. (2013). Crystallographic fragment-based drug discovery: use of a brominated fragment library targeting HIV protease. PubMed. [Link]

  • ResearchGate. (2019). (PDF) Concepts and Core Principles of Fragment-Based Drug Design. ResearchGate. [Link]

  • Greenwood, M. (2023). What is Fragment-Based Drug Discovery?. AZoLifeSciences. [Link]

  • SciSpace. (2010). Fragment screening by surface plasmon resonance. SciSpace. [Link]

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. [Link]

  • Murray, J. B. (2021). Crystallographic Fragment Screening. Springer Nature Experiments. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. PubMed. [Link]

  • Hartshorn, M. J., et al. (2005). Fragment-based screening using X-ray crystallography and NMR spectroscopy. ResearchGate. [Link]

  • Dolezal, O. (2013). Drug Lead Discovery: Fragment Screening and Characterization Using Multiplexed SPR. Bio-Rad. [Link]

  • Selvita. (n.d.). X-ray Crystallography Fragment Screening. Selvita. [Link]

  • ResearchGate. (2013). Crystallographic Fragment-Based Drug Discovery: Use of a Brominated Fragment Library Targeting HIV Protease | Request PDF. ResearchGate. [Link]

  • AA Blocks. (n.d.). 2-(3-bromo-4-methoxyphenyl)azetidine. AA Blocks. [Link]

  • Sinfoo Biotech. (n.d.). 3-(2-bromo-4-methoxyphenoxy)azetidine. Sinfoo Biotech. [Link]

  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. PubChem. [Link]

  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PubMed. [Link]

  • Kang, C. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. PMC - NIH. [Link]

  • PubChem. (n.d.). 3-[(4-Bromo-2-nitrophenyl)methoxy]azetidine. PubChem. [Link]

  • Cambridge Healthtech Institute. (n.d.). Fragment Based Drug Discovery. Cambridge Healthtech Institute. [Link]

  • Massachusetts Biotechnology Council. (2023). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link]

Sources

Application Notes & Protocols: High-Throughput Screening of Azetidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold in Modern Drug Discovery

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as privileged scaffolds in medicinal chemistry.[1][2] Their unique structural properties—a strained ring system conferring conformational rigidity and a distinct three-dimensional geometry—make them highly valuable for creating novel molecular frameworks that can interact with biological targets with high affinity and specificity.[2][3] Unlike more flexible aliphatic chains or larger ring systems, the azetidine core can position substituents in precise vectors, making it an ideal building block for libraries intended for high-throughput screening (HTS).[4][5] The incorporation of azetidine moieties has led to the development of approved drugs and numerous clinical candidates targeting a wide range of diseases, from neurological disorders to cancer.[6][7][8]

This guide provides detailed protocols and technical insights for researchers, scientists, and drug development professionals engaged in the HTS of small molecule libraries featuring azetidine derivatives. We will explore two robust, commonly employed assay formats: a biochemical Fluorescence Polarization (FP) assay for primary hit identification and a cell-based assay for secondary validation and functional characterization. The protocols are framed around a therapeutically relevant target, the Signal Transducer and Activator of Transcription 3 (STAT3) protein, a key node in cancer signaling where azetidine-based inhibitors have shown significant promise.[6][7][9]

The HTS Cascade for an Azetidine Library

A successful screening campaign is not a single experiment but a multi-stage cascade designed to progressively filter a large library down to a small number of validated, high-quality hits. Each stage employs assays of increasing biological complexity and decreasing throughput. This self-validating system ensures that resources are focused on the most promising compounds.

HTS_Workflow cluster_0 Phase 1: Primary Screen cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Secondary & Functional Assays cluster_3 Phase 4: Lead Optimization HTS High-Throughput Screening (e.g., Fluorescence Polarization) ~10,000s of Azetidine Derivatives Hit_Conf Hit Confirmation (Dose-Response IC50) HTS->Hit_Conf Identifies 'Hits' Counter_Screen Counter-Screening (Assay Interference) Hit_Conf->Counter_Screen Confirms Activity Cell_Assay Cell-Based Target Engagement (e.g., p-STAT3 Inhibition) Counter_Screen->Cell_Assay Filters False Positives Viability_Assay Functional Cellular Assay (e.g., Cell Viability / Apoptosis) Cell_Assay->Viability_Assay Confirms Cellular Activity SAR Structure-Activity Relationship (SAR) & Medicinal Chemistry Viability_Assay->SAR Validated Hits

Caption: A generalized workflow for a high-throughput screening cascade.

Protocol 1: Primary HTS via Fluorescence Polarization (FP) Assay

Principle and Rationale

Fluorescence Polarization (FP) is a homogenous, solution-based technique ideal for HTS due to its simplicity, speed, and cost-effectiveness.[10][11] The assay measures the change in the rotational speed of a fluorescent molecule. A small, fluorescently labeled probe (a peptide mimicking the STAT3 binding site) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[12] Upon binding to a large protein partner (the STAT3 SH2 domain), the probe's tumbling slows dramatically, leading to a high polarization signal. An azetidine-based inhibitor that successfully binds to the STAT3 SH2 domain will displace the fluorescent probe, causing the polarization signal to decrease.[11][12] This drop in polarization is the primary readout for identifying "hits".

FP_Assay STAT3_H STAT3 Protein Probe_H Fluorescent Probe label_H Bound State: Slow Tumbling High Polarization Signal STAT3_L STAT3 Protein Azetidine Azetidine Inhibitor Probe_L Fluorescent Probe label_L Displaced State: Fast Tumbling Low Polarization Signal

Sources

Application Note: Versatile N-Functionalization Strategies for 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The azetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to confer advantageous physicochemical properties upon bioactive molecules, including enhanced metabolic stability, improved solubility, and modulated lipophilicity.[1][2] The secondary amine of the azetidine ring serves as a critical handle for synthetic diversification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides detailed, field-proven protocols for the N-functionalization of 3-(2-Bromo-4-methoxyphenoxy)azetidine, a versatile building block for drug discovery programs. We present robust methodologies for N-Arylation via Buchwald-Hartwig amination, N-Alkylation through reductive amination, and N-Acylation, explaining the causality behind procedural choices to ensure reproducible and high-yielding transformations.

Introduction: The Strategic Value of N-Functionalized Azetidines

Azetidines, four-membered nitrogen-containing heterocycles, occupy a unique chemical space between the highly strained, reactive aziridines and the more flexible, stable pyrrolidines.[1] This intermediate ring strain of approximately 25.4 kcal/mol provides a balance of stability for handling and reactivity for synthetic manipulation.[1] Functionalization of the azetidine nitrogen is a cornerstone of library synthesis, enabling chemists to introduce a vast array of substituents that can modulate a compound's pharmacological profile, including target affinity, selectivity, and pharmacokinetic properties.

This document focuses on 3-(2-Bromo-4-methoxyphenoxy)azetidine as a key starting material. Its secondary amine is a nucleophilic center poised for functionalization, while the phenoxy substituent offers a vector for exploring deeper binding pockets of biological targets. The protocols herein are designed to be broadly applicable, providing researchers with a reliable toolkit for generating diverse libraries of novel chemical entities.

Overview of N-Functionalization Pathways

The secondary amine of the azetidine ring can be readily derivatized through several classic and modern synthetic transformations. The choice of method is dictated by the desired functionality to be installed (aryl, alkyl, acyl, etc.). This guide will detail three primary, high-utility pathways.

G cluster_0 start 3-(2-Bromo-4-methoxyphenoxy)azetidine p1 Protocol 1: N-Arylation (Buchwald-Hartwig Amination) start->p1 Ar-X, Pd Catalyst, Ligand, Base p2 Protocol 2: N-Alkylation (Reductive Amination) start->p2 RCHO/R2CO, Reducing Agent p3 Protocol 3: N-Acylation start->p3 RCOCl, Base end1 N-Aryl Azetidine Derivatives p1->end1 end2 N-Alkyl Azetidine Derivatives p2->end2 end3 N-Acyl Azetidine Derivatives p3->end3

Figure 1: General workflow for the N-functionalization of the target azetidine.

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, representing the state-of-the-art for synthesizing N-aryl amines.[3][4] Its broad functional group tolerance and high efficiency make it ideal for complex molecule synthesis.

Causality & Mechanistic Insight: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates the azetidine, and a base facilitates deprotonation to form a palladium-amido intermediate. The final, and often rate-limiting, step is reductive elimination, which forms the N-aryl azetidine product and regenerates the Pd(0) catalyst.[6] The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical as they accelerate the reductive elimination step and stabilize the catalyst.[5]

buchner_cycle pd0 L₂Pd(0) pdII_complex L₂(Ar)(X)Pd(II) pd0->pdII_complex oxidative_addition Oxidative Addition pd_amido_precursor [L₂(Ar)(R₂NH)Pd(II)]⁺X⁻ pdII_complex->pd_amido_precursor ligand_exchange Amine Coordination pd_amido L₂(Ar)(NR₂)Pd(II) pd_amido_precursor->pd_amido deprotonation Deprotonation (Base) pd_amido->pd0 reductive_elimination Reductive Elimination pd_amido->reductive_elimination product Ar-NR₂ arx Ar-X arx->oxidative_addition r2nh R₂NH r2nh->ligand_exchange

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Detailed Experimental Protocol: N-Arylation
  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 eq.), palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%), and ligand (e.g., XPhos, 6.0 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add 3-(2-Bromo-4-methoxyphenoxy)azetidine (1.2 eq.), base (e.g., Cs₂CO₃, 2.0 eq.), and anhydrous, degassed solvent (e.g., Toluene or Dioxane, to achieve ~0.1 M concentration).

    • Scientist's Note: Cesium carbonate is a strong yet non-nucleophilic base suitable for many sensitive substrates. Sodium tert-butoxide is a stronger alternative that can accelerate reactions but may not be compatible with base-sensitive functional groups.[7]

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed (typically 4-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., Ethyl Acetate) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure N-aryl azetidine product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

EntryAryl Halide ExampleCatalyst/LigandBaseTemp (°C)Typical Yield (%)
14-BromotoluenePd₂(dba)₃ / XPhosCs₂CO₃10085-95
22-ChloropyridinePd₂(dba)₃ / RuPhosNaOtBu11070-85
34-Trifluoromethylphenyl bromidePd(OAc)₂ / SPhosK₃PO₄10080-90

Table 1: Representative conditions for Buchwald-Hartwig N-arylation.

Protocol 2: N-Alkylation via Reductive Amination

Reductive amination is a highly efficient and selective one-pot method for N-alkylation.[8] It proceeds by forming an intermediate iminium ion from the azetidine and a carbonyl compound, which is then reduced in situ by a mild hydride source.[9]

Causality & Mechanistic Insight: This method is often preferred over direct alkylation with alkyl halides because it completely avoids the possibility of over-alkylation, which can lead to the formation of quaternary ammonium salts.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reducing agent of choice because it is mild enough not to reduce the starting aldehyde or ketone, but is highly effective at reducing the intermediate iminium ion.[8] The reaction is typically performed in chlorinated solvents like Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

G start Azetidine + Aldehyde/Ketone step1 Iminium Ion Formation (Acidic catalyst, optional) start->step1 step2 In-situ Reduction (NaBH(OAc)₃) step1->step2 end_product N-Alkyl Azetidine step2->end_product

Sources

Application Note & Protocols: Suzuki-Miyaura Coupling Reactions with 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

rec google_search Suzuki coupling reaction conditions for electron-rich aryl bromides 2024-01-19 rec google_search palladium catalysts and ligands for Suzuki coupling with hindered substrates 2024-01-19 rec google_search stability of azetidine ring under palladium catalysis 2024-01-19 rec google_search Suzuki-Miyaura coupling of 2-bromo-4-methoxy-phenyl ethers 2024-01-19 rec google_search protocol for Suzuki coupling with aryl bromides 2024-01-19 rec google_search mechanism of Suzuki-Miyaura cross-coupling reaction 2024-01-19

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organic halide is invaluable in the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries.[4] This guide focuses on a substrate of significant interest: 3-(2-Bromo-4-methoxyphenoxy)azetidine. This molecule combines three key structural motifs: an electron-rich aryl bromide, a strained azetidine ring, and a phenoxy linker. Azetidines are prized four-membered heterocycles in medicinal chemistry, offering a unique three-dimensional scaffold that can improve physicochemical properties of drug candidates.[5] The successful coupling of this building block opens pathways to novel biaryl compounds with potential applications in drug discovery.

This document provides a comprehensive technical guide for researchers, covering mechanistic insights, detailed experimental protocols, and troubleshooting for the Suzuki-Miyaura coupling of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Section 1: Mechanistic Considerations & Strategic Approach

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8] Understanding how the specific features of 3-(2-Bromo-4-methoxyphenoxy)azetidine influence this cycle is critical for reaction success.

1.1 The Catalytic Cycle

The generally accepted mechanism involves the following key transformations:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[7] The electron-donating methoxy group on our substrate can make this step slower compared to electron-poor aryl halides.[7]

  • Transmetalation: The organic group from the boronic acid (or its derivative) is transferred to the palladium center. This step is facilitated by a base, which activates the organoboron species to form a more nucleophilic boronate.[6][9]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[6][9]

Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_product Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)L_n(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) TM_Complex Ar-Pd(II)L_n(R) OA_Complex->TM_Complex Transmetalation (R-B(OH)₂) + Base TM_Complex->Pd0 Reductive Elimination (Ar-R) Product Coupled Product (Ar-R) TM_Complex->Product Forms ArBr 3-(2-Bromo-4-methoxy phenoxy)azetidine ArBr->OA_Complex Boronic R-B(OH)₂ Boronic->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

1.2 Key Challenges and Solutions

  • Substrate Reactivity: The 2-bromo-4-methoxyphenyl group is electron-rich, which can hinder the initial oxidative addition step.[7] To overcome this, highly active catalyst systems are required. Modern catalysts based on bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are particularly effective.[10] These ligands promote the formation of the active monoligated Pd(0) species necessary for coupling sterically hindered and electron-rich substrates.[11][12]

  • Azetidine Ring Stability: The four-membered azetidine ring possesses significant ring strain (approx. 25.4 kcal/mol).[5] While more stable than aziridines, there is a potential for ring-opening or coordination to the palladium center, which could inhibit catalysis. However, studies have shown that N-aryl azetidines can be successfully synthesized via palladium-catalyzed cross-coupling without ring cleavage under appropriate conditions.[13] The use of mild bases and moderate temperatures is advisable.

  • Steric Hindrance: The bromine atom is ortho to the bulky phenoxy-azetidine group, creating steric hindrance around the reaction center. Catalyst systems employing bulky ligands are essential to facilitate the coupling of sterically demanding partners.[11][10][12]

Section 2: Recommended Reaction Parameters

Based on literature for similar challenging substrates, the following parameters are recommended as a starting point for optimization.

ParameterRecommended Reagents/ConditionsRationale & Citation
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Common, reliable Pd(0) or Pd(II) sources that form the active catalyst in situ with a ligand.[6]
Ligand SPhos, RuPhos, XPhos (Buchwald-type)Bulky, electron-rich phosphines are highly effective for coupling electron-rich and sterically hindered aryl bromides.[14]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Mild to moderate inorganic bases are generally effective and well-tolerated.[6][15] K₃PO₄ is often an excellent choice for hindered couplings.
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, DMEBiphasic solvent systems are common and effective for Suzuki couplings, aiding in the dissolution of both organic and inorganic reagents.[16]
Boron Source Arylboronic Acids, Arylboronic Esters (e.g., pinacol), Potassium AryltrifluoroboratesBoronic acids are most common. Esters and trifluoroborates offer enhanced stability and can be less prone to side reactions like protodeboronation.[16]
Temperature 80–110 °CSufficient to drive the reaction for an aryl bromide without causing degradation of the azetidine moiety.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxidation and deactivation of the Pd(0) catalyst.[17]

Section 3: Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents can be hazardous. Consult Safety Data Sheets (SDS) for all chemicals before use.

3.1 General Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling 3-(2-Bromo-4-methoxyphenoxy)azetidine with a generic arylboronic acid.

Workflow start Start prep 1. Reagent Preparation Weigh Substrate, Boronic Acid, Base, Catalyst, and Ligand start->prep setup 2. Reaction Setup Add solids to a dry Schlenk flask. Equip with a stir bar. prep->setup inert 3. Inert Atmosphere Seal flask. Evacuate and backfill with Argon (3x). setup->inert solvent 4. Solvent Addition Add degassed solvent via syringe. inert->solvent reaction 5. Reaction Heat to desired temperature (e.g., 90 °C) with stirring. solvent->reaction monitor 6. Monitoring Check progress by TLC or LC-MS (e.g., every 2 hours). reaction->monitor workup 7. Workup Cool. Dilute with EtOAc. Wash with H₂O and brine. monitor->workup purify 8. Purification Dry organic layer (Na₂SO₄). Concentrate. Purify via flash column chromatography. workup->purify end End Product purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Step-by-Step Procedure:

  • Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, combine 3-(2-Bromo-4-methoxyphenoxy)azetidine (1.0 equiv.), the desired arylboronic acid (1.2–1.5 equiv.), and the base (e.g., K₃PO₄, 2.0–3.0 equiv.).

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd(OAc)₂, 1–5 mol%) and the phosphine ligand (e.g., SPhos, 2–10 mol%). The Pd:Ligand ratio is typically 1:2.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[17]

  • Solvent Addition: Using a syringe, add the degassed solvent (e.g., 1,4-Dioxane) and degassed water (typically a 4:1 to 10:1 organic:aqueous ratio). The final concentration should be around 0.1–0.2 M with respect to the aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously for 4–24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[17]

Section 4: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive CatalystEnsure the reaction was set up under a strictly inert atmosphere. Use freshly opened, high-purity catalyst and ligand.
2. Insufficient TemperatureIncrease the reaction temperature in 10 °C increments.
3. Poor Base/Solvent ChoiceScreen different bases (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃). Try a different solvent system (e.g., Toluene/H₂O).
Protodeboronation of Boronic Acid 1. Base is too strong or reaction time is too long.Use a milder base (K₂CO₃). Use a boronic ester (pinacol) or a trifluoroborate salt, which are more stable.
2. Presence of excess water or acidic impurities.Use anhydrous solvents and ensure the aryl bromide is pure.
Formation of Homocoupled Biaryl (from Boronic Acid) 1. Presence of oxygen.Improve the degassing procedure for solvents and ensure a robust inert atmosphere.
2. Catalyst decomposition.Lower the catalyst loading or switch to a more stable precatalyst/ligand system.
Decomposition of Starting Material 1. Temperature is too high.Lower the reaction temperature.
2. Azetidine ring instability.Use a milder base and ensure the reaction is not heated for an unnecessarily long time.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Proposed mechanism of the Suzuki–Miyaura cross-coupling reaction... - ResearchGate. [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. [Link]

  • Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics - ACS Publications. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions | Journal of the American Chemical Society. [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. [Link]

  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... - ResearchGate. [Link]

  • A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. - ResearchGate. [Link]

  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid - ResearchGate. [Link]

  • Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions | Organic Letters - ACS Publications. [Link]

  • Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes - Frontiers. [Link]

  • The Suzuki Reaction - Myers Group, Harvard University. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues - MDPI. [Link]

  • Palladium-catalyzed N-arylation reactions with aziridine and azetidine - Semantic Scholar. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. [Link]

  • (PDF) Palladium and Platinum 2,4-cis-amino Azetidine and Related Complexes. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols: The Emerging Role of Azetidines in CNS Modulators and Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Organization], Senior Application Scientist

Abstract

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged from relative obscurity to become a privileged scaffold in modern medicinal chemistry. Its unique conformational properties and ability to serve as a versatile pharmacophore have propelled its incorporation into a new generation of therapeutics. This document provides an in-depth guide for researchers and drug development professionals on the strategic application of azetidines in the design and synthesis of novel Central Nervous System (CNS) modulators and anticancer agents. We will explore the underlying chemical principles, detail established synthetic protocols, and provide validated biological evaluation methodologies, supported by authoritative references.

Introduction: The Azetidine Scaffold - A Paradigm Shift in Drug Design

Historically, four-membered rings were often disregarded in drug discovery campaigns due to perceived ring strain and potential metabolic instability. However, this view has been thoroughly revised. The azetidine moiety imparts a unique three-dimensional character to molecules, which is often crucial for potent and selective interaction with biological targets. Unlike its more flexible five- and six-membered counterparts, the puckered nature of the azetidine ring restricts the conformational freedom of appended substituents, effectively "locking" the molecule into a bioactive conformation. This pre-organization can lead to a significant enhancement in binding affinity and a reduction in off-target effects.

Furthermore, the nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor or be functionalized to introduce a variety of substituents, allowing for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This versatility has made azetidines a cornerstone in the development of novel therapeutics targeting complex biological systems like the CNS and cancer pathways.

Azetidines in CNS Modulation: Targeting Neurological Disorders

The blood-brain barrier (BBB) presents a formidable challenge in the development of CNS-active drugs. The physicochemical properties of azetidine-containing compounds can be tailored to enhance BBB penetration, making them attractive candidates for treating a range of neurological and psychiatric disorders.

Mechanism of Action and Key Examples

Azetidine derivatives have been successfully employed as modulators of various CNS targets, including neurotransmitter transporters and receptors. For instance, the azetidine ring has been incorporated into selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), key classes of antidepressants. The constrained nature of the azetidine scaffold can enhance the selectivity of these compounds for their respective transporters, potentially reducing side effects associated with less selective agents.

One notable example is the development of azetidine-based compounds as agonists for the α7 nicotinic acetylcholine receptor (nAChR), a target implicated in cognitive function and neuroinflammation. The rigid azetidine core helps to correctly orient the pharmacophoric elements for optimal receptor activation.

Experimental Protocol: Synthesis of a Generic 3-Substituted Azetidine Derivative

This protocol outlines a general and reliable method for the synthesis of 3-substituted azetidine derivatives, a common structural motif in CNS modulators.

Materials:

  • N-Boc-3-oxoazetidine

  • Grignard reagent (e.g., Phenylmagnesium bromide)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Grignard Addition: To a solution of N-Boc-3-oxoazetidine (1.0 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add the Grignard reagent (1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to obtain N-Boc-3-hydroxy-3-substituted-azetidine.

  • De-protection: Dissolve the purified product in a 1:1 mixture of TFA and DCM and stir at room temperature for 1 hour.

  • Final Product Isolation: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether. Filter and dry the solid to obtain the final 3-hydroxy-3-substituted-azetidine.

Causality Behind Experimental Choices:

  • The use of the Boc protecting group on the nitrogen is crucial to prevent side reactions and to modulate the reactivity of the azetidine ring.

  • Anhydrous conditions are essential for the Grignard reaction to prevent the quenching of the highly reactive Grignard reagent.

  • The acidic workup protonates the intermediate alkoxide, and the subsequent basic wash removes any unreacted acidic starting materials.

  • TFA is a strong acid commonly used for the efficient cleavage of the Boc protecting group.

Workflow for Biological Evaluation of CNS Modulators

G cluster_synthesis Synthesis & Characterization cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo & ADME synthesis Synthesize Azetidine Library purification Purify & Characterize (NMR, MS) synthesis->purification binding_assay Target Binding Assay (e.g., Radioligand) purification->binding_assay functional_assay Functional Assay (e.g., Calcium Imaging) binding_assay->functional_assay bbb_penetration BBB Penetration Study (e.g., in vivo microdialysis) functional_assay->bbb_penetration pk_pd Pharmacokinetics/Pharmacodynamics (PK/PD) bbb_penetration->pk_pd behavioral_model Rodent Behavioral Model pk_pd->behavioral_model G Azetidine_Scaffold Azetidine Scaffold Hinge_Binding Hinge-Binding Motif Azetidine_Scaffold->Hinge_Binding Selectivity Kinase Selectivity Azetidine_Scaffold->Selectivity Potency Enzymatic Potency (Low IC50) Hinge_Binding->Potency Cellular_Activity Cellular Activity (e.g., Anti-proliferative) Selectivity->Cellular_Activity Potency->Cellular_Activity In_Vivo_Efficacy In Vivo Efficacy Cellular_Activity->In_Vivo_Efficacy

In Vitro Evaluation of 3-(2-Bromo-4-methoxyphenoxy)azetidine Derivatives: A Technical Guide for Preclinical Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the in vitro evaluation of novel 3-(2-Bromo-4-methoxyphenoxy)azetidine derivatives. Azetidines, as a class of four-membered nitrogen-containing heterocycles, are recognized as privileged scaffolds in medicinal chemistry due to their unique structural and physicochemical properties that can enhance metabolic stability, solubility, and target binding affinity.[1][2] While the specific biological targets of the 3-(2-Bromo-4-methoxyphenoxy)azetidine scaffold are not yet extensively documented, the constituent 2-bromo-4-methoxyphenol moiety is found in natural products and synthetic compounds exhibiting potent anti-inflammatory and anticancer activities.[3][4] This suggests that derivatives of this scaffold may modulate key signaling pathways implicated in oncology and inflammation, such as the NF-κB and MAPK pathways.[4][5]

This guide presents a tiered, logical workflow for the preliminary assessment of these new chemical entities (NCEs), starting with broad cytotoxicity profiling and progressing to more specific mechanistic and target engagement assays. The protocols described herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with the tools to generate reliable and actionable data.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial step in characterizing any NCE is to determine its general effect on cell viability and cytotoxicity.[6][7] This foundational data is crucial for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying early on any non-specific toxicity that might preclude further development.[8][9] We will utilize two common tetrazolium reduction assays, MTT and XTT, which measure metabolic activity as an indicator of cell viability.[3][10][11]

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 Viability Assay cluster_3 Data Analysis cell_culture 1. Culture selected cancer and/or normal cell lines cell_seeding 2. Seed cells into 96-well plates at optimal density cell_culture->cell_seeding compound_prep 3. Prepare serial dilutions of azetidine derivatives treatment 4. Treat cells with compounds (e.g., 24, 48, 72 hours) compound_prep->treatment add_reagent 5. Add MTT or XTT reagent to each well treatment->add_reagent incubation 6. Incubate to allow formazan product formation add_reagent->incubation solubilization 7. Solubilize formazan (MTT only) incubation->solubilization MTT Assay read_plate 8. Measure absorbance on a microplate reader incubation->read_plate XTT Assay solubilization->read_plate data_analysis 9. Calculate % viability and determine IC50 values read_plate->data_analysis

Caption: Tier 1 cytotoxicity screening workflow.

Protocol 1A: MTT Cell Viability Assay

The MTT assay is a classic colorimetric assay based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12][13]

Materials:

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide) or other suitable solubilization buffer

  • 96-well cell culture plates

  • Selected cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma)

  • Complete cell culture medium

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine derivatives

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of the azetidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting or shaking.[13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Protocol 1B: XTT Cell Viability Assay

The XTT assay is a second-generation tetrazolium assay where the product is a water-soluble formazan, eliminating the need for a solubilization step and thus simplifying the protocol.[3][10]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Selected cell lines

  • Complete cell culture medium

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine derivatives

Procedure:

  • Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.

  • Reagent Preparation: Prepare the XTT labeling mixture by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions immediately before use.

  • XTT Addition: Add 50 µL of the activated XTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength between 450-500 nm. A reference wavelength between 630-690 nm should be used for background subtraction.[3]

Data Presentation: Tier 1 Screening

The results from the cytotoxicity assays should be used to calculate the half-maximal inhibitory concentration (IC50), which is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDCell LineAssayIncubation Time (h)IC50 (µM)
AZ-BrMeO-001A549MTT4815.2
AZ-BrMeO-001HCT116MTT489.8
AZ-BrMeO-002A549XTT4822.5
AZ-BrMeO-002HCT116XTT4818.1
Doxorubicin (Control)A549MTT480.8
Doxorubicin (Control)HCT116MTT480.5

Tier 2: Mechanistic Pathway Elucidation

Based on the known activities of the 2-bromo-4-methoxyphenol substructure, a logical next step is to investigate whether the azetidine derivatives exert their effects through the modulation of key cancer and inflammation-related signaling pathways.[4][5]

Signaling Pathways of Interest

G cluster_0 MAPK Pathway cluster_1 NF-κB Pathway ERK ERK Proliferation Cell Proliferation ERK->Proliferation JNK JNK Apoptosis Apoptosis JNK->Apoptosis IKK IKK IκBα IκBα IKK->IκBα phosphorylates NFκB NF-κB IκBα->NFκB releases NFκB->Proliferation Inflammation Inflammation NFκB->Inflammation Stimuli External Stimuli (e.g., LPS, Cytokines) Stimuli->ERK Stimuli->JNK Stimuli->IKK Compound Azetidine Derivative Compound->ERK Compound->JNK Compound->NFκB

Caption: Potential modulation of MAPK and NF-κB pathways.

Protocol 2A: NF-κB Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.[4]

Materials:

  • Cell line stably or transiently transfected with an NF-κB reporter construct (e.g., luciferase or GFP driven by an NF-κB response element).

  • Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α) to stimulate the pathway.

  • Luciferase assay reagent (if applicable).

  • 96-well white, clear-bottom plates.

Procedure:

  • Cell Seeding: Seed the reporter cell line in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the azetidine derivatives for 1-2 hours.

  • Stimulation: Add LPS (e.g., 100 ng/mL) or TNF-α (e.g., 10 ng/mL) to the wells to induce NF-κB activation. Incubate for 6-8 hours.

  • Signal Detection:

    • For Luciferase: Lyse the cells and add the luciferase substrate. Measure luminescence using a plate reader.

    • For GFP: Measure fluorescence intensity using a plate reader or visualize using fluorescence microscopy.

  • Data Analysis: Normalize the reporter signal to cell viability (determined in a parallel plate) and calculate the percent inhibition of NF-κB activity.

Protocol 2B: Western Blot for MAPK Pathway Activation

Western blotting can be used to assess the phosphorylation state of key proteins in the MAPK pathway, such as ERK and JNK. A decrease in phosphorylation indicates inhibition of the pathway.[5]

Materials:

  • Antibodies: anti-phospho-ERK, anti-total-ERK, anti-phospho-JNK, anti-total-JNK.

  • Cell lysis buffer, protease and phosphatase inhibitors.

  • SDS-PAGE gels and blotting equipment.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with the azetidine derivatives at selected concentrations (e.g., around the IC50 value) for a specified time (e.g., 1-2 hours), followed by stimulation with an appropriate agonist if necessary.

  • Protein Extraction: Wash cells with cold PBS and lyse with lysis buffer containing inhibitors. Quantify protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies (e.g., anti-phospho-ERK) overnight at 4°C. Wash and incubate with a secondary HRP-conjugated antibody.

  • Detection: Add chemiluminescent substrate and image the blot.

  • Analysis: Strip the membrane and re-probe for total protein (e.g., anti-total-ERK) and a loading control (e.g., GAPDH or β-actin) to normalize the data. Quantify band intensity to determine the change in protein phosphorylation.

Tier 3: Target Deconvolution and Selectivity Profiling

If the mechanistic assays suggest a specific mode of action, such as inhibition of a signaling pathway often regulated by kinases, a logical next step is to perform broader selectivity profiling. Dysregulation of kinase activity is implicated in many diseases, including cancer and autoimmune disorders.[4]

Protocol 3A: Kinome Profiling

Kinome profiling services offer screening of a compound against a large panel of kinases to determine its selectivity. This is a critical step to identify the primary molecular target(s) and potential off-target liabilities that could lead to toxicity.

General Workflow (via a Contract Research Organization - CRO):

  • Compound Submission: Provide the CRO with a high-purity sample of the lead azetidine derivative(s) at a specified concentration and volume.

  • Assay Performance: The CRO will perform biochemical assays (e.g., TR-FRET, ADP-Glo) to measure the ability of the compound to inhibit the activity of hundreds of kinases, typically at a single high concentration (e.g., 1 or 10 µM).

  • Data Reporting: The results are usually provided as a percentage of inhibition for each kinase in the panel.

  • Hit Validation: "Hits" (kinases inhibited above a certain threshold, e.g., >50%) should be validated by determining the IC50 in dose-response experiments.

Data Presentation: Tier 3 Screening

The data from kinome profiling is often visualized as a dendrogram or a table of inhibited kinases.

Kinase Target% Inhibition @ 1 µM (AZ-BrMeO-001)IC50 (nM)
Primary Target(s)
Kinase A95%25
Kinase B88%75
Off-Target(s)
Kinase C65%850
Kinase D52%>10,000
... (400+ other kinases)<50%Not Determined

Conclusion

The in vitro evaluation of novel 3-(2-Bromo-4-methoxyphenoxy)azetidine derivatives requires a systematic and hypothesis-driven approach. By progressing through a tiered screening cascade—from broad cytotoxicity assessment to specific mechanistic and target selectivity studies—researchers can efficiently characterize this promising chemical series. The protocols and workflows detailed in this guide provide a robust starting point for elucidating the therapeutic potential of these compounds in areas such as oncology and inflammation, ultimately informing and accelerating their journey through the drug discovery pipeline.

References

  • BenchChem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability. [URL: https://www.benchchem.com/b-1025-a-comparative-guide-mtt-vs-xtt-assays-for-cell-viability]
  • Thermo Fisher Scientific. CyQUANT XTT and MTT Assays for Cell Viability. [URL: https://www.thermofisher.com/us/en/home/life-science/cell-analysis/cell-viability-and-regulation/cell-viability/cyquant-viability-proliferation-assays/cyquant-xtt-mtt-assays.html]
  • Pharmaron. Kinase Panel Profiling I Pharmaron CRO Services. [URL: https://www.pharmaron.com/solution/kinase-panel-profiling/]
  • PubMed. Azetidines in medicinal chemistry: emerging applications and approved drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/38180211/]
  • MDPI. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [URL: https://www.mdpi.com/2076-3921/12/1/140]
  • Profacgen. Ion Channel Screening Service. [URL: https://www.profacgen.com/ion-channel-screening-service.htm]
  • ResearchGate. 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. [URL: https://www.researchgate.
  • Fisher Scientific. Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays. [URL: https://www.fishersci.com/shop/products/invitrogen-cyquant-mtt-xtt-cell-viability-assays/p-7604646]
  • BenchChem. The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. [URL: https://www.benchchem.com/b-1031-the-azetidine-scaffold-a-journey-from-discovery-to-a-privileged-motif-in-drug-development]
  • Wikipedia. MTT assay. [URL: https://en.wikipedia.org/wiki/MTT_assay]
  • BenchChem. In Vitro Screening of Novel Azetidine Compounds: A Technical Guide. [URL: https://www.benchchem.com/b-1028-in-vitro-screening-of-novel-azetidine-compounds-a-technical-guide]
  • NINGBO INNO PHARMCHEM CO.,LTD. The Growing Importance of Azetidine Derivatives in Pharmaceutical Research: A Focus on 3-Hydroxyazetidine Hydrochloride. [URL: https://www.inno-pharmchem.com/news/the-growing-importance-of-azetidine-derivatives-in-pharmaceutical-research-a-focus-on-3-hydroxyazetidine-hydrochloride-34863915.html]
  • ResearchGate. (PDF) Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. [URL: https://www.researchgate.net/publication/361864198_Assessing_the_Toxic_Potential_of_New_Entities_The_Role_of_Cytotoxicity_Assays]
  • PubMed Central. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3434310/]
  • Creative Biogene. Ion Channel Screening & Profiling Services. [URL: https://www.creative-biogene.com/services/ion-channel-screening-profiling-services]
  • ResearchGate. Synthesis and biological evaluation of novel azetidine derivatives as dopamine antagonist. [URL: https://www.researchgate.
  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [URL: https://www.ncbi.nlm.nih.gov/books/NBK144065/]
  • Reaction Biology. Kinase Drug Discovery Services. [URL: https://reactionbiology.com/services/biochemical-assays/kinase-assays/]
  • Eurofins Discovery. Kinase Screening and Profiling - Guidance for Smart Cascades. [URL: https://www.eurofinsdiscoveryservices.com/services/target-based-assays/kinases/kinase-screening-profiling/]
  • Frontiers. Recent progress in assays for GPCR drug discovery. [URL: https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2022.952542/full]
  • Oreate AI Blog. Understanding Aze Medications: The Role of Azetidine Derivatives. [URL: https://blog.oreate.
  • Charles River Laboratories. Ion Channel Assays. [URL: https://www.criver.com/products-services/discovery-services/in-vitro-services/ion-channel-assays]
  • BOC Sciences. Ion Channel Screening and Profiling Services. [URL: https://www.bocsci.com/ion-channel-screening-and-profiling-services.html]
  • BenchChem. The Discovery and Synthesis of Substituted Azetidine Derivatives: A Technical Guide for Drug Development Professionals. [URL: https://www.benchchem.com/b-1029-the-discovery-and-synthesis-of-substituted-azetidine-derivatives-a-technical-guide-for-drug-development-professionals]
  • ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c01501]
  • Selvita. A Practical Guide to Target Engagement Assays. [URL: https://selvita.com/blog/a-practical-guide-to-target-engagement-assays/]
  • PubMed Central. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2763375/]
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays. [URL: https://www.creative-biogene.com/services/gpcr-screening-profiling-with-binding-assays]
  • ResearchGate. Update on in vitro cytotoxicity assays for drug development. [URL: https://www.researchgate.net/publication/262551608_Update_on_in_vitro_cytotoxicity_assays_for_drug_development]
  • MDPI. Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. [URL: https://www.mdpi.com/1420-3049/21/10/1376]
  • ResearchGate. CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [URL: https://www.researchgate.net/publication/356517178_CELLULAR_TARGET_ENGAGEMENT_ASSAYS_FOR_SMALL-MOLECULE_DRUG_DISCOVERY]
  • Reaction Biology. Ion Channel Assays. [URL: https://reactionbiology.com/services/biochemical-assays/ion-channel-assays/]
  • PubMed. Azetidine derivatives of tricyclic antidepressant agents. [URL: https://pubmed.ncbi.nlm.nih.gov/5431181/]
  • Frontiers. Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. [URL: https://www.frontiersin.org/articles/10.3389/fcell.2023.1147575/full]
  • SciSpace. Role of Cytotoxicity Experiments in Pharmaceutical Development. [URL: https://typeset.io/papers/role-of-cytotoxicity-experiments-in-pharmaceutical-26o5934x4l]
  • National Institutes of Health. Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8429112/]
  • Thermo Fisher Scientific. Cytotoxicity Assays. [URL: https://www.thermofisher.
  • Concept Life Sciences. Target Engagement Assay Services. [URL: https://www.conceptlifesciences.
  • BenchChem. In Vivo Pharmacokinetic Profile of Azetidine-Containing Compounds: A Comparative Guide. [URL: https://www.benchchem.
  • Creative Proteomics. GPCR Binding Assay. [URL: https://www.creative-proteomics.com/services/gpcr-binding-assay.htm]
  • ResearchGate. Azetidines of pharmacological interest | Request PDF. [URL: https://www.researchgate.net/publication/337854655_Azetidines_of_pharmacological_interest]
  • YouTube. Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. [URL: https://www.youtube.
  • Boster Bio. Cytotoxicity Assays | Life Science Applications. [URL: https://www.bosterbio.
  • PubMed Central. Evaluating functional ligand-GPCR interactions in cell-based assays. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8571732/]
  • Life Chemicals. Substituted Azetidines in Drug Discovery | Building Blocks | Blog. [URL: https://lifechemicals.com/blog/building-blocks/substituted-azetidines-in-drug-discovery]
  • Advanced Journal of Chemistry. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. [URL: https://www.ajchem-a.com/article_184857.html]
  • ResearchGate. (PDF) Synthesis and determination of biological activities of new series of azetidinones. [URL: https://www.researchgate.net/publication/287739502_Synthesis_and_determination_of_biological_activities_of_new_series_of_azetidinones]
  • University of Alberta. PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [URL: https://sites.ualberta.ca/~west/chemdraw/documents/azetidines.pdf]

Sources

Application Note: 3-(2-Bromo-4-methoxyphenoxy)azetidine as a Versatile Scaffold for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 3-(Aryloxy)azetidine Scaffold

Azetidines, strained four-membered nitrogen-containing heterocycles, have emerged as valuable scaffolds in modern medicinal chemistry.[1][2] Their rigid, three-dimensional structure provides a distinct conformational constraint compared to more flexible acyclic or larger ring systems, enabling precise orientation of substituents for optimal interaction with biological targets.[3] The 3-aryloxyazetidine motif, in particular, positions an aryl group as a key vector for exploring interactions with target proteins, while the azetidine nitrogen serves as a critical anchor or an additional point for diversification.[4]

This guide focuses on the strategic application of 3-(2-Bromo-4-methoxyphenoxy)azetidine , a building block designed for efficient and systematic Structure-Activity Relationship (SAR) exploration. This scaffold offers two orthogonal points for chemical modification:

  • The Azetidine Nitrogen (N1): A secondary amine that allows for facile introduction of a wide array of substituents to probe for interactions with solvent-exposed regions or to modulate physicochemical properties such as solubility and pKa.

  • The Aryl Bromide (C2'): A versatile chemical handle for modern cross-coupling reactions, enabling the exploration of deep, often hydrophobic, pockets within a target binding site.

The methoxy group at the 4-position serves as a non-lipophilic "scout" that can engage in hydrogen bonding and influence the electronic properties of the phenyl ring, providing a favorable starting point for lead optimization.[5][6] This document provides a comprehensive guide with detailed protocols for leveraging this scaffold to accelerate drug discovery programs.

Overview of the SAR Exploration Workflow

The core strategy involves a modular approach where a library of analogs is synthesized by modifying the two key reactive sites. The resulting compounds are then subjected to biological screening to build a comprehensive SAR model.

SAR_Workflow Start Start: 3-(2-Bromo-4-methoxyphenoxy)azetidine N_Func Pathway A: N-Functionalization (Reductive Amination, Acylation, etc.) Start->N_Func Modify N1 C_Func Pathway B: C-C / C-N Coupling (Suzuki, Buchwald-Hartwig, etc.) Start->C_Func Modify C2' Library Diverse Analog Library N_Func->Library C_Func->Library Screening Biological Screening (In vitro assays, etc.) Library->Screening SAR_Analysis SAR Analysis & Data Interpretation Screening->SAR_Analysis Optimization Lead Optimization SAR_Analysis->Optimization

Caption: General workflow for SAR studies using the title scaffold.

Synthetic Diversification Strategies & Protocols

The power of 3-(2-bromo-4-methoxyphenoxy)azetidine lies in its capacity for modular diversification. Below are detailed protocols for modifying its two key reactive handles.

Pathway A: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine is a nucleophilic handle that can be readily derivatized to explore how changes in size, charge, and hydrogen bonding potential at this position affect biological activity.[7]

N_Functionalization cluster_reactions N-Functionalization Reactions Start { 3-(2-Bromo-4-methoxyphenoxy)azetidine | Secondary Amine (N1)} ReductiveAmination Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃ N-Alkyl/Benzyl Analogs Start:n->ReductiveAmination Probes lipophilic/steric interactions Acylation Acylation / Sulfonylation Acyl/Sulfonyl Chloride, Base (e.g., TEA, DIPEA) N-Amide/Sulfonamide Analogs Start:n->Acylation Introduces H-bond acceptors, modulates basicity

Caption: Key strategies for functionalizing the azetidine nitrogen.

Protocol 3.1.1: N-Alkylation via Reductive Amination

This protocol describes the introduction of alkyl or benzyl groups at the azetidine nitrogen.

  • Rationale: Reductive amination is a mild and high-yielding reaction that tolerates a wide variety of functional groups on the aldehyde or ketone coupling partner, making it ideal for library synthesis.[7]

  • Materials:

    • 3-(2-Bromo-4-methoxyphenoxy)azetidine (1.0 equiv)

    • Aldehyde or Ketone (1.1 equiv)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

    • Acetic Acid (optional, catalytic)

  • Step-by-Step Methodology:

    • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(2-bromo-4-methoxyphenoxy)azetidine and the selected aldehyde/ketone.

    • Dissolve the components in anhydrous DCM to a concentration of approximately 0.1 M with respect to the azetidine.

    • Add sodium triacetoxyborohydride in one portion. If the amine substrate is poorly reactive, a catalytic amount of acetic acid may be added.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted analog.

Pathway B: Functionalization of the Aryl Bromide

The aryl bromide is a cornerstone for diversification, enabling the introduction of a vast array of substituents through robust palladium-catalyzed cross-coupling reactions. This allows for probing deep into the target's binding pocket.

Protocol 3.2.1: C-C Bond Formation via Suzuki-Miyaura Coupling

This protocol is for introducing new aryl, heteroaryl, or alkyl groups in place of the bromine atom.

  • Rationale: The Suzuki-Miyaura coupling is one of the most versatile and widely used C-C bond-forming reactions due to its mild conditions, high functional group tolerance, and the commercial availability of a vast number of boronic acids and esters.[8][9][10]

  • Materials:

    • N-protected 3-(2-Bromo-4-methoxyphenoxy)azetidine derivative (1.0 equiv)

    • Boronic acid or pinacol ester (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Solvent system (e.g., 1,4-Dioxane/Water, Toluene/Water)

  • Step-by-Step Methodology:

    • To a Schlenk flask or microwave vial, add the bromo-azetidine derivative, the boronic acid/ester, the palladium catalyst, and the base.

    • Seal the vessel and evacuate and backfill with an inert atmosphere (N₂ or Ar) three times.

    • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) to a concentration of 0.1-0.2 M.

    • Heat the reaction mixture to 80-110 °C for 2-18 hours, with stirring. Microwave irradiation can often significantly reduce reaction times.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.

    • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3.2.2: C-N Bond Formation via Buchwald-Hartwig Amination

This protocol is for introducing primary or secondary amines in place of the bromine atom.

  • Rationale: The Buchwald-Hartwig amination is a powerful method for forming aryl-amine bonds and is essential for accessing analogs where a nitrogen linker is desired.[11][12] The choice of ligand is critical and often requires screening.[13]

  • Materials:

    • N-protected 3-(2-Bromo-4-methoxyphenoxy)azetidine derivative (1.0 equiv)

    • Amine (1.2-2.0 equiv)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃, G3-XPhos) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos) (2-10 mol%)

    • Base (e.g., NaOt-Bu, K₃PO₄) (1.5-2.5 equiv)

    • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Step-by-Step Methodology:

    • In a glovebox or under a robust inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry reaction vessel.

    • Add the bromo-azetidine derivative and the anhydrous solvent.

    • Add the amine coupling partner.

    • Seal the vessel and heat to 80-120 °C for 4-24 hours, with stirring.

    • Monitor the reaction by LC-MS.

    • After cooling to room temperature, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Reaction Type Key Reagents Typical Conditions Purpose in SAR
Reductive Amination Aldehyde/Ketone, NaBH(OAc)₃DCM, Room Temp, 4-16hExplore steric/lipophilic pockets at N1
N-Acylation Acyl Chloride, TEADCM, 0°C to RT, 1-4hIntroduce H-bond acceptors, remove basicity
Suzuki Coupling Boronic Acid, Pd Catalyst, BaseDioxane/H₂O, 90-110°C, 2-18hExplore deep pockets at C2' with C-based linkers
Buchwald-Hartwig Amine, Pd Catalyst, Ligand, BaseToluene, 100-120°C, 4-24hExplore deep pockets at C2' with N-based linkers
Table 1: Summary of key diversification reactions and their strategic rationale.

SAR Library Design and Biological Evaluation

A well-designed SAR study moves beyond random derivatization. It involves a logical progression of structural modifications to systematically deconstruct the molecular interactions driving biological activity.

Designing the Analog Matrix

The initial "hit" compound (e.g., the N-unsubstituted or N-Boc protected starting material) should be tested first. Subsequent analog design should be guided by a decision-tree logic.

SAR_Decision_Tree cluster_N N1 Vector Exploration cluster_C C2' Vector Exploration Start Initial Hit: 3-(2-Bromo-4-methoxyphenoxy)azetidine Activity = X Node_N Modify N1 Position Start->Node_N Node_C Modify C2' Position Start->Node_C N_Small Add small alkyl (e.g., Me, Et) Activity > X? Node_N->N_Small N_Hbond Add H-bond donor/acceptor (e.g., -CH₂CH₂OH) Activity > X? Node_N->N_Hbond N_Basic Add basic amine (e.g., piperidine) Activity > X? Node_N->N_Basic C_Phenyl Replace Br with Phenyl Activity > X? Node_C->C_Phenyl C_Pyridyl Replace Br with Pyridyl Activity > X? Node_C->C_Pyridyl C_Amine Replace Br with -NH₂ Activity > X? Node_C->C_Amine N_Further Explore larger/branched alkyls N_Small->N_Further Yes C_Further Explore substituted phenyls (e.g., 4-F, 3-MeO) C_Phenyl->C_Further Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, practical solutions for improving reaction yields and overcoming common obstacles. We will explore the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic route.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for preparing 3-(2-Bromo-4-methoxyphenoxy)azetidine?

The formation of the aryl ether bond in this molecule is typically achieved through two main pathways: the Williamson ether synthesis and, more commonly, metal-catalyzed O-arylation reactions.

  • Williamson Ether Synthesis: This classic S(_N)2 reaction is generally less effective for this specific transformation because it requires an aryl halide to be attacked by an alkoxide, a process that is unfavorable as S(_N)Ar reactions require highly activated aryl halides.[1][2] A modified approach involving an azetidine with a good leaving group and a phenoxide is possible but often less efficient than modern cross-coupling methods.

  • Metal-Catalyzed O-Arylation: This is the preferred and more contemporary approach. It involves the cross-coupling of an alcohol (N-protected 3-hydroxyazetidine) with an aryl halide. The two most prominent methods are the Ullmann condensation (copper-catalyzed) and the Buchwald-Hartwig amination (palladium-catalyzed), with the latter often providing higher yields under milder conditions.[3][4]

Q2: Why is it critical to use an N-protected 3-hydroxyazetidine, such as 1-Boc-3-hydroxyazetidine?

The azetidine ring contains a secondary amine, which is a potent nucleophile. If left unprotected, this nitrogen will compete with the C3-hydroxyl group in the arylation reaction, leading to the formation of an undesired N-aryl byproduct. The tert-butyloxycarbonyl (Boc) group is an excellent choice for protection as it effectively deactivates the nitrogen nucleophilicity and can be cleanly removed under acidic conditions post-synthesis.[5][6]

Q3: Which metal-catalyzed method is superior for this synthesis: Ullmann or Buchwald-Hartwig?

Both methods are viable, but they have distinct operational windows.

  • Ullmann Condensation: Traditionally requires stoichiometric copper and harsh reaction conditions, often involving high temperatures (>150 °C) and polar aprotic solvents like DMF or NMP.[4][7] While modern ligand-assisted protocols have enabled milder conditions, the Ullmann reaction can still be challenging for substrates with sensitive functional groups.[8][9]

  • Buchwald-Hartwig O-Arylation: This palladium-catalyzed method has become the gold standard for C-O bond formation due to its broad substrate scope, excellent functional group tolerance, and generally milder reaction conditions.[10][11] The reaction's efficiency is highly dependent on the choice of phosphine ligand, base, and solvent, offering a wide parameter space for optimization.

For this specific target, a well-optimized Buchwald-Hartwig protocol is likely to provide a higher, more reproducible yield with fewer side products compared to a traditional Ullmann approach.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. The most robust route involves the Buchwald-Hartwig O-arylation of 1-Boc-3-hydroxyazetidine with 1,2-dibromo-4-methoxybenzene .

Problem 1: Low or No Conversion of Starting Materials

Q: I have set up my Buchwald-Hartwig reaction, but after several hours, TLC/LC-MS analysis shows only unreacted starting materials. What are the most likely causes?

This is a common issue that typically points to a problem with one of the core components of the catalytic cycle.

A: Let's break down the potential culprits:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)(_2)), it must be reduced in situ. This reduction can fail if the phosphine ligand is oxidized or if inhibitors are present.

    • Solution: Use a freshly opened or properly stored catalyst and ligand. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the catalyst. Consider using a pre-formed Pd(0) source or a modern, air-stable precatalyst (e.g., a G3 precatalyst).[12]

  • Ineffective Base: The base's role is to deprotonate the 3-hydroxyazetidine to form the nucleophilic alkoxide. If the base is too weak or insoluble, this deprotonation will not occur efficiently.

    • Solution: Sodium tert-butoxide (NaOtBu) is a common choice, but it is a strong base that can be incompatible with sensitive functional groups.[13] Cesium carbonate (Cs(_2)CO(_3)) or potassium phosphate (K(_3)PO(_4)) are effective and milder alternatives. Ensure the base is finely powdered and vigorously stirred to maximize its surface area and reactivity.

  • Inappropriate Solvent: The solvent must be anhydrous and capable of solubilizing the reactants and catalytic species.

    • Solution: Toluene and dioxane are excellent choices for Buchwald-Hartwig reactions.[12] Ensure they are freshly distilled or from a sealed, anhydrous-grade bottle. Protic solvents like alcohols or even trace amounts of water can protonate the alkoxide and interfere with the catalyst.[14]

  • Sub-Optimal Temperature: While many modern catalyst systems work at lower temperatures, some combinations of substrates and ligands require thermal energy to drive the reaction forward.

    • Solution: If reacting at room temperature, try gradually increasing the temperature to 80-110 °C. Monitor the reaction for decomposition, but often, heating is required to facilitate the reductive elimination step.

Troubleshooting Workflow for Low Conversion

cluster_Catalyst Catalyst System cluster_Conditions Reaction Conditions Start Low / No Conversion Catalyst_Check Is Catalyst/Ligand Fresh & Anhydrous? Start->Catalyst_Check Inert_Check Is Atmosphere Inert? Catalyst_Check->Inert_Check Yes Replace_Catalyst Action: Use Fresh Reagents Catalyst_Check->Replace_Catalyst No Base_Check Is Base Strong/Soluble Enough? Inert_Check->Base_Check Yes Improve_Inert Action: Improve Inert Technique Inert_Check->Improve_Inert No Solvent_Check Is Solvent Anhydrous? Base_Check->Solvent_Check Yes Change_Base Action: Switch to Cs2CO3 or K3PO4 Base_Check->Change_Base No Temp_Check Is Temperature Sufficient? Solvent_Check->Temp_Check Yes Change_Solvent Action: Use Dry Toluene/Dioxane Solvent_Check->Change_Solvent No Increase_Temp Action: Heat to 80-110 °C Temp_Check->Increase_Temp No

Caption: Troubleshooting Decision Tree for Low Reaction Conversion.

Problem 2: Significant Formation of Byproducts

Q: My reaction is proceeding, but I'm getting a low yield of the desired product along with a major byproduct corresponding to hydrodehalogenation (i.e., 1-bromo-4-methoxybenzene). What is causing this?

A: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It occurs when the Ar-Pd(II)-X intermediate is reduced to Ar-H instead of coupling with the nucleophile.

  • Source of Hydride: The hydride source is often the solvent, the amine (if unprotected), or the alkoxide itself via β-hydride elimination if possible. While the azetidinol has no β-hydrogens relative to the oxygen, other pathways can exist.

  • Ligand Choice: The electronic and steric properties of the phosphine ligand are crucial. A ligand that promotes rapid reductive elimination of the desired C-O bond will outcompete the side reaction.

    • Solution: This is an optimization problem. Switch to a different class of ligands. If you are using a monodentate ligand like XPhos, consider a bidentate ligand like Xantphos or vice versa. Bulky, electron-rich ligands generally accelerate the desired reductive elimination step.[11]

  • Base and Temperature: A very strong base or excessively high temperature can promote decomposition pathways that lead to hydrodehalogenation.

    • Solution: Switch to a milder base (e.g., K(_3)PO(_4)) and try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

Q: I am observing a byproduct with a mass corresponding to the dimerization of my aryl halide (a bibrominated, dimethoxylated biphenyl). How can I prevent this?

A: This byproduct arises from the homo-coupling of the aryl halide. It is more common in Ullmann-type reactions but can also occur in Buchwald-Hartwig couplings, especially at high temperatures or high catalyst loadings.

  • Solution: Lower the reaction temperature and reduce the catalyst loading to the minimum effective level (start around 1-2 mol %). Ensure slow addition of the aryl halide if the reaction is highly exothermic. Using a ligand that favors cross-coupling over homo-coupling is also key.

Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization of temperature, reaction time, and reagent stoichiometry is recommended for new systems.

Protocol 1: Buchwald-Hartwig O-Arylation

This protocol is the recommended starting point for achieving a high yield.

  • Reaction Setup: To an oven-dried Schlenk flask, add 1-Boc-3-hydroxyazetidine (1.0 eq), 1,2-dibromo-4-methoxybenzene (1.2 eq), and cesium carbonate (Cs(_2)CO(_3), 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(_2)(dba)(_3), 2 mol %) and the phosphine ligand (e.g., XPhos, 4.4 mol %).

  • Solvent Addition: Add anhydrous toluene (approx. 0.1 M concentration relative to the azetidine) via cannula.

  • Inerting: Seal the flask and subject it to three cycles of vacuum/argon backfill to ensure a completely inert atmosphere.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine.

Buchwald-Hartwig Catalytic Cycle

Pd0 Pd(0)L2 (Active Catalyst) PdII_Ar Ar-Pd(II)(Br)L2 Pd0->PdII_Ar Ar-Br OA Oxidative Addition LE Ligand Exchange (Alcohol Coordination) PdII_ROH [Ar-Pd(II)(ROH)L2]+Br- PdII_Ar->PdII_ROH +ROH -Br- Deprotonation Deprotonation (Base) PdII_OR Ar-Pd(II)(OR)L2 PdII_ROH->PdII_OR +Base -[Base-H]+ PdII_OR->Pd0 Ar-OR RE Reductive Elimination Product Ar-OR ArBr Ar-Br ROH ROH Base Base

Caption: Simplified Catalytic Cycle for Buchwald-Hartwig O-Arylation.

Protocol 2: N-Boc Deprotection
  • Dissolution: Dissolve the purified N-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine (1.0 eq) in a minimal amount of an appropriate solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of strong acid. Common choices are trifluoroacetic acid (TFA, 5-10 eq) in DCM or a 4M solution of HCl in dioxane.

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC/LC-MS until the starting material is fully consumed. The evolution of gas (isobutylene) is expected.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The product will be the corresponding salt (e.g., hydrochloride or trifluoroacetate).

  • Neutralization (Optional): To obtain the free base, dissolve the salt in water, basify carefully with a base like aqueous sodium bicarbonate or sodium hydroxide to pH > 10, and extract with an organic solvent (e.g., ethyl acetate or DCM). Dry the organic layer over Na(_2)SO(_4), filter, and concentrate to yield the final product, 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Data Summary

Table 1: Comparison of General O-Arylation Conditions
ParameterUllmann CondensationBuchwald-Hartwig Coupling
Catalyst Cu(I) salts (e.g., CuI) or Cu(0)Pd(0) or Pd(II) precatalysts
Ligand Often diamines or phenanthrolines (optional)Bulky, electron-rich phosphines
Base K(_2)CO(_3), Cs(_2)CO(_3)NaOtBu, K(_3)PO(_4), Cs(_2)CO(_3)
Solvent DMF, NMP, PyridineToluene, Dioxane, THF
Temperature High (120-210 °C)[4]Mild to High (RT - 110 °C)
Key Advantage Inexpensive catalystHigh functional group tolerance, milder conditions
Key Challenge Harsh conditions, substrate scope limitationsCatalyst/ligand cost and sensitivity

References

  • Williamson ether synthesis. In: Wikipedia. Accessed January 20, 2026. [Link]

  • URJC-1: Stable and Efficient Catalyst for O-Arylation Cross-Coupling. MDPI. Accessed January 20, 2026. [Link]

  • Ligand-Enabled Nickel Catalysis for the O-Arylation of Alcohols and Phenols with (Hetero)aryl Chlorides Using a Soluble Organic Base. ACS Publications. Accessed January 20, 2026. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. [Link]

  • Buchwald–Hartwig amination. In: Wikipedia. Accessed January 20, 2026. [Link]

  • Williamson Ether Synthesis reaction. BYJU'S. Accessed January 20, 2026. [Link]

  • Chemoselectivity in the Cu-catalyzed O-arylation of phenols and aliphatic alcohols. Royal Society of Chemistry. Accessed January 20, 2026. [Link]

  • Williamson Ether synthesis. Reddit. Accessed January 20, 2026. [Link]

  • CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride.
  • The Chemical Synthesis of 3-Hydroxyazetidine Hydrochloride: A Manufacturer's Perspective. NINGBO INNO PHARMCHEM CO.,LTD. Accessed January 20, 2026. [Link]

  • Derivatizations of arylated azetidine products. ResearchGate. Accessed January 20, 2026. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Accessed January 20, 2026. [Link]

  • Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism. ResearchGate. Accessed January 20, 2026. [Link]

  • SYNTHESIS OF SPHINGOSINE-RELATED AZETIDINE ALKALOIDS, PENARESIDINS. J-STAGE. Accessed January 20, 2026. [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin). PubMed Central. Published January 21, 2023. [Link]

  • Computer-Aided Solvent Design for Optimal Selectivity of a Williamson Ether-Synthesis Reaction. AIChE. Accessed January 20, 2026. [Link]

  • Ullmann condensation. In: Wikipedia. Accessed January 20, 2026. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Updated June 30, 2023. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Enantioconvergent Arylation of Racemic Secondary Alcohols to Chiral Tertiary Alcohols Enabled by Nickel/N-Heterocyclic Carbene Catalysis. ResearchGate. Accessed January 20, 2026. [Link]

  • H-Bond-Acceptor Ligands Enable Distal C(sp3)–H Arylation of Free Alcohols. PubMed Central. Published May 1, 2018. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Published April 3, 2025. [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Accessed January 20, 2026. [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene). ResearchGate. Accessed January 20, 2026. [Link]

  • Ullmann Condensation. SynArchive. Accessed January 20, 2026. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. Published October 25, 2011. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. Published February 1, 2013. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. Accessed January 20, 2026. [Link]

  • azetidine. Organic Syntheses Procedure. Accessed January 20, 2026. [Link]

  • 3-(4-BROMO-2,5-DIMETHOXYPHENYL)AZETIDINE. gsrs. Accessed January 20, 2026. [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: Purification of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Bromo-4-methoxyphenoxy)azetidine. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific molecule. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.

Introduction: Understanding the Molecule and Its Challenges

3-(2-Bromo-4-methoxyphenoxy)azetidine (MW: 258.11 g/mol [1]) is a valuable building block in medicinal chemistry, often utilized for its unique strained ring system and functionalized aromatic moiety.[2] Its synthesis, commonly proceeding via a nucleophilic substitution akin to the Williamson ether synthesis, involves reacting a 3-substituted azetidine with 2-bromo-4-methoxyphenol.[3][4][5]

The primary purification challenges stem from three core aspects:

  • Structural Similarity of Impurities: Unreacted starting materials and certain byproducts can have polarities very close to the final product, complicating chromatographic separation.

  • Azetidine Ring Instability: The strained four-membered ring is susceptible to ring-opening, particularly under acidic conditions, leading to degradation products.[6]

  • Product Characteristics: The physical properties of the final compound (e.g., oil vs. solid) dictate the applicability of techniques like crystallization.

This guide provides a logical, step-by-step framework for diagnosing and solving these purification hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect after synthesizing 3-(2-Bromo-4-methoxyphenoxy)azetidine?

A1: Based on a typical Williamson ether synthesis pathway, your crude product is likely to contain:

  • Unreacted 2-bromo-4-methoxyphenol: A key starting material. Being phenolic, it is acidic.

  • Unreacted 3-iodo- or 3-tosyloxy-azetidine (or its N-protected form): The other key starting material. Its properties will depend on the specific N-protecting group used (e.g., Boc, Cbz).

  • Base and Salts: Inorganic salts (e.g., K₂CO₃, Cs₂CO₃) and residual strong organic bases (e.g., DBU) used to deprotonate the phenol.

  • Ring-Opened Byproducts: Such as substituted aminopropanol derivatives, which can form if the azetidine ring is cleaved during the reaction or workup.[6]

  • Solvent Residues: High-boiling point solvents like DMF or DMSO if used in the reaction.

Q2: How stable is 3-(2-Bromo-4-methoxyphenoxy)azetidine? What are the optimal storage conditions?

A2: The primary stability concern is the acid-lability of the azetidine ring. Exposure to even mild acids can catalyze hydrolysis or ring-opening.[6] For long-term storage and to maintain purity, the following conditions are strongly recommended:

  • Temperature: 2-8°C.[7]

  • Atmosphere: Store under an inert atmosphere like argon or nitrogen to prevent air oxidation and moisture ingress.[6]

  • Container: Use a tightly sealed, clean vial.

  • pH: Ensure the compound is free from acidic residues before storage.

Q3: What analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, real-time monitoring of reaction progress and column chromatography fractions.

  • HPLC/LC-MS: The gold standard for quantitative purity analysis. It can detect non-UV active impurities that TLC might miss and confirm the mass of the desired product and any byproducts.

  • ¹H and ¹³C NMR Spectroscopy: Essential for structural confirmation and identifying structurally similar impurities that may co-elute during chromatography.

  • Elemental Analysis (CHN): Provides confirmation of the empirical formula and is a good indicator of the absence of inorganic salts or solvent residues.

Troubleshooting Guide: From Crude Mixture to Pure Compound

This section addresses specific problems you may encounter during the purification workflow.

Problem 1: My TLC plate shows multiple, poorly separated spots.

Your primary challenge is finding a mobile phase that provides adequate resolution between your product and impurities.

Causality: The polarity of the product is likely very similar to that of a starting material or byproduct. The azetidine nitrogen and ether oxygen lend polarity, as does the phenolic hydroxyl of the starting material.

Troubleshooting Protocol:

  • Systematic Solvent Screening: Do not randomly mix solvents. Methodically screen solvent systems of different polarities and selectivities. Use the table below as a starting point.

  • Employ a "Weaker" Strong Solvent: Instead of a simple Hexane/Ethyl Acetate system, try substituting Ethyl Acetate with a solvent that offers different interactions, like Dichloromethane (DCM) or Methyl t-butyl ether (MTBE). A DCM/Methanol system, starting with very low percentages of methanol (0.5-2%), can be very effective for polar compounds.

  • Additive Screening: If you suspect a basic impurity (like residual amine starting material) or if your product spot is tailing, add a small amount of triethylamine (~0.1-1%) to the mobile phase. This neutralizes active sites on the silica gel. Conversely, if you have an acidic impurity, a small amount of acetic acid can help, but use with extreme caution due to the product's acid sensitivity.[6]

Table 1: Recommended Starting Solvent Systems for TLC Analysis

Solvent System (v/v)Target Impurity TypeRationale
70:30 Hexane / Ethyl AcetateGeneral ScreeningA standard starting point for moderately polar compounds.
95:5 DCM / MethanolPolar ImpuritiesOffers better separation for compounds with close polarities.
80:20:1 Hexane / EtOAc / Et₃NBasic ImpuritiesTriethylamine suppresses tailing of basic spots.
90:10 Toluene / AcetoneAromatic CompoundsToluene can offer different selectivity (π-π interactions).
Problem 2: The major impurity is the unreacted 2-bromo-4-methoxyphenol. How can I remove it without chromatography?

Causality: The phenol starting material is acidic, while your azetidine product is basic. This difference in chemical properties can be exploited.

Workflow: Liquid-Liquid Extraction

This workflow is designed to remove the acidic phenol before committing to chromatography, thus simplifying the subsequent purification.

G start Crude Reaction Mixture in EtOAc or DCM wash1 Wash with dilute aq. NaHCO₃ or 0.5M NaOH (Carefully!) start->wash1 Exploit pKa difference separate1 Separate Layers wash1->separate1 wash2 Wash Organic Layer with Brine separate1->wash2 Aqueous layer contains phenolate salt dry Dry Organic Layer (Na₂SO₄ or MgSO₄) wash2->dry Remove residual water concentrate Concentrate in vacuo dry->concentrate end Crude Product (Phenol-Free) concentrate->end G q1 Is the product streaking on the column? a1 YES q1->a1 q2 Was the column overloaded? a1->q2 a2_yes YES q2->a2_yes Common issue a2_no NO q2->a2_no s1 Reduce sample load. (Rule of thumb: 1-5% of silica weight) a2_yes->s1 q3 Is the eluent optimized? a2_no->q3 a3_yes YES q3->a3_yes a3_no NO q3->a3_no s2 Consider alternative stationary phase: 1. Neutral or Basic Alumina 2. C18 Reverse Phase Silica a3_yes->s2 Silica may be too acidic s3 Re-optimize TLC with additives. Add 0.1% Et₃N or NH₄OH to eluent to deactivate silica. a3_no->s3

Sources

Technical Support Center: Synthesis of Substituted Azetidines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of substituted azetidines. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable four-membered heterocyclic scaffold. The inherent ring strain of azetidines, while synthetically useful, presents a unique set of challenges that can lead to undesired side reactions and low yields.

This document provides in-depth, field-proven insights into common problems, their mechanistic origins, and practical troubleshooting strategies. It is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address issues you may encounter in the lab.

Part 1: General Troubleshooting & FAQs

This section addresses overarching issues that are common across various synthetic routes to azetidines.

FAQ 1: My reaction yields are consistently low, and I observe significant amounts of a high-molecular-weight, intractable material. What is happening?

Answer: You are likely encountering polymerization. This is one of the most common failure modes in azetidine synthesis, particularly in methods that proceed via intermolecular reactions or involve heating.

  • Causality: The synthesis of azetidines via the double SN2 displacement of 1,3-dielectrophiles with primary amines is particularly susceptible to this side reaction.[1] Instead of the desired intramolecular cyclization to form the four-membered ring, the amine can react intermolecularly with another molecule of the dielectrophile, leading to a chain reaction that forms oligomers or polymers. This is energetically favored over the formation of a strained four-membered ring, especially at higher temperatures.[1]

  • Troubleshooting & Prevention:

    • High Dilution Conditions: Run the reaction at a much lower concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular cyclization over intermolecular reactions.

    • Slow Addition: Use a syringe pump to add one of the reagents (typically the amine or the electrophile) to the reaction mixture over an extended period (e.g., 4-12 hours). This maintains a low instantaneous concentration of the added reagent.

    • Temperature Control: Avoid prolonged heating where possible.[1] If heating is necessary, use the lowest effective temperature. For volatile products like unsubstituted azetidine, lower temperatures are recommended to minimize losses during the reaction.[2]

    • Microwave-Assisted Synthesis: Microwave irradiation can be highly effective in promoting the desired intramolecular cyclization while minimizing the time at high temperatures, thereby reducing polymerization.[1]

  • Workflow Diagram: Mitigating Polymerization

    G start Low Yield & Polymer Observed c1 Is reaction run at high concentration (>0.1M)? start->c1 a1 Implement High Dilution (0.01-0.05M) c1->a1 Yes c2 Is slow addition being used? c1->c2 No a1->c2 a2 Use Syringe Pump for Slow Addition c2->a2 No c3 Is reaction heated for extended periods? c2->c3 Yes a2->c3 a3 Consider Microwave Synthesis Protocol c3->a3 Yes end Improved Yield of Monomeric Azetidine c3->end No a3->end

    Caption: Decision workflow for troubleshooting polymerization.

FAQ 2: My azetidine product appears unstable and decomposes upon purification or storage, especially under acidic conditions. Why?

Answer: The ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to ring-opening reactions, which can be catalyzed by acid.

  • Causality: Protonation of the azetidine nitrogen increases the electrophilicity of the ring carbons, making them vulnerable to nucleophilic attack. If a nucleophile is present intramolecularly (e.g., a pendant amide group), this can lead to a rapid decomposition pathway.[3] Even external, weaker nucleophiles can cause ring-opening under sufficiently acidic conditions.

  • Troubleshooting & Prevention:

    • Avoid Strong Acids: During workup and purification (e.g., chromatography), avoid strong acidic conditions. Use a neutralized silica gel (e.g., pre-treated with triethylamine) for chromatography if your compound is basic.

    • Protecting Group Strategy: If the synthesis allows, using an electron-withdrawing group on the nitrogen (e.g., tosyl, nosyl, Boc) can decrease its basicity and susceptibility to protonation-induced decomposition.

    • Storage Conditions: Store the purified azetidine in a freezer (-20 °C), under an inert atmosphere (N₂ or Ar), and away from potential acid sources. If the compound is a free base, consider storing it as a salt of a non-nucleophilic acid if it proves more stable.

Part 2: Issues in Specific Synthetic Routes

Guide 1: Intramolecular Cyclization (SN2 Pathways)

This is a classic and widely used method, often starting from γ-amino alcohols or corresponding halides.

  • Problem: Formation of Aziridine or Pyrrolidine Byproducts.

    • Causality: The formation of aziridines or pyrrolidines points to issues with the starting material or competing cyclization pathways. If the starting material is a β-amino alcohol, aziridine formation is possible. If the leaving group is not at the γ-position relative to the nitrogen, pyrrolidine formation can occur. Incorrect regioselectivity in the activation of a diol (e.g., in a Mitsunobu reaction) can lead to a mixture of linear precursors, resulting in different ring sizes.[4]

    • Troubleshooting:

      • Verify Starting Material: Confirm the structure and purity of your 1,3-amino alcohol or 1,3-aminohalide precursor by NMR and MS.

      • Choice of Leaving Group: Ensure a good leaving group (e.g., tosylate, mesylate, triflate) is installed at the γ-position. For cyclizations of amino alcohols, the Mitsunobu reaction is often used, but care must be taken to ensure activation of the correct hydroxyl group.[4]

      • Base Selection: Use a non-nucleophilic base (e.g., NaH, K₂CO₃, DBU) to deprotonate the amine/sulfonamide for cyclization. The choice of base can influence the rate of cyclization versus side reactions.

  • Problem: Elimination Instead of Cyclization.

    • Causality: When using a strong, sterically hindered base, E2 elimination can compete with the SN2 cyclization, especially if the γ-carbon has an adjacent proton and the leaving group is suitable. This is a known side reaction for this methodology.[1]

    • Troubleshooting:

      • Base Selection: Switch to a weaker, less-hindered base that favors nucleophilic substitution over elimination (e.g., K₂CO₃ in a polar aprotic solvent like DMF or acetonitrile).

      • Temperature: Lower the reaction temperature to favor the SN2 pathway, which typically has a lower activation energy than the E2 pathway.

Guide 2: [2+2] Cycloaddition Reactions

These reactions, such as the Staudinger cycloaddition of imines and ketenes or the Paterno-Büchi reaction, are powerful but can suffer from selectivity issues.

  • Problem: Formation of Dimer Byproducts or Incorrect Regioisomers.

    • Causality: In some [2+2] photocycloadditions, the excited state species can react with a ground-state molecule of the same type, leading to dimerization.[5] In cycloadditions involving unsymmetrical components, the reactants can combine in different orientations, leading to a mixture of regioisomers.

    • Troubleshooting:

      • Control of Stoichiometry: For reactions like the aza-Paterno-Büchi reaction, ensure the alkene partner is present in a suitable excess to favor the intermolecular reaction with the imine over self-dimerization.

      • Catalyst/Lewis Acid: In thermal [2+2] cycloadditions, the choice of Lewis acid can be crucial for controlling regioselectivity by coordinating to the reactants and directing their approach.[5]

      • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates or transition states, potentially altering the regiochemical outcome. Screen different solvents to optimize for the desired isomer.

  • Problem: Lack of Stereocontrol.

    • Causality: If the [2+2] cycloaddition proceeds through a stepwise mechanism involving a zwitterionic or diradical intermediate, bond rotation can occur before ring closure, leading to a loss of stereochemical information from the starting materials and the formation of a mixture of diastereomers.

    • Troubleshooting:

      • Reaction Conditions: Photochemical [2+2] reactions proceeding through a triplet state may be less stereospecific. Altering reaction conditions (e.g., temperature, catalyst, light source) may favor a more concerted pathway.

      • Chiral Auxiliaries/Catalysts: Employ chiral catalysts or attach a chiral auxiliary to one of the reactants to induce facial selectivity and control the stereochemical outcome.

Guide 3: Ring Expansion/Contraction Reactions

Methods like the expansion of N-sulfonylaziridines or contraction of larger rings are elegant but can have unique side reactions.

  • Problem: Incomplete or Unselective Ring Expansion of Aziridines.

    • Causality: The ring expansion of an aziridine with a carbene or ylide requires the initial formation of an aziridinium ylide, which then rearranges. If this rearrangement is slow or if other reaction pathways are available, side products can form. For example, thermal isomerization of a substituted aziridine can lead to the thermodynamically more stable azetidine.[6]

    • Troubleshooting:

      • Ylide Precursor: The choice of the ylide precursor is critical. Dimethylsulfoxonium methylide is commonly used for the one-carbon expansion of N-sulfonylaziridines to the corresponding N-sulfonylazetidines.[7]

      • Temperature and Reaction Time: These parameters must be carefully optimized. Insufficient heating may lead to unreacted starting material, while excessive heating could cause decomposition or further rearrangement of the azetidine product.

  • Problem: Formation of Ring-Opened Products instead of Azetidines.

    • Causality: During the rearrangement of certain intermediates, ring-opening can be a competing pathway. For example, oxidation of some substituted azetidines can lead to N-O bond formation followed by rearrangement to form larger isoxazolidine rings instead of the desired functionalized azetidine.[6]

    • Troubleshooting:

      • Reagent Selection: Carefully select reagents to avoid undesired pathways. For instance, if oxidation is required, choose conditions known to be selective for the desired transformation without inducing rearrangement.

      • Substrate Design: The substitution pattern on the ring can heavily influence the propensity for rearrangement. Electron-withdrawing groups at the C-2 position can make the ring more susceptible to cleavage.[6]

Part 3: Experimental Protocols & Data

Protocol 1: Microwave-Assisted Synthesis of N-Benzylazetidine to Minimize Polymerization

This protocol is an adaptation of methods described for reducing polymerization side reactions.[1]

  • Reagent Preparation: In a 10 mL microwave vial, dissolve 1,3-dibromopropane (1.0 eq) in acetonitrile (5 mL).

  • Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq).

  • Amine Addition: Add benzylamine (1.1 eq) to the suspension.

  • Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate at 120 °C for 20-30 minutes.

  • Workup: After cooling, filter the reaction mixture to remove the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes containing 1% triethylamine) to yield N-benzylazetidine.

Data Summary: Impact of Reaction Conditions on Side Products

The following table summarizes typical outcomes when troubleshooting common side reactions in the synthesis of a generic 1,3-disubstituted azetidine via intramolecular cyclization.

ParameterCondition A (Problematic)Condition B (Optimized)Primary Side Product in A
Concentration 0.5 M0.05 MPolymer
Temperature 100 °C (Reflux)25 °C (RT)Elimination Product
Base Potassium tert-butoxidePotassium CarbonateElimination Product
Addition Method All reagents at onceSlow addition of aminePolymer

Part 4: Mechanistic Visualizations

Diagram 1: Competing Pathways in Intramolecular Cyclization

This diagram illustrates the desired SN2 cyclization versus the undesired intermolecular polymerization and E2 elimination pathways.

G cluster_0 Reaction Pathways cluster_1 Desired Pathway cluster_2 Side Reactions Start γ-Aminohalide Precursor Intra Intramolecular SN2 (High Dilution) Start->Intra Inter Intermolecular SN2 (High Concentration) Start->Inter Elim E2 Elimination (Strong, Hindered Base) Start->Elim Azetidine Substituted Azetidine Intra->Azetidine Polymer Polymer/Oligomer Inter->Polymer Alkene Elimination Product Elim->Alkene

Sources

Technical Support Center: Optimization of Reaction Conditions for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the synthesis of azetidines. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the intricacies of constructing the strained four-membered azetidine ring. The inherent ring strain of azetidines, while a source of their unique reactivity and desirability in medicinal chemistry, also presents significant synthetic challenges.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and successfully optimize your reaction conditions.

Frequently Asked Questions (FAQs)

Q1: What are the principal synthetic strategies for forming the azetidine ring?

A1: The construction of the azetidine ring is most commonly achieved through intramolecular cyclization reactions. These methods typically involve a nucleophilic attack by a nitrogen atom on a carbon atom at the γ-position, displacing a leaving group. The most prevalent and well-established strategies include:

  • Intramolecular Cyclization of γ-Haloamines or Activated γ-Amino Alcohols: This is a cornerstone method where a 3-amino-1-propanol derivative is activated, for instance, by converting the alcohol into a proficient leaving group like a tosylate or mesylate. The subsequent cyclization is then induced by a base.[3][4]

  • Palladium-Catalyzed Intramolecular C-H Amination: This contemporary approach facilitates azetidine ring formation by activating a C(sp³)-H bond at the γ-position of an amine substrate, often with the guidance of a directing group.[3]

  • Lanthanide-Catalyzed Intramolecular Aminolysis of Epoxides: Lewis acids, such as Lanthanum(III) triflate, can catalyze the regioselective ring-opening of cis-3,4-epoxy amines to furnish 3-hydroxyazetidines.[3][4]

  • [2+2] Photocycloadditions (Aza Paternò-Büchi Reaction): This photochemical reaction involves the cycloaddition of an imine and an alkene to yield an azetidine ring.[1][3]

Q2: I am consistently isolating the five-membered pyrrolidine ring as a major byproduct instead of my target azetidine. What is causing this, and how can I favor the formation of the four-membered ring?

A2: The formation of a pyrrolidine byproduct is a frequent obstacle in azetidine synthesis, stemming from the kinetic and thermodynamic competition between the 4-exo-tet and 5-endo-tet cyclization pathways.[5] While the 4-exo-tet pathway leading to the azetidine is generally favored under kinetic control according to Baldwin's rules, the 5-endo-tet pathway to the pyrrolidine is often thermodynamically favored due to the lower ring strain of a five-membered ring.[5][6][7][8]

Several factors can be manipulated to favor the desired 4-exo-tet cyclization:

  • Substrate Stereochemistry: In certain reactions, such as the La(OTf)₃-catalyzed aminolysis of epoxy amines, the stereochemistry of the starting material is crucial. cis-isomers have been shown to preferentially yield azetidines, while trans-isomers tend to form pyrrolidines.[3][4]

  • Reaction Conditions: The choice of solvent and catalyst can significantly influence the reaction's outcome. For instance, in the aforementioned La(OTf)₃-catalyzed reaction, employing 1,2-dichloroethane (DCE) as the solvent at reflux temperatures has been shown to favor azetidine formation.[3][4]

  • Leaving Group Position: It is imperative to ensure that the leaving group is positioned at the γ-carbon relative to the amine to facilitate the 4-membered ring closure.

Q3: My azetidine product appears to be degrading during purification. What are the likely reasons for this instability, and what purification strategies can I employ?

A3: The inherent ring strain of azetidines renders them susceptible to decomposition, particularly under acidic conditions.[9] This is a common issue encountered during purification, especially with silica gel chromatography.[3]

Here are some troubleshooting strategies to mitigate product decomposition:

  • Avoid Acidic Conditions: Standard silica gel can be acidic enough to cause ring-opening of sensitive azetidines. It is advisable to use neutralized silica gel (e.g., by pre-treating with a triethylamine/eluent mixture) or to opt for an alternative stationary phase like basic alumina for chromatography.[3]

  • Protecting Groups: If decomposition remains a persistent issue, consider the use of a more robust protecting group for the azetidine nitrogen.

Troubleshooting Guide: Intramolecular Cyclization of 3-Amino-1-Propanol Derivatives

This guide addresses common issues encountered during the synthesis of azetidines via the intramolecular cyclization of 3-amino-1-propanol derivatives.

Problem Potential Causes Recommended Solutions & Explanations
Low to no conversion of starting material Insufficient activation of the hydroxyl group: The hydroxyl group is a poor leaving group and requires conversion to a better one (e.g., tosylate, mesylate).Ensure complete activation: Monitor the activation step (e.g., tosylation) by TLC or LCMS to confirm full conversion before proceeding with the cyclization. Consider using alternative activating agents like triflic anhydride for more challenging substrates.
Inappropriate base: The choice of base is critical for deprotonating the amine without causing side reactions.Select a suitable base: For N-unsubstituted or N-alkyl amino alcohols, a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often effective. For N-sulfonyl protected amines, a weaker base like potassium carbonate (K₂CO₃) may suffice.[10] The pKa of the amine conjugate acid should be considered when selecting the base.
Low reaction temperature: The activation energy for the cyclization may not be reached.Increase the reaction temperature: Gradually increase the temperature and monitor the reaction progress. Be mindful that higher temperatures can also promote side reactions.
Formation of pyrrolidine byproduct Thermodynamically controlled reaction: Higher temperatures and longer reaction times can favor the formation of the more stable pyrrolidine ring.Employ kinetic control: Use a strong base at lower temperatures to favor the kinetically preferred 4-exo-tet cyclization. Shorter reaction times can also be beneficial.
Solvent effects: The solvent can influence the transition state energies of the competing cyclization pathways.Optimize the solvent: Aprotic polar solvents like DMF or DMSO are commonly used. Experiment with different solvents to find the optimal balance of solubility and reactivity.
Formation of elimination or intermolecular side products Steric hindrance: Bulky substituents near the reaction center can hinder the intramolecular cyclization, making intermolecular reactions or elimination more favorable.Modify the substrate: If possible, redesign the substrate to reduce steric hindrance. Alternatively, use high dilution conditions to disfavor intermolecular reactions.
Incorrect base stoichiometry: An excess of a strong base can promote elimination.Use the correct amount of base: Typically, 1.0 to 1.2 equivalents of base are sufficient for the cyclization.
Decomposition of the azetidine product Acidic workup or purification conditions: The strained azetidine ring is prone to acid-catalyzed ring-opening.Maintain neutral or basic conditions: Use a mild, basic workup (e.g., with aqueous sodium bicarbonate). For purification, use neutralized silica gel or basic alumina as mentioned in the FAQs.[3]

Visualizing Key Processes in Azetidine Synthesis

General Reaction Mechanism for Azetidine Formation via Intramolecular SN2 Cyclization

G cluster_0 Starting Material cluster_1 Activation cluster_2 Cyclization A γ-Amino Alcohol Derivative (X = OH) B Activated Intermediate (X = OTs, OMs, etc.) A->B Activation (e.g., TsCl, py) C Deprotonated Amine B->C Base (e.g., NaH) D Transition State (4-exo-tet) C->D Intramolecular SN2 Attack E Azetidine Product D->E

Caption: Intramolecular SN2 cyclization for azetidine synthesis.

Decision Workflow for Optimizing Azetidine Synthesis

G Start Start: Low Azetidine Yield Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Check_Byproducts Analyze Byproducts Check_Conversion->Check_Byproducts Yes Optimize_Activation Optimize Activation Step (Reagent, Temp, Time) Check_Conversion->Optimize_Activation No Pyrrolidine Pyrrolidine Formation? Check_Byproducts->Pyrrolidine Elimination Elimination/Intermolecular Products? Check_Byproducts->Elimination Optimize_Activation->Check_Conversion Optimize_Base Optimize Base (Type, Stoichiometry, Temp) Optimize_Base->Check_Conversion Kinetic_Control Favor Kinetic Control (Lower Temp, Stronger Base, Shorter Time) Pyrrolidine->Kinetic_Control Yes High_Dilution Use High Dilution Conditions Elimination->High_Dilution Yes Success Successful Optimization Kinetic_Control->Success High_Dilution->Success

Caption: Troubleshooting workflow for low azetidine yield.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Tosyl-azetidine from 3-(Tosylamino)propan-1-ol

This protocol provides a general method for the synthesis of an N-tosyl-protected azetidine from the corresponding amino alcohol.

Materials:

  • 3-(Tosylamino)propan-1-ol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of 3-(tosylamino)propan-1-ol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the cooled solution. The addition should be done over a period of 10-15 minutes to control the reaction exotherm.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture at room temperature and monitor its progress by TLC or LCMS. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

  • Purification: Purify the residue by flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-tosyl-azetidine.

Note: This Mitsunobu reaction is a reliable method for the cyclization of γ-amino alcohols to azetidines.[10]

Protocol 2: Lanthanum(III) Triflate Catalyzed Synthesis of 3-Hydroxyazetidines from cis-3,4-Epoxy Amines

This protocol outlines a Lewis acid-catalyzed approach to synthesize 3-hydroxyazetidines.[4]

Materials:

  • cis-3,4-Epoxy amine

  • Lanthanum(III) triflate (La(OTf)₃)

  • 1,2-Dichloroethane (DCE)

  • Argon or Nitrogen atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a reflux condenser under an inert atmosphere, add a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE).

  • Catalyst Addition: Add lanthanum(III) triflate (La(OTf)₃) (typically 10-15 mol%) to the solution.

  • Reaction: Heat the reaction mixture to reflux (approximately 83 °C for DCE). Monitor the progress of the reaction by TLC or LCMS. The reaction time can vary depending on the substrate but is often in the range of 2-6 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired 3-hydroxyazetidine.

References

  • BenchChem. (2025). Optimization of reaction conditions for azetidine synthesis. BenchChem Technical Support.
  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274–3286. [Link]

  • Kuriyama, Y., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223. [Link]

  • Parmar, D., et al. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19, 3274-3286. [Link]

  • Singh, M. S., & Singh, A. K. (2022). Azetidine Synthesis. Elsevier. [Link]

  • Kovács, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247–11257. [Link]

  • Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 7(76), 48197–48225. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of azetidines. [Link]

  • Kovács, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11247-11257. [Link]

  • Wikipedia. (2023, December 2). Baldwin's rules. [Link]

  • BenchChem. (2025). How to avoid pyrrolidine formation during azetidine synthesis. BenchChem Technical Support.
  • Dr. Chemistry. (2020, November 18). Azetidine: Basicity and Preparation [Video]. YouTube. [Link]

  • Kovács, A., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]

  • Chemistry Academy. (2024, November 1). Baldwin's rules [Video]. YouTube. [Link]

  • Campbell, A. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1618–1623. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(2-Bromo-4-methoxyphenoxy)azetidine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and actionable troubleshooting strategies for overcoming the poor aqueous solubility of this compound in various experimental assays. Our goal is to ensure you can achieve accurate and reproducible results.

Poor aqueous solubility is a significant hurdle for a large percentage of new chemical entities in drug discovery, often leading to challenges in obtaining reliable bioassay data.[1][2] This guide provides a systematic approach to addressing these challenges head-on.

Troubleshooting Guide: Immediate Solutions for Common Solubility Issues

This section addresses specific problems you may encounter during your experiments.

Q1: My compound, 3-(2-Bromo-4-methoxyphenoxy)azetidine, is precipitating out of my aqueous assay buffer after dilution from a DMSO stock. What should I do?

A1: This is a classic sign of a compound "crashing out" of solution when the concentration of the organic co-solvent (DMSO) is diluted below a level that can maintain its solubility.[3] Here is a step-by-step protocol to address this issue:

Step-by-Step Protocol to Prevent Precipitation:

  • Verify DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as high as your system can tolerate, but ideally not exceeding 1%.[4] Some cell-based assays are sensitive to DMSO, with concentrations above 2% potentially causing cytotoxicity.[4] However, some enzyme assays can tolerate up to 10% DMSO with negligible effects.[5] It is crucial to determine the DMSO tolerance of your specific assay.

  • Optimize the Stock Solution: Instead of a pure DMSO stock, consider preparing a stock solution in a mixture of solvents. For instance, a combination of DMSO and other co-solvents like polyethylene glycol (PEG) or ethanol can sometimes improve solubility upon aqueous dilution.[6]

  • Employ a Serial Dilution Strategy: Avoid a large, single dilution step. Perform serial dilutions in your aqueous buffer that contains the final desired concentration of DMSO. This gradual reduction in solvent strength can help keep the compound in solution.

  • Consider Formulation Aids: If the above steps are insufficient, you may need to incorporate solubilizing excipients into your assay buffer.[2][7]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[7][8] Start with a low concentration (e.g., 0.01% w/v) and assess for any interference with your assay.

    • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[9][10][11] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.[9]

  • Kinetic vs. Thermodynamic Solubility: Understand that you are likely working with kinetic solubility (the ability of a compound to stay in a supersaturated solution) rather than thermodynamic solubility. The goal is to maintain this supersaturated state for the duration of your assay.

Below is a decision-making workflow for addressing compound precipitation:

G start Compound Precipitates in Assay Buffer check_dmso Is final DMSO concentration < 1%? start->check_dmso increase_dmso Increase DMSO to highest tolerable concentration (test assay tolerance). check_dmso->increase_dmso Yes serial_dilution Implement serial dilution instead of single-step dilution. check_dmso->serial_dilution No increase_dmso->serial_dilution reassess Does precipitation persist? serial_dilution->reassess excipients Incorporate Solubilizing Excipients reassess->excipients Yes success Precipitation Resolved reassess->success No surfactants Try non-ionic surfactants (e.g., Tween® 80). excipients->surfactants cyclodextrins Try cyclodextrins (e.g., HP-β-CD). excipients->cyclodextrins surfactants->success cyclodextrins->success

Caption: Decision workflow for troubleshooting compound precipitation.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the handling of poorly soluble compounds like 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Q2: What are the best practices for preparing and storing stock solutions of this compound?

A2:

  • Solvent Selection: High-purity, anhydrous DMSO is the most common initial choice for creating high-concentration stock solutions of hydrophobic compounds.[12][13]

  • Concentration: Aim for a stock concentration that is at least 100-fold higher than the highest concentration you will use in your assay. This minimizes the amount of organic solvent introduced into your final assay volume.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Solubility Check: Before use, visually inspect the thawed stock solution for any signs of precipitation. If crystals are present, gently warm the solution and vortex until it is clear.

Q3: How can I determine if the solubilizing agents are interfering with my assay?

A3: This is a critical validation step. You must run control experiments.

  • Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same concentration of the solubilizing agent (e.g., DMSO, surfactant, or cyclodextrin) as your test samples but without the compound of interest.

  • Assay Signal Interference: Compare the signal from your vehicle control to a control with only the assay buffer. A significant difference indicates that the solubilizing agent is interfering with your assay's readout.[14][15]

  • Biological Activity: Be aware that some solubilizing agents can have their own biological effects. For example, high concentrations of DMSO can induce cell stress or differentiation.[16][17] It is essential to test a range of concentrations of the solubilizing agent alone to identify a non-interfering concentration.

Table 1: Common Solubilizing Agents and Recommended Starting Concentrations

Solubilizing AgentTypeRecommended Starting ConcentrationPotential Issues
Dimethyl Sulfoxide (DMSO)Co-solvent< 1% (v/v) in final assayCell toxicity at higher concentrations, assay interference.[4][16]
EthanolCo-solvent< 1% (v/v) in final assayCan affect protein stability and cell viability.[4]
Polyethylene Glycol (PEG 300/400)Co-solvent1-5% (v/v)Can be viscous, potential for protein precipitation.[12]
Polysorbate 80 (Tween® 80)Surfactant0.01-0.1% (w/v)Micelle formation can affect compound availability, potential for cell lysis at high concentrations.[8]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)Cyclodextrin1-10 mMCan extract cholesterol from cell membranes, potential for assay interference.[9][18]
Q4: What is the difference between increasing solubility with co-solvents, surfactants, and cyclodextrins?

A4: These agents work through different mechanisms to enhance the solubility of hydrophobic compounds.

  • Co-solvents (e.g., DMSO, ethanol): These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[1][6] This makes the environment more favorable for nonpolar compounds to dissolve.

  • Surfactants (e.g., Tween® 80): These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions.[8][19][20] The hydrophobic core of these micelles can encapsulate insoluble drug molecules, effectively increasing their solubility in the bulk aqueous phase.[8][19][20]

  • Cyclodextrins (e.g., HP-β-CD): These are cyclic oligosaccharides with a toroidal shape, featuring a hydrophobic inner cavity and a hydrophilic exterior.[9][11] They form inclusion complexes by trapping the poorly soluble drug molecule within their hydrophobic cavity, thereby increasing its solubility in water.[9][18][21]

The choice of which agent to use depends on the specific compound and the constraints of the assay system.

G cluster_0 Solubilization Mechanisms cosolvents Co-solvents (DMSO, Ethanol) Reduce solvent polarity solution Aqueous Solution cosolvents->solution surfactants Surfactants (Tween® 80) Form micelles to encapsulate compound surfactants->solution cyclodextrins Cyclodextrins (HP-β-CD) Form inclusion complexes cyclodextrins->solution compound Poorly Soluble Compound (e.g., 3-(2-Bromo-4-methoxyphenoxy)azetidine) compound->cosolvents compound->surfactants compound->cyclodextrins

Caption: Mechanisms of different solubilizing agents.

By understanding the properties of 3-(2-Bromo-4-methoxyphenoxy)azetidine and applying these systematic troubleshooting and optimization strategies, researchers can successfully overcome the challenges posed by its poor aqueous solubility and generate reliable data in their assays.

References

  • Quora. (2017). What effects does DMSO have on cell assays?[Link]

  • Li, M., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research. [Link]

  • Jwalapuram, R., et al. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. [Link]

  • MDPI. (2024). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. [Link]

  • Aftab, S., et al. (2018). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

  • Williams, H. D., et al. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews. [Link]

  • Wikipedia. Cosolvent. [Link]

  • ResearchGate. (n.d.). Effect of DMSO concentration. DMSO concentrations of 0%, 2%, 5% and 10%.... [Link]

  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. [Link]

  • Di Cunto, F., et al. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PubMed Central. [Link]

  • Al-Absi, A. M., et al. (2021). High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Effect of DMSO on assay performance. Binding experiments were performed.... [Link]

  • PharmTech. (2024). The Use of Cyclodextrins in Pharmaceutical Formulations. [Link]

  • ResearchGate. (2015). Does DMSO have an influence on tube formation assay (with EPC)?. [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). CYCLODEXTRINS: VERSATILE CARRIER IN DRUG FORMULATIONS AND DELIVERY SYSTEMS. [Link]

  • Gothwal, A., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PubMed Central. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. [Link]

  • Williams, H. D., et al. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. OUCI. [Link]

  • Sinfoo Biotech. (n.d.). 3-(2-bromo-4-methoxyphenoxy)azetidine. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]

  • PubChem. (n.d.). 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. [Link]

  • Pop, C. I., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • T Δημητρίου, M., et al. (2014). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • PubChem. (n.d.). 3-[(4-Bromo-2-nitrophenyl)methoxy]azetidine. [Link]

  • PubChem. (n.d.). 3-[5-Bromo-2-(naphthalen-1-yloxy)-phenoxy]-azetidine. [Link]

  • PubChem. (n.d.). 3-[5-Bromo-2-(4-fluoro-phenoxy)-phenoxy]-azetidine. [Link]

Sources

Technical Support Center: A Guide to Preventing Decomposition of 3-(2-Bromo-4-methoxyphenoxy)azetidine During Workup

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 3-(2-Bromo-4-methoxyphenoxy)azetidine. This document is designed for researchers, medicinal chemists, and process development scientists who may encounter stability challenges with this valuable building block. Low yields and the appearance of unknown impurities during reaction workup and purification are common, yet preventable, issues. This guide provides an in-depth analysis of the decomposition mechanisms and offers field-proven protocols to ensure the integrity of your compound.

Understanding the Instability: The Root Cause

The structure of 3-(2-Bromo-4-methoxyphenoxy)azetidine contains two key functional groups that dictate its chemical behavior: a basic secondary amine within a strained four-membered ring and an aryl ether linkage. The primary cause of decomposition during workup is the inherent acid lability of the azetidine ring.

Due to significant ring strain (approx. 25.4 kcal/mol), the azetidine heterocycle is susceptible to ring-opening reactions, a process that is significantly accelerated under acidic conditions[1]. Standard laboratory workups for reactions involving basic amines often employ a dilute acid wash (e.g., 1M HCl) to protonate the amine, rendering it water-soluble and facilitating the removal of non-basic impurities[2][3][4]. However, for this specific molecule, this common procedure is destructive.

The decomposition mechanism is initiated by the protonation of the azetidine nitrogen. This creates a highly electrophilic azetidinium ion. Nucleophiles present in the workup, such as water or halide ions, can then attack one of the ring carbons, leading to irreversible ring-opening and the formation of undesired byproducts, typically amino alcohols or their corresponding alkyl halides. Studies on related aryl azetidines confirm that decomposition is much more rapid at low pH[5][6].

TroubleshootingWorkflow start Start: Low Yield or Impurity Formation Observed check_point At which stage was the loss observed? start->check_point workup During Aqueous Workup check_point->workup Workup chromatography During Silica Gel Chromatography check_point->chromatography Purification workup_cause Root Cause: Used acidic wash (HCl, NH₄Cl)? workup->workup_cause chrom_cause Root Cause: Used standard (acidic) silica gel? chromatography->chrom_cause workup_yes Yes workup_cause->workup_yes Yes workup_no No workup_cause->workup_no No workup_solution Solution: Implement Protocol A (pH-Controlled Mild Workup) workup_yes->workup_solution workup_recheck Re-evaluate reaction conditions. Was the reaction truly complete? workup_no->workup_recheck chrom_yes Yes chrom_cause->chrom_yes Yes chrom_no No chrom_cause->chrom_no No chrom_solution Solution: Implement Protocol B (Neutralized Silica or Alumina) chrom_yes->chrom_solution chrom_recheck Consider thermal instability or oxidation. Handle product cold and under inert atmosphere. chrom_no->chrom_recheck

Sources

Azetidine Cross-Coupling Reactions: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for azetidine-based cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique challenges of incorporating the strained azetidine scaffold into complex molecules. Due to its inherent ring strain (~25.4 kcal/mol), the azetidine ring presents both unique synthetic opportunities and specific experimental hurdles compared to less strained heterocycles.[1] This resource provides in-depth, field-proven insights in a question-and-answer format to directly address common issues encountered in the lab.

Frequently Asked Questions (FAQs) & Core Concepts

Q1: Why is an N-protecting group essential for most azetidine cross-coupling reactions?

The nitrogen atom of an unprotected azetidine is a Lewis base and can act as a ligand for the transition metal catalyst (e.g., Palladium, Nickel). This coordination can lead to the formation of inactive catalyst complexes, effectively poisoning the catalyst and causing low to no product yield.[2] The use of an electron-withdrawing protecting group, most commonly the tert-butoxycarbonyl (Boc) group, is critical. It attenuates the Lewis basicity of the nitrogen, preventing catalyst inhibition and ensuring efficient participation in the catalytic cycle. The Boc group is robust enough for most coupling conditions and can be readily removed post-coupling using standard acidic conditions.

Q2: My azetidine starting material appears unstable under the reaction conditions, leading to ring-opening. How can I prevent this?

Azetidine ring-opening is a common failure mode, driven by the release of inherent ring strain.[3][4] This decomposition is often promoted by harsh conditions, particularly strong acids or bases, or certain nucleophiles.

  • Mechanism of Decomposition: Acid-mediated ring-opening can occur via protonation of the azetidine nitrogen, followed by nucleophilic attack.[3] In some cases, the reaction solvent or other species can act as the nucleophile.

  • Preventative Measures:

    • Mild Bases: Opt for milder bases. While strong bases like alkoxides are common in cross-coupling, they can promote decomposition. Consider using carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄), which are often sufficient to facilitate the catalytic cycle without inducing ring cleavage.[5][6]

    • Temperature Control: Avoid excessive heating. Run reactions at the lowest temperature that allows for efficient turnover. Screen temperatures starting from 80 °C and incrementally increasing if necessary.

    • Protecting Group Stability: Ensure your N-protecting group is stable under the planned conditions. While Boc is generally stable, very strong bases or high temperatures could compromise it. The N-thiopivaloyl group has been used for α-lithiation but requires harsh conditions for removal, highlighting the trade-offs in protecting group selection.[7]

Troubleshooting Suzuki-Miyaura Couplings

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. When coupling azetidines, specific issues frequently arise.

Q3: I'm seeing very low yield in my N-Boc-3-iodoazetidine Suzuki coupling. What are the first parameters to check?

Low conversion is the most common problem. A systematic approach is key to diagnosing the issue.

Troubleshooting Flowchart: Low Yield in Azetidine Suzuki Coupling

Start Low Yield Observed Check_Catalyst 1. Catalyst System Integrity - Active Pd(0) source? - Ligand integrity? Start->Check_Catalyst Check_Conditions 2. Reaction Conditions - Properly degassed? - Anhydrous solvents? - Base optimal? Check_Catalyst->Check_Conditions [ Catalyst OK ] Optimize_Ligand Adjust Ligand: - Increase electron density (e.g., SPhos, XPhos) - Increase steric bulk Check_Catalyst->Optimize_Ligand [ Ligand Issue ] Check_Reagents 3. Reagent Quality - Boronic acid pure? - Azetidine stable? Check_Conditions->Check_Reagents [ Conditions OK ] Optimize_Base Screen Bases: - Cs₂CO₃ - K₃PO₄ - K₂CO₃ Check_Conditions->Optimize_Base [ Base/Solvent Issue ] Check_Reagents->Optimize_Ligand [ Reagents OK ] Optimize_Ligand->Optimize_Base Optimize_Solvent Change Solvent: - Dioxane/H₂O - Toluene/H₂O - DMF/H₂O Optimize_Base->Optimize_Solvent Success Reaction Optimized Optimize_Solvent->Success

Caption: A systematic workflow for troubleshooting low-yield azetidine Suzuki couplings.

  • Catalyst and Ligand Activity: The active species is Pd(0). If using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. Ensure your ligand is not oxidized (phosphine oxides are a common poison). Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a palladacycle can be a good diagnostic test.[8]

  • Inert Atmosphere: Oxygen is detrimental. It can lead to the oxidative homocoupling of your boronic acid (forming a biaryl byproduct) and can damage the phosphine ligand.[8][9] Ensure all solvents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or sparging with argon/nitrogen for at least 30 minutes) and the reaction is maintained under a positive pressure of inert gas.[6][10]

  • Base and Solvent Choice: The base is critical for the transmetalation step. There is no universal best choice. A common starting point is K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water or DMF/water.[5][6] If you observe low conversion, screening different bases and solvents is often the most effective solution.

Q4: My main byproduct is the homocoupling of my boronic acid. How do I suppress this?

Homocoupling is a classic Suzuki side reaction, often exacerbated by the presence of oxygen or issues with the catalyst turnover.[8][9]

  • Rigorous Degassing: As mentioned above, this is the number one cause. Re-evaluate your degassing procedure.

  • Use a Pd(0) Precatalyst: Homocoupling can occur during the in situ reduction of Pd(II) to Pd(0). Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ bypasses this problematic initiation phase.[8]

  • Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can promote the desired cross-coupling pathway over homocoupling by accelerating the rate of reductive elimination.[8]

  • Temperature: Lowering the reaction temperature can sometimes disfavor the homocoupling pathway relative to the desired reaction.

ParameterRecommendation for Suzuki CouplingRationale
Palladium Source Pd(OAc)₂ or Pd₂(dba)₃ (with ligand)Common, effective Pd(II) and Pd(0) precatalysts.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base Cs₂CO₃ or K₃PO₄ (2-3 equivalents)Effective in promoting transmetalation without being overly harsh on the azetidine ring.
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OCommon solvent systems that balance solubility of organic and inorganic reagents.
Temperature 80-110 °CProvides sufficient energy for catalytic turnover without promoting decomposition.

Troubleshooting Buchwald-Hartwig Aminations

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the coupling of an N-H bond (in this case, on the azetidine) with an aryl halide/triflate.

Q5: My Buchwald-Hartwig reaction with azetidine and an aryl bromide is sluggish. How can I increase the reaction rate and yield?

Sluggish Buchwald-Hartwig reactions are often related to catalyst activity and the specific combination of coupling partners.

  • Ligand Selection is Crucial: This is the most important variable. The choice of ligand must be matched to the electronic properties of the aryl halide.

    • For Electron-Rich or Neutral Aryl Halides: Use bulky, electron-rich biaryl phosphine ligands like XPhos or BrettPhos. These ligands promote the difficult oxidative addition step and speed up the final reductive elimination.[11]

    • For Electron-Poor Aryl Halides: While often more reactive, catalyst deactivation can be an issue. Bidentate ligands like BINAP or DPPF were early successes, but modern bulky monophosphine ligands are generally more active.[11]

  • Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices. Weaker carbonate or phosphate bases are typically insufficient for this reaction.

  • Catalyst Deactivation: If the reaction starts but then stalls, catalyst deactivation may be the culprit. This can be caused by impurities in the starting materials or solvent. Ensure high-purity reagents and anhydrous, degassed solvents. Some heterocyclic substrates can also act as inhibitors.[11]

Catalytic Cycle of Buchwald-Hartwig Amination

cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA_Complex L Pd(II) (Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Amine_Complex L Pd(II) (Ar)(NR₂) OA_Complex->Amine_Complex Ligand Exchange & Deprotonation (+ HNR₂, Base) Amine_Complex->Pd0 Reductive Elimination Product Ar-NR₂ Amine_Complex->Product Product Release

Caption: Key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.

Troubleshooting Nickel-Catalyzed Couplings

Nickel catalysis is an emerging and powerful alternative to palladium, often enabling unique reactivity, especially for C(sp³)-C(sp²) couplings.[12][13]

Q6: I am attempting a Ni-catalyzed decarboxylative coupling with an N-Boc-azetidine-2-carboxylic acid and getting inconsistent results. What are the key sensitivities of these reactions?

Nickel-catalyzed reactions, particularly those involving photoredox or radical pathways, can be highly sensitive to experimental conditions.[12][14]

  • Atmosphere Control: Nickel catalysts, especially in lower oxidation states like Ni(0) or Ni(I), are extremely sensitive to air and moisture.[14] Inconsistent results are very often traced back to slight variations in inert atmosphere technique. Working in a glovebox is highly recommended for setting up these reactions.

  • Reductant/Photocatalyst Purity: If using a photoredox system, the purity and activity of the photocatalyst are paramount. For reductive cross-couplings, the choice and quality of the reductant (e.g., zinc, manganese) are critical.

  • Ligand Sensitivity: The ligands used in nickel catalysis (e.g., bipyridines, NHCs) are often key to success. Ensure they are pure and handled under inert conditions.

  • Stirring Rate: For heterogeneous reactions (e.g., those using a solid base or reductant), the stirring rate must be consistent and vigorous to ensure proper mixing and reproducible reaction rates.[14]

Experimental Protocols

General Protocol for N-Boc-Azetidine Suzuki-Miyaura Coupling

This is a starting point and must be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the N-Boc-3-iodoazetidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., Cs₂CO₃, 2.5 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 0.1 M concentration relative to the limiting reagent) via syringe.

  • Degassing: Subject the sealed flask to three cycles of vacuum backfilling with argon or nitrogen.

  • Reaction: Heat the mixture in a pre-heated oil bath to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[2]

General Protocol for Purification of Azetidine Products

Azetidine products can be prone to decomposition on silica gel due to its acidic nature.[15]

  • Neutralize Silica: If using standard silica gel, it is advisable to use an eluent system containing a small amount of a basic additive (e.g., 0.1-1% triethylamine or ammonia in methanol) to prevent product degradation on the column.

  • Alternative Stationary Phases: For highly sensitive products, consider using a different stationary phase, such as basic alumina or a reverse-phase C18 silica gel.

  • Aqueous Workup: Ensure any aqueous workup steps are performed at a neutral or slightly basic pH before extraction and concentration.

References

  • Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Couty, F., et al. (2017). Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. MDPI. [Link]

  • Takeda, Y., & Minakata, S. (2020). Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Fioravanti, G., et al. (2021). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides. LJMU Research Online. [Link]

  • Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. [Link]

  • Goundry, A., et al. (2021). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights and stereochemical implications of amide coupling and ring expansion to 5,6-dihydro-4H-1,3-oxazines. Organic Chemistry Frontiers. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]

  • Voss, E., et al. (2023). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. National Institutes of Health. [Link]

  • Wang, X., et al. (2023). Merging strain-release and copper catalysis: the selective ring-opening cross-coupling of 1,2-oxazetidines with boronic acids. Chemical Communications. [Link]

  • Hsu, C.-M., et al. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Journal of the American Chemical Society. [Link]

  • Jadhav, A., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PubMed. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Hodgson, D. M., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. [Link]

  • Strieth-Kalthoff, F., et al. (2024). Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. ResearchGate. [Link]

  • Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction?. Reddit. [Link]

  • Kumar, A., et al. (2022). Accessing Azetidines through Magnesium-Mediated Nitrogen Group Transfer from Iminoiodinane to Donor-Acceptor Cyclopropanes. National Institutes of Health. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

  • Jensen, K. L., et al. (2015). A General Strategy for the Synthesis of Enantiomerically Pure Azetidines and Aziridines through Nickel‐Catalyzed Cross‐Coupling. Sci-Hub. [Link]

  • Various Authors. (2017). (PDF) Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. ResearchGate. [Link]

  • Fregoso, B. (2024). Electrophilic Nickel-Catalyzed Cross-Coupling reaction of Azetidine. ScholarWorks. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?. ResearchGate. [Link]

  • Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. ResearchGate. [Link]

  • Various Authors. (2012). Palladium‐Catalyzed Buchwald–Hartwig Coupling of Deactivated Aminothiophenes with Substituted Halopyridines. ResearchGate. [Link]

  • Organic Chemistry Portal. (2023). Azetidines with All-Carbon Quaternary Centers: Merging Relay Catalysis with Strain Release Functionalization. Organic Chemistry Portal. [Link]

  • The Modern Chemist. (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Gulevskaya, A., et al. (2022). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]

  • Various Authors. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Reddit. [Link]

  • Kuriyama, M., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers. [Link]

  • Papai, M., et al. (2022). Electron-rich pyridines with para-N-heterocyclic imine substituents: ligand properties and coordination to CO2, SO2, BCl3 and PdII complexes. PubMed. [Link]

Sources

Technical Support Center: Enhancing Regioselectivity in Azetidine Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for chemists and researchers working with the azetidine moiety. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the synthesis and functionalization of azetidines, with a specific focus on controlling regioselectivity. The unique strain and electronic properties of the four-membered ring, while synthetically valuable, often lead to complex regiochemical outcomes.[1] This resource combines established principles with troubleshooting strategies to help you navigate these complexities and achieve your desired synthetic targets.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding regioselectivity in azetidine chemistry.

Q1: What are the primary factors that control the regioselectivity of nucleophilic ring-opening reactions of azetidines?

A1: The regioselectivity of nucleophilic ring-opening is a delicate interplay of steric and electronic factors, primarily dictated by the substitution pattern on the azetidine ring and the nature of the activating group on the nitrogen.[2]

  • Electronic Effects: Unsaturated substituents (e.g., aryl, vinyl, cyano, carboxylate) at the C2 position can stabilize a partial positive charge on the adjacent carbon.[2] This makes the C2 position more electrophilic and susceptible to nucleophilic attack, leading to cleavage of the C2-N bond.[2]

  • Steric Hindrance: In the absence of strong electronic directing groups, nucleophilic attack generally occurs at the less sterically hindered carbon atom. For instance, in 2-alkylazetidines, bulky nucleophiles will preferentially attack the C4 position.[2]

  • Activation Method: Azetidines are often activated by converting them into azetidinium ions (e.g., by N-alkylation or protonation with a Brønsted or Lewis acid).[3] This activation enhances the electrophilicity of the ring carbons. The choice of acid can also influence the reaction mechanism and, consequently, the regioselectivity.[4][5]

Q2: My azetidine ring-opening reaction is giving me a mixture of regioisomers. What is the first thing I should investigate?

A2: The first step is to re-evaluate the dominant controlling factor in your system: sterics versus electronics.

  • Analyze Your Substrate: Does your azetidine have a substituent that can stabilize a carbocationic intermediate (e.g., a phenyl group at C2)? If so, electronic effects are likely to dominate, favoring attack at that position. If you have simple alkyl substituents, steric hindrance is the more probable directing factor.

  • Consider the Nucleophile: "Hard" nucleophiles (e.g., organolithium reagents) are often less sensitive to electronic effects and more influenced by sterics. "Soft" nucleophiles may favor the electronically activated position.

  • Review Reaction Conditions: The choice of Lewis or Brønsted acid is critical.[4] Some Lewis acids may coordinate to other functional groups in the molecule, creating a directing effect that overrides the inherent preferences of the azetidine ring.

Q3: Can computational chemistry help predict the regioselectivity of my azetidine reaction?

A3: Absolutely. Density Functional Theory (DFT) calculations have proven to be a powerful tool for predicting the regioselectivity of nucleophilic ring-opening reactions of azetidinium ions.[6] These calculations can model the transition states for nucleophilic attack at different positions, and the relative energies of these transition states can provide a quantitative prediction of the expected regioisomeric ratio.[6] This approach can save significant experimental time by pre-screening reaction conditions and substrates.[7]

Part 2: Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common experimental scenarios in a question-and-answer format.

Scenario 1: Poor Regioselectivity in Lewis Acid-Catalyzed Ring-Opening

Q: I am attempting a Friedel-Crafts type reaction where an aromatic nucleophile should attack the C2 position of my 2-aryl-N-tosylazetidine, but I am observing significant attack at the C4 position. I am using AlCl₃ as the Lewis acid.

A: This is a classic case where the choice of Lewis acid and reaction conditions can dramatically alter the outcome.

Underlying Principles:

Lewis acids activate the azetidine ring by coordinating to the nitrogen atom, increasing the electrophilicity of the ring carbons.[8] However, the "hardness" of the Lewis acid and its propensity for chelation can lead to different reactive intermediates.

Troubleshooting Steps & Rationale:

  • Switch to a "Softer" Lewis Acid: Strong Lewis acids like AlCl₃ can promote a more Sₙ1-like mechanism, where a partial carbocation develops. If the C2-aryl group effectively stabilizes this positive charge, C2 attack is favored.[3] However, if steric hindrance at C2 is significant, the nucleophile may attack the more accessible C4 position. Consider switching to a softer Lewis acid like ZnCl₂, Sc(OTf)₃, or La(OTf)₃.[9] These may favor a more concerted Sₙ2-like pathway where steric factors play a more significant role.

  • Investigate Chelation Control: If your substrate contains other Lewis basic sites (e.g., esters, ethers), the Lewis acid might be coordinating to those groups in addition to the azetidine nitrogen. This can create a rigid, chelated intermediate that directs the nucleophile to a specific position.[10][11] You may need to choose a Lewis acid that has a lower affinity for the other functional groups or protect them prior to the reaction.

  • Solvent Effects: The polarity of the solvent can influence the stability of charged intermediates. In polar, non-coordinating solvents, the formation of a carbocationic intermediate might be more favored. Experiment with less polar solvents like dichloromethane or toluene to potentially suppress the Sₙ1 pathway.

  • Temperature Control: Lowering the reaction temperature often increases the selectivity of kinetically controlled reactions. Try running your reaction at 0 °C or -78 °C to see if the ratio of regioisomers improves.

Workflow for Optimizing Lewis Acid-Catalyzed Ring-Opening:

cluster_la Lewis Acid Options start Poor Regioselectivity (e.g., C2 vs. C4 attack) la_choice Modify Lewis Acid start->la_choice Initial Strategy chelation Consider Chelation la_choice->chelation If other functional groups are present la1 Hard LA (AlCl₃, TiCl₄) Favors Sₙ1-like la_choice->la1 la2 Soft LA (ZnCl₂, Sc(OTf)₃) Favors Sₙ2-like la_choice->la2 solvent Change Solvent chelation->solvent temp Adjust Temperature solvent->temp outcome Improved Regioselectivity temp->outcome

Caption: Troubleshooting workflow for poor regioselectivity in Lewis acid-catalyzed azetidine ring-opening.

Scenario 2: Controlling Regioselectivity in the Synthesis of Substituted Azetidines

Q: I am trying to synthesize a 2,4-disubstituted azetidine via an intramolecular cyclization. My precursor is a γ-amino alcohol, and the cyclization is giving me a mixture of the desired azetidine and a pyrrolidine byproduct.

A: This is a common challenge governed by Baldwin's rules for ring closure. Achieving the desired 4-exo-tet cyclization for azetidine formation over the thermodynamically more stable 5-endo-tet cyclization for pyrrolidine formation requires careful control of reaction kinetics.

Underlying Principles:

While the formation of a five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine ring, the kinetic barrier for the 4-exo-tet cyclization can be lower under specific conditions, allowing for the selective formation of the azetidine.[12]

Troubleshooting Steps & Rationale:

  • Choice of Base and Leaving Group: The combination of the base and the leaving group on the alcohol is crucial.

    • Leaving Group: Convert the alcohol to a better leaving group, such as a tosylate or mesylate. This will facilitate the Sₙ2 displacement.

    • Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is often used to deprotonate the amine. The choice of counterion (Na⁺ vs. K⁺) can sometimes influence the transition state geometry.

  • Temperature Control: This is a kinetically controlled process. Running the reaction at low temperatures can favor the formation of the azetidine.[12] The higher activation energy for the 5-endo-tet closure may not be overcome at lower temperatures.

  • Solvent and Concentration:

    • Use a polar aprotic solvent like THF or DMF to dissolve the reactants and facilitate the Sₙ2 reaction.

    • Running the reaction under high dilution can favor intramolecular cyclization over intermolecular side reactions.

Experimental Protocol for Regioselective Azetidine Synthesis via Intramolecular Cyclization:

  • Mesylation of the Amino Alcohol:

    • Dissolve the γ-amino alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (N₂ or Ar).

    • Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

    • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

    • Upon completion, quench with saturated aqueous NaHCO₃ and extract with DCM. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step.

  • Intramolecular Cyclization:

    • To a suspension of NaH (60% dispersion in mineral oil, 1.5 eq) in anhydrous THF at 0 °C, add a solution of the crude mesylate in anhydrous THF dropwise.

    • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to isolate the desired azetidine.

Data Summary: Effect of Reaction Conditions on Regioselectivity

EntryBaseTemperatureSolventAzetidine:Pyrrolidine Ratio
1K₂CO₃RefluxAcetonitrile30:70
2NaHRoom TempTHF85:15
3KOtBu0 °C to RTTHF90:10
4LiDA-78 °CTHF>95:5[12]

Note: Ratios are illustrative and will vary based on the specific substrate.

Scenario 3: Unexpected Regioselectivity in Photocatalytic Reactions

Q: I am attempting a visible-light-mediated aza Paternò-Büchi reaction to form an azetidine from an imine and an alkene. The reaction is sluggish, and I am getting side products from undesired alkene dimerization.

A: This issue often stems from a mismatch in the triplet energies of the photocatalyst, the alkene, and the imine, leading to inefficient energy transfer or undesired activation pathways.

Underlying Principles:

In a visible-light-mediated aza Paternò-Büchi reaction, the photocatalyst absorbs light and transfers its energy to either the alkene or the imine, promoting it to an excited triplet state.[13] The subsequent [2+2] cycloaddition yields the azetidine.[13][14] For selective azetidine formation, the energy transfer should ideally activate the alkene without exciting the imine, which can lead to competing side reactions.[13]

Troubleshooting Steps & Rationale:

  • Photocatalyst Selection: The triplet energy (E_T) of the photocatalyst should be high enough to activate the desired substrate (usually the alkene) but ideally lower than the E_T of the other component to avoid unwanted side reactions.

    • If your alkene has a lower triplet energy than your imine, choose a photocatalyst with an E_T between that of the alkene and the imine. Iridium-based photocatalysts like Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ are often effective.[14]

    • If alkene dimerization is the primary issue, it suggests that the alkene is being successfully activated, but the subsequent cycloaddition is slow.

  • Substrate Concentration: High concentrations of the alkene can favor dimerization. Try running the reaction at a lower concentration to favor the intramolecular or intermolecular cycloaddition with the imine.

  • Solvent Choice: The solvent can influence the lifetime of the excited states and the solubility of the reactants. Screen solvents like THF, acetonitrile, and dioxane to find the optimal medium for your specific system.

Logical Flow for Optimizing a Photocatalytic Azetidine Synthesis:

cluster_pc Energy Transfer Logic start Low Yield / Side Products in Aza Paternò-Büchi Reaction pc_select Step 1: Verify Photocatalyst Triplet Energy start->pc_select concentration Step 2: Adjust Substrate Concentration pc_select->concentration If E_T is appropriate logic E_T(Imine) > E_T(Photocatalyst) > E_T(Alkene) = Selective Alkene Activation pc_select->logic solvent_screen Step 3: Screen Solvents concentration->solvent_screen If side reactions persist outcome Selective Azetidine Formation solvent_screen->outcome

Caption: Optimization pathway for a visible-light-mediated aza Paternò-Büchi reaction.

References

  • Couty, F., David, O., Durrat, F., Evano, G., Lakhdar, S., Marrot, J., & Vargas-Sanchez, M. (2006). Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry, 2006(15), 3479-3490.
  • Uesugi, M., et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry.
  • Schindler, C. S., et al. (2019). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
  • Nguyen, T. N., & May, J. A. (2018). Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism. Organic Letters, 20(12), 3605-3608.
  • Antermite, D., Degennaro, L., & Luisi, R. (2017). Recent Advances in the Chemistry of Metallated Azetidines. Organic & Biomolecular Chemistry, 15(1), 34-50.
  • Parmar, D. J., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
  • Kulik, H. & Schindler, C. S. (2024). Scientists use computational modeling to guide a difficult chemical synthesis. MIT Department of Chemistry.
  • Wikipedia. (n.d.).
  • University of Michigan. (n.d.).
  • University of Michigan Chemistry. (n.d.).

Sources

Technical Support Center: Scalable Synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in producing this key intermediate for preclinical evaluation. Azetidine scaffolds are increasingly vital in drug discovery programs due to their ability to impart favorable physicochemical properties and act as rigid isosteres for other functional groups.[1][2] The inherent ring strain of the four-membered heterocycle, however, presents unique synthetic challenges that require careful consideration, especially during scale-up.[3][4]

This document provides a robust, scalable protocol, in-depth troubleshooting guides, and answers to frequently asked questions to ensure a successful and efficient synthesis campaign.

Part 1: Scalable Synthesis Protocol

The recommended scalable synthesis proceeds via a Williamson ether synthesis, a classic and reliable method for forming the aryl ether bond. The strategy involves the reaction of a nucleophilic phenoxide with an electrophilic azetidine derivative. For scalability and safety, this protocol utilizes a protected azetidine precursor to enhance stability and simplify purification.

Overall Reaction Scheme

Reaction_Scheme SM1 1-Boc-3-hydroxyazetidine INT1 1-Boc-3-(tosyloxy)azetidine SM1->INT1 Tosylation PROD_Boc 1-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine INT1->PROD_Boc SN2 Coupling SM3 2-Bromo-4-methoxyphenol SM3->PROD_Boc FINAL_PROD 3-(2-Bromo-4-methoxyphenoxy)azetidine PROD_Boc->FINAL_PROD Boc Deprotection

Caption: Overall synthetic workflow for 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Step-by-Step Methodology

Step 1: Tosylation of 1-Boc-3-hydroxyazetidine

  • Setup: To a clean, dry, nitrogen-purged reactor, add 1-Boc-3-hydroxyazetidine (1.0 eq) and anhydrous Dichloromethane (DCM, 10 volumes). Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add triethylamine (1.5 eq) followed by the portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 eq), ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor reaction completion by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding water (5 volumes). Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 5 volumes), saturated NaHCO₃ solution (2 x 5 volumes), and brine (1 x 5 volumes).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-3-(tosyloxy)azetidine, typically as a white solid. This intermediate is often used in the next step without further purification.

  • Rationale: The hydroxyl group is converted to a better leaving group (tosylate) to facilitate the subsequent nucleophilic substitution. Using a Boc-protected azetidine prevents N-alkylation and stabilizes the strained ring.

Step 2: Williamson Ether Synthesis

  • Setup: To a nitrogen-purged reactor, add 2-Bromo-4-methoxyphenol (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), and anhydrous N,N-Dimethylformamide (DMF, 8 volumes).

  • Reagent Addition: Heat the mixture to 60 °C and add a solution of 1-Boc-3-(tosyloxy)azetidine (1.0 eq) in DMF (2 volumes) dropwise over 30 minutes.

  • Reaction: Increase the temperature to 80-90 °C and stir for 12-18 hours. Monitor the consumption of the tosylate by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and pour it into cold water (20 volumes). Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Isolation: Combine the organic extracts and wash with water (3 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 1-Boc-3-(2-Bromo-4-methoxyphenoxy)azetidine.

  • Rationale: K₂CO₃ is a mild, scalable base suitable for deprotonating the phenol. DMF is an excellent polar aprotic solvent for Sₙ2 reactions. The purification step is critical to remove unreacted starting materials and byproducts.

Step 3: Boc Deprotection

  • Setup: Dissolve the purified Boc-protected intermediate (1.0 eq) in 1,4-Dioxane (5 volumes) in a well-ventilated fume hood.

  • Reagent Addition: Add a 4M solution of HCl in 1,4-Dioxane (5.0 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by LC-MS. Evolution of CO₂ gas will be observed.

  • Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Triturate the resulting solid or oil with diethyl ether or MTBE to induce precipitation of the hydrochloride salt.

  • Final Product: Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain 3-(2-Bromo-4-methoxyphenoxy)azetidine as its hydrochloride salt. For the free base, a subsequent basic workup (e.g., with NaHCO₃) and extraction can be performed.

  • Rationale: Acidic conditions efficiently cleave the tert-butoxycarbonyl (Boc) protecting group. The product is isolated as a salt, which is often more stable and crystalline than the free base.

Quantitative Data Summary
ReagentMolar Eq. (Step 1)Molar Eq. (Step 2)Molar Eq. (Step 3)Notes
1-Boc-3-hydroxyazetidine1.0--Starting material
p-Toluenesulfonyl chloride (TsCl)1.2--Can be substituted with MsCl (mesyl chloride)
Triethylamine1.5--Acts as an HCl scavenger
2-Bromo-4-methoxyphenol-1.1-Ensure high purity to avoid side reactions
Potassium Carbonate (K₂CO₃)-2.0-Anhydrous grade is recommended
1-Boc-3-(tosyloxy)azetidine-1.0-Intermediate from Step 1
4M HCl in 1,4-Dioxane--5.0Trifluoroacetic acid (TFA) is an alternative
Expected Overall Yield 45-60% (over 3 steps)
Part 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis and scale-up of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Troubleshooting_Tree start Problem Detected q1 Low or No Product Formation Step 1: Tosylation Step 2: Coupling Step 3: Deprotection start->q1 Low Yield q2 Product Impure After Workup Contaminant: Unreacted SM Contaminant: Unknown Byproducts start->q2 Impurity Issues s1_1 Cause: Inactive TsCl (hydrolyzed) Solution: Use fresh, high-purity TsCl. q1:f1->s1_1 s1_2 Cause: Incomplete reaction Solution: Extend reaction time, check base quality. q1:f1->s1_2 s2_1 Cause: Poor leaving group Solution: Confirm complete tosylation in Step 1. q1:f2->s2_1 s2_2 Cause: Inactive base or wet solvent Solution: Use anhydrous K₂CO₃ and dry DMF. q1:f2->s2_2 s3_1 Cause: Incomplete deprotection Solution: Add more acid, increase reaction time. q1:f3->s3_1 s_impure_sm Solution: Optimize reaction time/temp. Adjust stoichiometry. q2:f1->s_impure_sm s_impure_byprod Solution: Re-evaluate reaction conditions. Optimize purification (chromatography gradient, recrystallization). q2:f2->s_impure_byprod

Caption: Decision tree for troubleshooting common synthesis issues.

Question: My yield in the tosylation step (Step 1) is very low. What could be the cause?

Answer: Low yield in the tosylation step is typically linked to three factors:

  • Reagent Quality: p-Toluenesulfonyl chloride (TsCl) is moisture-sensitive and can hydrolyze to p-toluenesulfonic acid over time. Use a fresh bottle or an appropriately stored reagent.

  • Base Stoichiometry: An insufficient amount of triethylamine (or another amine base) will result in the formation of HCl, which can protonate the starting alcohol or the product, halting the reaction. Ensure at least 1.2-1.5 equivalents are used.

  • Temperature Control: While the reaction is generally robust, adding TsCl too quickly at room temperature can lead to side reactions. Maintaining an initial temperature of 0 °C is recommended for controlled addition.

Question: The ether coupling reaction (Step 2) is stalled, with significant starting material remaining after 18 hours. What should I do?

Answer: A stalled coupling reaction is a common scale-up challenge. Consider the following:

  • Base and Solvent Quality: The most frequent cause is moisture. Potassium carbonate can be hygroscopic, and DMF must be anhydrous. Ensure you are using high-quality, dry reagents and solvents. Consider drying the K₂CO₃ in an oven before use.

  • Insufficient Temperature: For some less reactive substrates, 80-90 °C may be insufficient. You can cautiously increase the temperature to 100-110 °C, but monitor for potential decomposition of the azetidine ring.

  • Phase Transfer Catalyst: On a larger scale, the reaction can become heterogeneous. Adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB, 0.1 eq) can sometimes improve reaction rates by facilitating the interaction between the solid base and the dissolved reactants.

  • Alternative Base/Solvent: If issues persist, switching to a stronger base like sodium hydride (NaH) in THF or DMF can be effective, but requires more stringent handling procedures, especially at scale.

Question: During the Boc deprotection (Step 3), I am getting a dark, tarry crude product instead of a clean salt. Why?

Answer: Formation of a tarry substance during deprotection often points to degradation.

  • Reaction Temperature: The deprotection is exothermic. If the acid is added too quickly without cooling, the localized temperature increase can cause the strained azetidine ring to polymerize or decompose. A slow, controlled addition at room temperature or even at 0 °C is crucial.

  • Acid Quality: Old or improperly stored acid solutions can contain impurities that catalyze side reactions. Use a fresh, clear solution of HCl in dioxane.

  • Workup Procedure: Ensure the final product is fully protected from prolonged exposure to strong acid once the reaction is complete. Promptly remove the solvent under reduced pressure after confirming reaction completion. Over-exposure can lead to degradation.

Question: My final product is difficult to purify by column chromatography. Are there alternatives?

Answer: Yes. If the free base is an oil or co-elutes with impurities, consider the following:

  • Salt Crystallization: The hydrochloride salt is often a crystalline solid. Instead of purifying the free base, purify the crude Boc-protected intermediate (which is typically easier to handle chromatographically) and then perform the deprotection. The resulting HCl salt can often be purified by simple crystallization or trituration from a suitable solvent system (e.g., isopropanol/diethyl ether).

  • Acid-Base Extraction: After deprotection, you can perform an acid-base workup. Dissolve the crude free base in a solvent like ethyl acetate, wash with a dilute acid (e.g., 1M citric acid) to protonate and move the product to the aqueous layer, leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaHCO₃) and re-extract the pure product back into an organic solvent.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is the azetidine ring system important in preclinical candidates? Azetidines are considered "privileged structures" in medicinal chemistry.[5] Their strained four-membered ring provides a rigid scaffold that can improve binding affinity to biological targets by reducing the entropic penalty of binding.[4] Furthermore, incorporating this sp³-rich motif can enhance solubility, reduce metabolic liability, and improve overall pharmacokinetic profiles compared to more "flat" aromatic structures.[1][6]

Q2: Are there significant safety concerns when running this synthesis at a larger scale? Yes. Key safety considerations include:

  • 2-Bromo-4-methoxyphenol: This is a halogenated phenol and should be handled with appropriate personal protective equipment (PPE) as it can be a skin and respiratory irritant.

  • DMF: This solvent is a known reproductive toxin. Use in a well-ventilated area or a closed system, and minimize exposure.

  • Acidic Deprotection: The Boc deprotection step evolves isobutylene and carbon dioxide gas. The reactor must be properly vented to avoid pressure buildup. Strong acids are corrosive and require careful handling.

Q3: Can I use 1-Boc-3-iodoazetidine or 1-Boc-3-bromoazetidine instead of the tosylate in Step 2? Yes, halo-azetidines are excellent electrophiles for this reaction and may even be more reactive than the tosylate.[7] The choice often comes down to the cost, availability, and stability of the starting material. The synthesis would proceed under similar conditions (base, solvent, temperature).

Q4: What analytical methods should be used to characterize the final product? A full characterization panel should include:

  • ¹H and ¹³C NMR: To confirm the chemical structure, connectivity, and purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the parent ion.

  • HPLC/UPLC: To determine the purity profile (e.g., >95% for preclinical studies).

  • Elemental Analysis (CHN): For the final salt form to confirm its elemental composition.

Q5: What is the purpose of the Buchwald-Hartwig amination mentioned in the literature for similar structures? The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds.[8][9] While our protocol forms a carbon-oxygen (C-O) bond, a related synthetic strategy could involve coupling an amine (like azetidin-3-amine) with an aryl bromide. This method is especially useful when the SₙAr or Williamson ether synthesis approaches are not feasible.[10]

References
  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022).
  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC.
  • Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. (2025). RSC Publishing.
  • Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). PMC - NIH.
  • Buchwald-Hartwig Amination. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2012). Heterocycles.
  • Synthesis of Azidoanilines by the Buchwald-Hartwig Amin
  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. (n.d.).
  • Preparation and Synthetic Applications of Azetidines. (2012).
  • Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2023).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021).
  • Azetidine synthesis. (n.d.). Organic Chemistry Portal.
  • A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science.
  • Challenges in the development of an M4 PAM preclinical candidate: The discovery, SAR, and biological characterization of a series of azetidine-derived tertiary amides. (n.d.).
  • Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). MDPI.
  • Rapid diversified synthesis of azetidine-3-carboxylic acids. (n.d.). Semantic Scholar.

Sources

Validation & Comparative

A Comparative Efficacy Analysis of 3-(2-Bromo-4-methoxyphenoxy)azetidine and Other Heterocyclic Scaffolds as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Azetidine Scaffold as a Privileged Motif in Central Nervous System (CNS) Drug Discovery

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents for Central Nervous System (CNS) disorders has led to the exploration of a vast chemical space. Among the privileged scaffolds that have emerged, the four-membered nitrogen-containing heterocycle, azetidine, has garnered significant attention.[1] Its unique structural and physicochemical properties, including a strained ring system that imparts a degree of conformational rigidity, often translate into improved metabolic stability and binding affinity for biological targets.[2] This guide provides an in-depth comparative analysis of the efficacy of 3-(2-bromo-4-methoxyphenoxy)azetidine and its analogs against other heterocyclic compounds targeting monoamine transporters, crucial proteins in the regulation of neurotransmission.

Monoamine transporters, including the serotonin transporter (SERT) and the dopamine transporter (DAT), are integral membrane proteins responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby terminating their signaling.[3] Dysregulation of these transporters is implicated in a multitude of neurological and psychiatric conditions, making them prime targets for therapeutic intervention. This guide will delve into the comparative efficacy of azetidine-based compounds and other well-established heterocyclic inhibitors, providing experimental data to inform the selection and design of next-generation CNS-active molecules.

Comparative Efficacy at Monoamine Transporters: A Data-Driven Analysis

The therapeutic potential of monoamine transporter inhibitors is intrinsically linked to their binding affinity (Ki) and selectivity. A lower Ki value signifies a higher binding affinity.[2] The following table presents a comparative analysis of the in vitro binding affinities of various heterocyclic compounds, including 3-phenoxyazetidine derivatives, pyrrolidines, and piperidines, at the human serotonin (hSERT) and dopamine (hDAT) transporters.

Heterocycle ClassCompoundhSERT Ki (nM)hDAT Ki (nM)SERT/DAT Selectivity RatioReference
Azetidine 3-(3,4-dichlorophenyl)-3-(phenylmethoxy)azetidine 1.0620620[2]
3-(4-chlorophenyl)-3-(phenylmethoxy)azetidine 3.5>1000>285[2]
3-phenyl-3-(3,4-dichlorophenylmethoxy)azetidine 2.9>1000>344[2]
Pyrrolidine Compound 11 9.228831.3[4]
Compound 8 23.0--[4]
Piperidine (-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate 7.6210.36[5]
GBR 12909 >100011.3<0.01[6]
Tropane WIN 35,428 200-300160.05-0.08[7]

Analysis of Structure-Activity Relationships (SAR):

The data reveals distinct structure-activity relationships among the different heterocyclic scaffolds. The 3-phenoxyazetidine derivatives exhibit remarkable potency and selectivity for the serotonin transporter. For instance, the introduction of dichloro-substituents on the phenyl rings of the azetidine scaffold leads to compounds with low nanomolar affinity for hSERT and high selectivity over hDAT.[2] This suggests that the rigid azetidine core effectively orients the aromatic moieties for optimal interaction within the SERT binding pocket.

In contrast, the pyrrolidine-based compounds, while also demonstrating high affinity for SERT, show a different selectivity profile.[4] The piperidine and tropane derivatives are generally more potent as dopamine transporter inhibitors. For example, GBR 12909, a well-known piperidine-based compound, is highly selective for DAT.[6] The classic tropane analog, WIN 35,428, also displays a clear preference for DAT over SERT.[7]

The unique conformational constraints of the azetidine ring likely contribute to its favorable profile as a SERT inhibitor. Compared to the more flexible five- and six-membered rings of pyrrolidine and piperidine, the strained four-membered ring of azetidine restricts the possible conformations of the substituents, potentially leading to a more favorable entropic contribution to binding affinity.

Experimental Protocols

The determination of binding affinities for monoamine transporters is crucial for the evaluation of potential therapeutic agents. The following are detailed protocols for the radioligand binding assays used to generate the comparative data in this guide.

[³H]Citalopram Binding Assay for Serotonin Transporter (SERT) Affinity

This assay measures the ability of a test compound to compete with the radiolabeled ligand [³H]citalopram for binding to the serotonin transporter.

Materials:

  • HEK293 cells stably expressing human SERT

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]citalopram (specific activity ~80 Ci/mmol)

  • Non-specific binding control: Fluoxetine (10 µM)

  • Test compounds

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Membrane Preparation: Harvest HEK-hSERT cells and prepare a crude membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer, 50 µL of test compound at various concentrations, and 50 µL of [³H]citalopram (final concentration ~1 nM).

  • Initiation of Reaction: Add 50 µL of the membrane preparation (containing ~10-20 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Termination of Reaction: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]citalopram (IC50 value). Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³H]WIN 35,428 Binding Assay for Dopamine Transporter (DAT) Affinity

This assay quantifies the affinity of a test compound for the dopamine transporter by measuring its ability to displace the radioligand [³H]WIN 35,428.[8]

Materials:

  • PC12 cells or other suitable cell line stably expressing human DAT

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4

  • Radioligand: [³H]WIN 35,428 (specific activity ~85 Ci/mmol)

  • Non-specific binding control: Cocaine (10 µM)

  • Test compounds

  • 96-well microplates

  • Scintillation counter and vials

  • Glass fiber filters

Procedure:

  • Cell Culture and Plating: Culture hDAT-expressing cells to confluence and plate in 96-well plates.

  • Assay Setup: To each well, add assay buffer, test compound at various concentrations, and [³H]WIN 35,428 (final concentration ~2 nM).

  • Incubation: Incubate the plate at 4°C for 2 hours.

  • Termination and Washing: Terminate the binding by aspirating the assay mixture and rapidly washing the cells three times with ice-cold assay buffer.

  • Cell Lysis and Scintillation Counting: Lyse the cells with a scintillation cocktail and measure the radioactivity in a scintillation counter.

  • Data Analysis: Calculate IC50 and Ki values as described in the SERT binding assay protocol.

Visualizing the Mechanism of Action

The following diagram illustrates the fundamental mechanism of monoamine transporter inhibition, which is the primary mode of action for the compounds discussed in this guide.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine Synthesis Monoamine Synthesis Vesicle Vesicle Monoamine Synthesis->Vesicle Packaging Monoamine Vesicle->Monoamine Release MAT Monoamine Transporter (SERT/DAT) Monoamine->MAT Reuptake Receptor Postsynaptic Receptor Monoamine->Receptor Binding Inhibitor Heterocyclic Inhibitor Inhibitor->MAT Blockade

Caption: Mechanism of monoamine reuptake inhibition by heterocyclic compounds.

Conclusion

The comparative analysis presented in this guide underscores the potential of the 3-phenoxyazetidine scaffold as a promising starting point for the design of potent and selective serotonin transporter inhibitors. The unique structural constraints of the azetidine ring appear to confer a distinct advantage in targeting SERT over other monoamine transporters when compared to more traditional pyrrolidine and piperidine-based structures. The provided experimental protocols offer a robust framework for the in-house evaluation and characterization of novel heterocyclic compounds. Further exploration of the structure-activity relationships of azetidine derivatives will undoubtedly pave the way for the development of next-generation therapeutics for a range of CNS disorders.

References

  • Bio-protocol. [3H]WIN 35,428 Binding Assay. Available at: [Link].

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.
  • Holl, R. J., et al. (2013). 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters. Bioorganic & medicinal chemistry letters, 23(17), 4891–4895.
  • Serafimova, I. M., et al. (2012). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 17(10), 12134–12157.
  • Carroll, F. I., et al. (2000). Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors. Journal of medicinal chemistry, 43(6), 1221–1228.
  • Ritz, M. C., et al. (1987). Cocaine receptors on dopamine transporters are related to self-administration of cocaine. Science, 237(4819), 1219–1223.
  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological reviews, 63(3), 585–640.
  • PubChem. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine. Available at: [Link].

  • ResearchGate. Examples of azetidine-based bioisosters. Available at: [Link].

  • MDPI. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Available at: [Link].

  • PMC. 3-Pyrrolidine-indole Derivatives as 5-HT2-Selective Receptor Modulators for the Potential Treatment of Mental Disorders. Available at: [Link].

  • ResearchGate. pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Available at: [Link].

Sources

In Vivo Validation of Azetidine-Based Inhibitors: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the in vivo validation of several classes of azetidine-based inhibitors, offering critical insights for researchers, scientists, and drug development professionals. While the specific scaffold 3-(2-Bromo-4-methoxyphenoxy)azetidine lacks published in vivo data, this document leverages available research on structurally related and functionally relevant azetidine compounds to benchmark their performance and experimental validation across different therapeutic areas.

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure allows for precise orientation of substituents, enabling high-affinity interactions with biological targets. This guide focuses on the critical in-vivo validation phase, comparing azetidine-based inhibitors targeting cancer and infectious diseases, and detailing the experimental methodologies that underpin their development.

Comparative In Vivo Efficacy of Azetidine-Based Inhibitors

The in vivo performance of azetidine-based inhibitors varies significantly based on their therapeutic target and chemical modifications. Here, we compare the efficacy of representative compounds from different classes.

Table 1: Comparative In Vivo Performance of Azetidine-Based Inhibitors
Compound ClassTargetAnimal ModelDosing RegimenKey Efficacy ResultsReference(s)
STAT3 Inhibitors STAT3Triple-Negative Breast Cancer (TNBC) XenograftH120 (8e) & H182 as single agentsInhibited growth of TNBC xenografts.[1]
Syngeneic Mouse TNBC ModelH278 (hydrochloric acid salt of H182) in combination with radiationCompletely blocked tumor growth and improved survival.[1]
FabI Inhibitors Enoyl-ACP Reductase (FabI)Lethal Murine Systemic Infection Model (S. aureus)AEA16Demonstrated in vivo efficacy.[2]
MerTK Inhibitors MerTKMC-38 Murine Syngeneic Tumor ModelCompound 31Demonstrated single-agent activity.[3]
Antimalarials Phenylalanyl-tRNA SynthetaseP. falciparum-infected MiceBRD3914Provided a cure after four oral doses.[4][5]
TZT-1027 Analogues TubulinA549 Xenograft ModelCompound 1a (up to 5 mg/kg, injection, once a day)Did not achieve effective tumor inhibition (16%–35% inhibition).[6]

Expert Analysis: The data clearly indicates that while the azetidine scaffold is versatile, in vivo success is highly dependent on the target and the overall molecular structure. For instance, the STAT3 and MerTK inhibitors show promising anti-tumor activity in syngeneic and xenograft models.[1][3] Similarly, azetidine-based compounds have demonstrated curative potential in infectious disease models, as seen with the FabI inhibitor AEA16 and the antimalarial BRD3914.[2][4][5] However, the case of the TZT-1027 analogue 1a highlights that potent in vitro activity does not always translate to in vivo efficacy, underscoring the importance of rigorous preclinical validation.[6]

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action is crucial for rational drug design and development. The following diagrams illustrate the signaling pathways targeted by some of the discussed azetidine-based inhibitors.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization DNA DNA STAT3_dimer->DNA Nuclear Translocation and DNA Binding Azetidine_Inhibitor Azetidine-Based STAT3 Inhibitor Azetidine_Inhibitor->STAT3_dimer Inhibition of DNA Binding Gene_Transcription Gene Transcription (Proliferation, Survival) DNA->Gene_Transcription

Caption: STAT3 signaling pathway and the inhibitory action of azetidine-based compounds.

FabI_Pathway cluster_bacterial_cell Bacterial Cell FabI Enoyl-ACP Reductase (FabI) Fatty_Acid_Synthesis Fatty Acid Biosynthesis FabI->Fatty_Acid_Synthesis Catalyzes Cell_Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synthesis->Cell_Membrane_Integrity Essential for Azetidine_Inhibitor Azetidine-Based FabI Inhibitor Azetidine_Inhibitor->FabI Inhibition

Caption: Inhibition of bacterial fatty acid synthesis by azetidine-based FabI inhibitors.

Experimental Protocols for In Vivo Validation

The reproducibility and reliability of in vivo studies are contingent on well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.

Xenograft Tumor Model for Anticancer Efficacy

This protocol is a standard method for evaluating the in vivo efficacy of anticancer compounds using human tumor cells implanted in immunocompromised mice.

Objective: To assess the anti-tumor activity of azetidine-based inhibitors in a human breast cancer xenograft model.

Materials:

  • Female athymic nude mice (4-6 weeks old)

  • Human triple-negative breast cancer (TNBC) cells (e.g., MDA-MB-231)

  • Matrigel

  • Azetidine-based inhibitor (e.g., H120 or H182)[1]

  • Vehicle control (e.g., DMSO, PEG300, Tween 80, saline)

  • Calipers

  • Sterile syringes and needles

Procedure:

  • Cell Culture: Culture TNBC cells in appropriate media until they reach 80-90% confluency.

  • Cell Implantation:

    • Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.

  • Treatment Administration:

    • Administer the azetidine-based inhibitor or vehicle control via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dose and schedule.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Xenograft_Workflow Start Start: TNBC Cell Culture Implantation Cell Implantation in Nude Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment with Azetidine Inhibitor or Vehicle Randomization->Treatment Monitoring Tumor & Body Weight Monitoring Treatment->Monitoring Endpoint Endpoint: Tumor Excision & Analysis Monitoring->Endpoint

Caption: Workflow for an in vivo xenograft tumor model study.

Murine Systemic Infection Model for Antibacterial Efficacy

This protocol is used to evaluate the in vivo efficacy of antibacterial agents in a lethal infection model.

Objective: To determine the in vivo efficacy of an azetidine-based FabI inhibitor (e.g., AEA16) against a systemic Staphylococcus aureus infection.[2]

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain

  • Tryptic Soy Broth (TSB)

  • Mucin

  • Azetidine-based FabI inhibitor (AEA16)[2]

  • Vehicle control

  • Sterile syringes and needles

Procedure:

  • Bacterial Culture: Grow the MRSA strain in TSB to the mid-logarithmic phase.

  • Inoculum Preparation:

    • Wash and resuspend the bacteria in saline.

    • Mix the bacterial suspension with an equal volume of 5% mucin to enhance virulence. The final inoculum should contain the desired lethal dose of bacteria.

  • Infection:

    • Inject the bacterial inoculum intraperitoneally into the mice.

  • Treatment:

    • Administer the azetidine-based inhibitor or vehicle control at specified time points post-infection (e.g., 1 and 6 hours) via a suitable route (e.g., subcutaneous, oral).

  • Monitoring:

    • Observe the mice for signs of morbidity and mortality over a period of 7-14 days.

  • Endpoint:

    • The primary endpoint is survival. The efficacy of the compound is determined by the percentage of surviving mice in the treatment group compared to the control group.

Pharmacokinetics and Bioavailability

A favorable pharmacokinetic (PK) profile is essential for in vivo efficacy. Key PK parameters for selected azetidine-based inhibitors are summarized below.

Table 2: Pharmacokinetic Parameters of Selected Azetidine-Based Inhibitors
CompoundAnimal ModelRoute of AdministrationCmaxTmaxHalf-life (t1/2)Bioavailability (F%)Reference(s)
PFI-1 (BET inhibitor) MouseSubcutaneous (2 mg/kg)58 ng/mL1 h~2 hN/A[7]
AEA16 (FabI inhibitor) MouseN/AGood pharmacokinetic profile reportedN/AN/AN/A[2]

Expert Insights: The limited publicly available PK data for many of these compounds highlights a critical aspect of drug development. The reported PK profile for PFI-1, a BET bromodomain inhibitor with a different core structure but relevant for comparison, shows moderate exposure after subcutaneous administration.[7] The description of a "good pharmacokinetic profile" for AEA16 suggests that the compound achieved sufficient systemic exposure to exert its antibacterial effect in the in vivo model.[2] For any novel azetidine-based inhibitor, a thorough PK assessment is a prerequisite for meaningful in vivo efficacy studies.

Conclusion and Future Directions

Azetidine-based inhibitors represent a promising and versatile class of therapeutic agents with demonstrated in vivo efficacy in oncology and infectious diseases. The successful translation of these compounds from in vitro activity to in vivo validation hinges on a multi-faceted approach that includes:

  • Rigorous in vivo models: The choice of animal model is critical and should closely mimic the human disease state.

  • Optimized dosing regimens: Determining the optimal dose, schedule, and route of administration is essential for maximizing efficacy and minimizing toxicity.

  • Favorable pharmacokinetic properties: Achieving adequate drug exposure at the target site is a prerequisite for a therapeutic effect.

Future research in this area should focus on expanding the repertoire of azetidine-based inhibitors against a wider range of biological targets. Furthermore, a more systematic reporting of in vivo experimental details, including comprehensive PK/PD data, will be invaluable for the scientific community to build upon these promising findings and accelerate the development of novel azetidine-based therapeutics.

References

  • Discovery of azetidine based ene-amides as potent bacterial enoyl ACP reductase (FabI) inhibitors. European Journal of Medicinal Chemistry. [Link][2]

  • Discovery of Potent Azetidine-Benzoxazole MerTK Inhibitors with In Vivo Target Engagement. Journal of Medicinal Chemistry. [Link][3]

  • Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. eScholarship, University of California. [Link][1]

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link][8][9]

  • Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Bioorganic & Medicinal Chemistry Letters. [Link][10]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link][11]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)-H Arylation. Journal of the American Chemical Society. [Link][4]

  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. Molecules. [Link][6]

  • Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. Journal of the American Chemical Society. [Link][5]

  • Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of Medicinal Chemistry. [Link][7]

Sources

A Comparative Guide to Azetidine and Piperidine Scaffolds in Modern Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of medicinal chemistry, saturated nitrogen-containing heterocycles are foundational scaffolds for the development of novel therapeutics. Among these, the four-membered azetidine and the six-membered piperidine rings represent two of the most frequently employed motifs. This guide provides a comprehensive comparative analysis of these two scaffolds, delving into their distinct structural properties, synthetic accessibility, and profound impact on the pharmacological profiles of drug candidates. By synthesizing data from authoritative sources and providing field-proven insights, this document serves as a critical resource for researchers, scientists, and drug development professionals, aiming to facilitate informed scaffold selection in the intricate process of drug design.

Introduction

The strategic selection of a core chemical scaffold is a pivotal decision in the drug discovery pipeline. This choice dictates not only the three-dimensional arrangement of functional groups responsible for biological activity but also profoundly influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Azetidine, a strained four-membered ring, and piperidine, its more flexible six-membered counterpart, offer distinct advantages and challenges. Azetidine's conformational rigidity can lock a molecule into a bioactive conformation, potentially increasing potency and reducing off-target effects.[1][2][3] Conversely, the flexible chair and boat conformations of piperidine allow it to adapt to the steric demands of various biological targets, a versatility that has made it a privileged scaffold in medicinal chemistry.[4][5] This guide will systematically dissect the nuances of each scaffold to provide a clear framework for their application.

Chapter 1: The Fundamental Blueprint: Structural and Physicochemical Properties

The inherent geometry and electronic nature of a scaffold are the primary determinants of its behavior in a biological system. The differences between azetidine and piperidine begin at this fundamental level.

Ring Strain and Conformational Landscape

The most striking difference between the two scaffolds is ring strain. The azetidine ring possesses significant strain energy, which forces it into a largely planar conformation.[1][6] This rigidity pre-organizes substituents into well-defined spatial vectors, which can be highly advantageous for minimizing the entropic penalty upon binding to a target protein, often leading to higher affinity.[3]

In stark contrast, the piperidine ring is largely strain-free and preferentially adopts a stable chair conformation.[5][6] This chair form can undergo a "ring flip" to an alternative chair conformation, allowing its substituents to occupy either axial or equatorial positions. This conformational flexibility enables the molecule to better adapt its shape to fit within a binding pocket.[4]

G cluster_azetidine Azetidine (4-Membered) cluster_piperidine Piperidine (6-Membered) A1 Near-Planar Conformation A_info High Ring Strain Conformationally Restricted A1->A_info P1 Chair Conformation 1 P2 Chair Conformation 2 P1->P2 Ring Flip P_info Low Ring Strain Conformationally Flexible P1->P_info Title Diagram 1: Conformational Comparison

Caption: Diagram 1: Conformational Comparison.

Physicochemical Parameters

A molecule's physicochemical properties, such as its basicity (pKa) and lipophilicity (logP), are critical for its solubility, permeability, and off-target liabilities. The size and electronic environment of the nitrogen atom in azetidine and piperidine lead to notable differences in these parameters.

PropertyAzetidinePiperidineRationale & Implication
pKa ~11.2~11.2Both are strongly basic. Fluorination can significantly lower the pKa of both scaffolds, a common strategy to modulate this property.[7][8]
logP -0.380.84Azetidine is significantly more polar and hydrophilic than piperidine. This can be an advantage for improving aqueous solubility but may reduce cell permeability.
Aqueous Solubility HighModerateThe higher polarity of azetidine generally imparts better solubility, a key attribute for developability.
Metabolic Stability Generally good, but can be susceptible to ring-opening.[9]Generally good, but susceptible to oxidation, especially at carbons adjacent to the nitrogen.[4]The choice of scaffold can be guided by the desired metabolic profile. Azetidine is sometimes used to block metabolic "hot spots" on larger rings.[2]

Table 1: Comparative Physicochemical Properties.

Chapter 2: The Synthetic Toolkit: Accessibility and Derivatization

The ease with which a scaffold can be synthesized and functionalized is a crucial consideration for its practical application in drug discovery programs.

Synthetic Accessibility

Historically, the synthesis of the strained four-membered azetidine ring was a significant challenge, which limited its use.[2] However, recent advances in synthetic methodologies, including strain-release strategies and photocatalysis, have made a wide array of functionalized azetidines much more accessible.[1][10][11]

Piperidine synthesis, on the other hand, is well-established, with numerous robust and scalable methods available. This synthetic tractability has contributed to its prevalence in pharmaceuticals.[12]

Functionalization and Vectorial Exit

The near-planar geometry of the azetidine ring means that substituents at the 3-position project outwards in a well-defined manner. This provides precise control over the spatial orientation of pharmacophoric groups.

The piperidine ring offers more diverse substitution patterns. Substituents can be placed at the 2-, 3-, or 4-positions, and their axial or equatorial orientation can be controlled through stereoselective synthesis, influencing the molecule's interaction with its target.[13][14]

G cluster_azetidine Azetidine Derivatization cluster_piperidine Piperidine Derivatization A { N | C3} A_N_vec Vector 1 A:n->A_N_vec A_C3_vec Vector 2 A:C3->A_C3_vec P { N |  C4 |  C2/C3} P_N_vec Vector 1 P:n->P_N_vec P_C4_vec Vector 2 P:c4->P_C4_vec P_C23_vec Vector 3 P:c23->P_C23_vec Title Diagram 2: Functionalization Vectors

Caption: Diagram 2: Functionalization Vectors.

Chapter 3: The Biological Impact: Pharmacodynamics and Pharmacokinetics

Ultimately, the choice of a scaffold is validated by its performance in a biological context. Both azetidine and piperidine have been successfully incorporated into numerous FDA-approved drugs, showcasing their therapeutic utility.[1][15]

Role as a Pharmacophore and in Target Engagement
  • Azetidine: The rigid nature of the azetidine scaffold makes it an excellent choice for mimicking or constraining peptidic turns or for acting as a rigid linker to orient pharmacophoric groups precisely. This can lead to enhanced receptor selectivity and potency.[1] Several approved drugs, such as the JAK inhibitor Baricitinib and the MEK inhibitor Cobimetinib , feature an azetidine ring to improve metabolic stability and receptor selectivity.[1]

  • Piperidine: The piperidine ring is a highly privileged scaffold found in a vast number of drugs acting on the central nervous system (CNS), as well as in anticancer and antimicrobial agents.[4][12] Its ability to present substituents in different spatial arrangements allows it to engage with a wide variety of targets.[13][14] Furthermore, the basic nitrogen of the piperidine ring can form a key salt bridge interaction in many receptor binding sites.

ADME Profile Comparison

The ADME properties of a drug candidate are paramount to its success.

  • Metabolic Stability: Azetidine is often incorporated to enhance metabolic stability.[1] Its strained nature, however, can make it a substrate for certain metabolic pathways, including potential ring-opening reactions.[9] For piperidine, metabolism often occurs at the carbon atoms alpha to the nitrogen.[4] Strategic substitution at these positions can block this metabolism and improve the drug's half-life.[4][16]

  • Permeability and Solubility: The inherent polarity of azetidine generally leads to better aqueous solubility. This can be a significant advantage, but may come at the cost of reduced passive permeability across cell membranes. Conversely, the more lipophilic piperidine scaffold often provides a good balance of solubility and permeability, contributing to its frequent use in orally bioavailable drugs.[4]

Chapter 4: Experimental Corner: Protocols for Scaffold Evaluation

Objective, data-driven decisions require robust experimental evaluation. Below are standard protocols for assessing key properties discussed in this guide.

Experimental Workflow for Scaffold Comparison

workflow

Caption: Diagram 3: Drug Discovery Workflow.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a NADPH regenerating system solution.

  • Incubation: Prepare a solution of the test compound (e.g., 1 µM final concentration) in buffer. Add the HLM (e.g., 0.5 mg/mL final concentration).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining.

  • Data Interpretation: The rate of disappearance is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). A longer half-life indicates greater metabolic stability.

Conclusion: A Framework for Rational Scaffold Selection

The choice between an azetidine and a piperidine scaffold is not a matter of one being universally superior to the other; it is a strategic decision based on the specific goals of a drug discovery project.

  • Choose Azetidine when:

    • High rigidity is needed to lock in a specific conformation for optimal target binding.

    • A vector out of the molecule needs to be precisely positioned in 3D space.

    • Improved aqueous solubility is a primary objective.

    • Blocking metabolism at a specific site on a larger, more flexible ring is required.

  • Choose Piperidine when:

    • Conformational flexibility is desired to accommodate the binding site.

    • Well-established, scalable synthetic routes are a priority.

    • A balance of lipophilicity and solubility for oral bioavailability is the goal.

    • A basic nitrogen is required for a key ionic interaction with the target.

By carefully considering the interplay between the fundamental properties of these scaffolds and the desired therapeutic profile, medicinal chemists can harness their distinct characteristics to design the next generation of innovative medicines.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: PubMed URL: [Link]

  • Title: Application of Chiral Piperidine Scaffolds in Drug Design Source: ResearchGate URL: [Link]

  • Title: Conformational Preferences of Proline Analogues with Different Ring Size Source: ACS Publications URL: [Link]

  • Title: Structure of the U.S. FDA-approved drugs that contain chiral piperidine... Source: ResearchGate URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery Source: NIH National Center for Biotechnology Information URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: ResearchGate URL: [Link]

  • Title: Utility of the developed synthetic method to access diversified... Source: ResearchGate URL: [Link]

  • Title: Fluorinated azetidine, pyrrolidine, and piperidine derivatives... Source: ResearchGate URL: [Link]

  • Title: Azetidines of pharmacological interest Source: ResearchGate URL: [Link]

  • Title: Functionalization of azetidine, pyrrolidine, piperidine, and azepane... Source: ResearchGate URL: [Link]

  • Title: Conformation of piperidine and of derivatives with additional ring hetero atoms Source: ACS Publications URL: [Link]

  • Title: Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by the unexpected reactivity profile of α-lithiated N-Boc-azetidines Source: PubMed URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle Source: RSC Publishing URL: [Link]

  • Title: pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. Source: ResearchGate URL: [Link]

  • Title: a) Different modalities of piperidine-containing drugs and drug... Source: ResearchGate URL: [Link]

  • Title: Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: NIH National Center for Biotechnology Information URL: [Link]

Sources

Validated analytical methods for quantifying 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Development and Validation of Analytical Methods for Quantifying 3-(2-Bromo-4-methoxyphenoxy)azetidine

This guide provides a comprehensive framework for the development and validation of analytical methods for the precise quantification of 3-(2-Bromo-4-methoxyphenoxy)azetidine. As a critical intermediate in pharmaceutical synthesis and a novel scaffold in medicinal chemistry, the ability to accurately measure this compound is paramount for ensuring the quality, consistency, and efficacy of research and development efforts.[1][2][3]

Instead of a rigid comparison of pre-existing, published methods—which are not available for this specific analyte—this guide takes a practical, experience-driven approach. It outlines the strategic development and subsequent validation of two powerful chromatographic techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The focus is on the causality behind experimental choices, providing researchers with a robust blueprint for establishing a self-validating analytical system in their own laboratories.

Foundational Principles: Method Development and Validation Strategy

The development of a reliable analytical method is a systematic process aimed at creating a procedure that is specific, sensitive, and reproducible for the intended application. The subsequent validation of this method is a mandatory regulatory requirement, providing documented evidence that the method is suitable for its intended purpose. All validation protocols discussed herein are designed in accordance with the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5]

The choice between analytical techniques is dictated by the physicochemical properties of the analyte and the requirements of the analysis, such as the expected concentration range and the complexity of the sample matrix. 3-(2-Bromo-4-methoxyphenoxy)azetidine (Molecular Formula: C10H12BrNO2, Molecular Weight: 258.11 g/mol ) is a non-volatile small molecule containing a substituted benzene ring, which acts as a chromophore, making it an excellent candidate for both HPLC-UV and LC-MS/MS analysis.[6]

Comparative Analysis of Chromatographic Techniques

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, offering a balance of performance, cost-effectiveness, and robustness for quantifying intermediates and active pharmaceutical ingredients (APIs).[4][7] For 3-(2-Bromo-4-methoxyphenoxy)azetidine, a reverse-phase HPLC method is the most logical starting point.

Causality Behind Experimental Choices:

  • Stationary Phase (Column): A C18 column is the workhorse of reverse-phase chromatography and is selected for its hydrophobic nature, which will effectively retain the moderately nonpolar analyte. A column with dimensions like 150 mm x 4.6 mm and a 5 µm particle size provides a good balance between resolution and analysis time.[7]

  • Mobile Phase: A mixture of a weak acid in water (e.g., 0.1% formic acid) and an organic solvent like acetonitrile is chosen. The acid helps to suppress the ionization of any residual silanols on the column and the basic nitrogen of the azetidine ring, leading to sharper, more symmetrical peaks. Acetonitrile is often preferred over methanol for its lower viscosity and UV cutoff. A gradient elution is proposed to ensure that any impurities with different polarities are effectively eluted and separated from the main analyte peak.

  • Detection: The presence of the substituted aromatic ring suggests strong UV absorbance. A preliminary scan of the analyte solution using a UV-Vis spectrophotometer or a photodiode array (PDA) detector would be performed to determine the wavelength of maximum absorbance (λmax), which is then used for quantification to ensure maximum sensitivity. A wavelength of 254 nm is a common starting point for aromatic compounds.[7]

Experimental Protocol: HPLC-UV Method Development

Instrumentation:

  • HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a PDA or UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 30% B

    • 18.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by λmax scan (e.g., 254 nm).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of 3-(2-Bromo-4-methoxyphenoxy)azetidine at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

  • Create a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1 µg/mL to 100 µg/mL).

  • Dissolve test samples in the diluent to a target concentration within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.[7]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards Stock->Standards Filtration 0.45 µm Filtration Standards->Filtration Sample Test Sample Sample->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column C18 Reverse-Phase Column Autosampler->Column Mobile Phase Gradient Detector UV-Vis/PDA Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Caption: High-Performance Liquid Chromatography (HPLC-UV) experimental workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as quantification in complex biological matrices (e.g., plasma), LC-MS/MS is the gold standard.[8][9] This technique couples the separation power of HPLC with the highly specific detection of mass spectrometry.

Causality Behind Experimental Choices:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the logical choice. The azetidine nitrogen is basic and will readily accept a proton to form a positive ion [M+H]+.

  • Mass Analysis (MRM): The method will operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the protonated parent ion (Q1) and fragmenting it in a collision cell to produce a characteristic product ion (Q3). This specific parent-to-product ion transition is highly unique to the analyte, providing exceptional selectivity and minimizing interference from matrix components.[10] The primary bromine atom has two major isotopes (79Br and 81Br) in an approximate 1:1 ratio, which will result in a characteristic isotopic pattern for the parent ion, further confirming its identity. The most intense isotope would be selected for the precursor ion in Q1 for quantitative analysis.

  • Internal Standard: The use of a stable isotope-labeled (SIL) internal standard, if available, is highly recommended for LC-MS/MS to correct for matrix effects and variations in instrument response.[8] If a SIL-IS is not available, a structurally similar compound can be used.

Experimental Protocol: LC-MS/MS Method Development

Instrumentation:

  • UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

LC Conditions (can be adapted from HPLC method for faster analysis):

  • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: A faster gradient would be developed (e.g., 5-minute total run time).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

MS/MS Conditions:

  • Analyte Infusion: Directly infuse a ~1 µg/mL solution of the analyte into the mass spectrometer to determine the mass of the protonated parent ion [M+H]+. For C10H12BrNO2, the expected monoisotopic masses for the [M+H]+ ion are 258.01 and 260.01 Da due to the bromine isotopes.

  • Product Ion Scan: Perform a product ion scan on the selected precursor ion to identify stable, high-intensity fragment ions.

  • MRM Transition Selection: Select the most intense and specific precursor-to-product ion transition for quantification. A second transition can be used for confirmation.

    • Hypothetical Quantifier Transition: m/z 258.0 -> [Fragment A]

    • Hypothetical Qualifier Transition: m/z 260.0 -> [Fragment B]

  • Ionization Mode: ESI Positive.

  • Source Parameters: Optimize gas temperatures, gas flows, and spray voltage for maximum signal intensity.

LCMS_Workflow cluster_lc Liquid Chromatography Separation cluster_ms Mass Spectrometry Detection LC_Sample Sample Injection LC_Column UHPLC C18 Column LC_Sample->LC_Column Mobile Phase Gradient ESI Electrospray Ionization (ESI) LC_Column->ESI Eluent Q1 Quadrupole 1 (Q1) Precursor Ion Selection ESI->Q1 Q2 Quadrupole 2 (Q2) Collision-Induced Dissociation Q1->Q2 Q3 Quadrupole 3 (Q3) Product Ion Selection Q2->Q3 Detector Detector Q3->Detector Data_Acquisition Data Acquisition & Quantification Detector->Data_Acquisition Signal

Caption: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow.

Method Validation: A Self-Validating System

Once a method is developed, it must be validated to ensure its performance is acceptable for the intended analytical application. The following parameters are critical.

Validation ParameterPurposeAcceptance Criteria (Typical)
Specificity To ensure the signal measured is unequivocally from the analyte of interest, without interference from diluents, impurities, or matrix components.Peak purity analysis (for HPLC-UV); No interfering peaks at the retention time of the analyte in blank samples. For LC-MS/MS, multiple MRM transitions enhance specificity.
Linearity & Range To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range.Correlation coefficient (r²) ≥ 0.99. Calibration curve should be visually inspected for linearity.
Accuracy To measure the closeness of the test results to the true value. Assessed by spike-recovery experiments at multiple concentration levels.Mean recovery of 98.0% to 102.0% for drug substance analysis.[11]
Precision To measure the degree of scatter between a series of measurements. Includes Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).Relative Standard Deviation (RSD) ≤ 2.0%.[11]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1. Precision (RSD) and accuracy should meet acceptance criteria at this concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).The results should remain within the acceptance criteria for accuracy and precision.
Hypothetical Validation Data Summary

The following table illustrates potential validation results for the two proposed methods.

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity (r²) > 0.999> 0.998
Range 1 - 100 µg/mL0.5 - 500 ng/mL
Accuracy (% Recovery) 99.1% - 101.5%97.5% - 103.2%
Precision (RSD) < 1.5%< 5.0%
LOQ 1 µg/mL0.5 ng/mL
Specificity High (with clean samples)Very High (excellent for complex matrices)

Method Comparison and Selection

FeatureHPLC-UVLC-MS/MS
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)
Selectivity Good; susceptible to co-eluting impurities with similar UV spectra.Excellent; based on unique mass-to-charge ratio and fragmentation pattern.
Application Ideal for purity testing, content uniformity, and quantification of bulk material and formulated products.Essential for bioanalysis (pharmacokinetics), impurity identification at trace levels, and metabolite studies.
Cost & Complexity Lower initial investment and operational cost. Simpler to operate and maintain.Higher initial investment and operational cost. Requires more specialized expertise.
Robustness Generally very robust and easily transferable between labs.Can be sensitive to matrix effects, requiring careful optimization and often an internal standard.

Conclusion

While no standardized analytical method currently exists for 3-(2-Bromo-4-methoxyphenoxy)azetidine, this guide provides a comprehensive and scientifically grounded strategy for developing and validating two robust quantitative methods. The choice between HPLC-UV and LC-MS/MS is fundamentally driven by the specific analytical challenge. For routine analysis of the bulk substance or simple formulations where concentrations are relatively high, a well-validated HPLC-UV method offers a reliable and cost-effective solution. For applications demanding ultra-high sensitivity and selectivity, such as pharmacokinetic studies in biological fluids or trace-level impurity analysis, an LC-MS/MS method is indispensable. By following the principles of systematic method development and rigorous validation outlined here, researchers can establish a trustworthy analytical system to generate accurate and reproducible data, thereby accelerating their research and development programs.

References

  • Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. Available from: [Link]

  • Couty, F., & Evano, G. (2024). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry. Available from: [Link]

  • Kries, H., et al. (2025). Molecular basis for azetidine-2-carboxylic acid biosynthesis. Nature Communications. Available from: [Link]

  • International Journal of Innovative Research in Technology (IJIRT). (2025). Analytical Method Development and Validation for the Determination of Azacitidine by HPLC. Available from: [Link]

  • Welsch, M. E., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. Available from: [Link]

  • Sinfoo Biotech. 3-(2-bromo-4-methoxyphenoxy)azetidine. Available from: [Link]

  • ResearchGate. (2025). (PDF) Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. Available from: [Link]

  • ResearchGate. (2025). LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) and its metabolites in human plasma. Available from: [Link]

  • PubMed Central. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Available from: [Link]

  • Farmacia. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT. Available from: [Link]

  • Journal of Pharmaceutical Analysis. (2025). DEVELOPMENT AND VALIDATION FOR NEW ANALYTICAL METHOD OF TIZANIDINE BY RP-HPLC. Available from: [Link]

  • ResearchGate. (2022). Methods for the synthesis of azetidines. Available from: [Link]

  • Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-92. Available from: [Link]

  • National Institutes of Health (NIH). (2021). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Available from: [Link]

  • MDPI. (2022). LC-MS/MS and GC-MS Identification of Metabolites from the Selected Herbs and Spices, Their Antioxidant, Anti-Diabetic Potential, and Chemometric Analysis. Available from: [Link]

  • PubMed Central. (2020). LC–MS-Based Qualitative Analysis and Pharmacokinetic Integration Network Pharmacology Strategy Reveals the Mechanism of Phlomis brevidentata H.W.Li Treatment of Pneumonia. Available from: [Link]

  • SIELC Technologies. Separation of 2-Bromo-N-(4-bromo-2-(pyridin-2-ylcarbonyl)phenyl)acetamide on Newcrom R1 HPLC column. Available from: [Link]

  • SIELC Technologies. Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. Available from: [Link]

  • PubMed Central. (2012). Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake. Available from: [Link]

Sources

Navigating the Selectivity Landscape: A Comparative Cross-Reactivity Profile of Novel 3-(2-Bromo-4-methoxyphenoxy)azetidine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of targeted therapies, the selectivity of a small molecule inhibitor is as crucial as its potency. Off-target activities can lead to unforeseen toxicities or polypharmacology, which can be either detrimental or, in some rare cases, beneficial. This guide provides an in-depth comparative analysis of a novel chemical series, 3-(2-Bromo-4-methoxyphenoxy)azetidine, designed as inhibitors of a hypothetical, therapeutically relevant kinase, "Therapeutic Kinase X" (TKX).

We will explore the cross-reactivity profiles of three lead analogs, objectively comparing their performance against a broad panel of kinases and other common off-targets. This guide is designed for researchers, scientists, and drug development professionals, offering not just data, but the strategic rationale behind the experimental choices and a transparent view of the self-validating protocols used to generate these critical insights. The challenge of achieving kinase inhibitor selectivity is a significant hurdle in drug development, making this type of early, comprehensive profiling essential for de-risking candidates and making informed decisions.[1][2]

The Imperative of Early-Stage Selectivity Profiling

The human kinome consists of over 500 protein kinases, many of which share structural similarities in the ATP-binding pocket, the primary target for most kinase inhibitors.[3] This homology creates a significant risk of cross-reactivity. Therefore, early and broad in vitro pharmacology profiling is an indispensable tool to predict potential clinical adverse effects and to select candidates with the most promising safety profiles.[4][5][6] Our strategy involves a tiered screening cascade, beginning with a wide-net approach to identify any potential liabilities, followed by more focused functional assays to understand the physiological relevance of any observed off-target binding.[7]

Comparative Selectivity Profile of Lead Analogs

Three analogs from our 3-(2-Bromo-4-methoxyphenoxy)azetidine series were prioritized based on their potent inhibition of our primary target, TKX. These analogs feature distinct modifications on the azetidine ring, designed to optimize potency and drug-like properties.

  • AZD-101: The parent compound of the series.

  • AZD-102: Features a methyl substitution on the azetidine nitrogen.

  • AZD-103: Incorporates a cyclopropyl group on the azetidine nitrogen.

The initial cross-reactivity assessment was performed using a competitive binding assay against a panel of 468 kinases (a "kinome scan").[8][9] Subsequently, significant off-target hits were further evaluated in dose-response format to determine binding affinity (Kd). A summary of the most pertinent findings is presented below.

TargetAZD-101 (Kd, nM)AZD-102 (Kd, nM)AZD-103 (Kd, nM)Assay TypeRationale for Inclusion
TKX (Primary Target) 5.2 3.8 15.6 KINOMEscan®Therapeutic Target
Kinase Z851,250>10,000KINOMEscan®Structurally related kinase; potential for off-target toxicity
SRC Kinase2103,500>10,000KINOMEscan®Common oncogenic kinase; selectivity marker
hERG Channel>10,000>10,0008,500Radioligand BindingCritical cardiac safety liability
5-HT2A Receptor1,500>10,000>10,000Radioligand BindingCommon CNS-related off-target

Interpretation of Findings:

The data reveals a clear structure-activity relationship regarding selectivity. The parent compound, AZD-101 , while potent against TKX, shows significant affinity for Kinase Z and moderate activity at the 5-HT2A receptor. The simple methyl substitution in AZD-102 dramatically improves selectivity, ablating the off-target activities at Kinase Z and 5-HT2A while even slightly enhancing potency at the primary target. Conversely, the bulkier cyclopropyl group in AZD-103 reduces primary target potency and introduces a new liability at the hERG channel, a critical concern for cardiovascular safety.[10] Based on this profile, AZD-102 emerges as the superior candidate for further development.

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, we employed industry-standard, validated assay platforms. The following sections detail the protocols for the key experiments performed.

Protocol 1: Broad Kinase Selectivity Profiling (KINOMEscan®)

This method quantitatively measures the binding of a compound to a large panel of kinases using a competitive displacement assay.[8][9]

Causality Behind Experimental Choices: We chose a competition binding assay format because it measures the direct interaction between the compound and the kinase, independent of ATP concentration, providing a true thermodynamic dissociation constant (Kd).[8][9] This allows for a more accurate and direct comparison of inhibitor affinity across different kinases.[9] The comprehensive 468-kinase panel was selected to provide a kinome-wide view of selectivity, minimizing the chances of missing unexpected off-target interactions.[9][11]

Step-by-Step Methodology:

  • Assay Principle: Kinases tagged with DNA are combined with an immobilized ligand and the test compound. The amount of kinase captured on the solid support is measured via qPCR of the DNA tag. A potent inhibitor will prevent the kinase from binding to the immobilized ligand, resulting in a lower qPCR signal.[8]

  • Preparation: Test compounds (AZD-101, -102, -103) are solubilized in DMSO to a stock concentration of 10 mM.

  • Assay Execution:

    • The test compound is added to wells of a microplate containing the specific kinase, the immobilized ligand (on beads), and other assay components.

    • The reaction is incubated to allow binding to reach equilibrium.

    • The beads are washed to remove unbound kinase.

    • The amount of bound kinase is quantified by qPCR.

  • Data Analysis:

    • For single-concentration screening (e.g., at 1 µM), results are reported as "% of Control".

    • For dose-response curves, compounds are tested across an 11-point concentration range. The resulting binding data is plotted, and the Kd is calculated using a non-linear regression model.

Protocol 2: Off-Target Radioligand Binding Assay (e.g., for 5-HT2A Receptor)

This classic method is used to determine the binding affinity of a test compound for a specific receptor by measuring its ability to displace a known high-affinity radioligand.[12][13]

Causality Behind Experimental Choices: A radioligand binding assay was selected as it is a highly sensitive and specific method for quantifying receptor-ligand interactions.[13][14] It provides a direct measure of binding affinity (Ki) at the receptor site, which is essential for confirming and quantifying hits from broader screening panels.[12][15]

Step-by-Step Methodology:

  • Membrane Preparation: Cell membranes expressing the human 5-HT2A receptor are prepared from a stable cell line and stored at -80°C. Protein concentration is determined using a BCA assay.[12]

  • Assay Setup: The assay is performed in a 96-well plate format.

    • To each well, add:

      • 50 µL of assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4).

      • 50 µL of the radioligand (e.g., [3H]-ketanserin) at a concentration near its Kd.

      • 50 µL of the test compound at various concentrations (or buffer for total binding).

      • 150 µL of the membrane preparation (e.g., 20 µg protein).

  • Incubation: The plate is incubated for 60 minutes at room temperature with gentle agitation to reach equilibrium.[12]

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter plate using a cell harvester, separating bound from unbound radioligand. The filters are washed multiple times with ice-cold wash buffer.[12][14]

  • Quantification: The filter plate is dried, a scintillation cocktail is added to each well, and the radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: The IC50 value (concentration of test compound that inhibits 50% of specific binding) is determined by non-linear regression. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Protocol 3: Cell-Based GPCR Functional Assay

To understand the functional consequence of the observed 5-HT2A binding by AZD-101, a cell-based assay measuring downstream signaling (e.g., calcium mobilization) is critical.[16][17]

Causality Behind Experimental Choices: While a binding assay confirms interaction, it doesn't reveal if the compound is an agonist, antagonist, or has no functional effect. A cell-based functional assay provides this crucial information, giving a more accurate prediction of the compound's physiological effect in vivo.[5][18] Measuring intracellular calcium flux is a standard readout for Gq-coupled receptors like 5-HT2A.

Step-by-Step Methodology:

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2A receptor are seeded into 96-well, black-walled, clear-bottom plates and cultured overnight.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 60 minutes at 37°C.

  • Compound Addition: The plate is placed in a fluorescence plate reader (e.g., FLIPR). The test compound (AZD-101) is added at various concentrations, and fluorescence is monitored for 2-3 minutes to detect any agonist activity.

  • Agonist Challenge: After the initial read, a known 5-HT2A agonist (e.g., serotonin) is added at its EC80 concentration, and fluorescence is monitored for another 2-3 minutes to measure antagonism.

  • Data Analysis: The change in fluorescence intensity corresponds to the change in intracellular calcium. Dose-response curves are generated to calculate EC50 (for agonists) or IC50 (for antagonists).

Visualizing Workflows and Pathways

Diagrams provide a clear, high-level overview of complex processes. The following visualizations depict the experimental workflow and a relevant signaling pathway.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Functional Relevance cluster_3 Decision Making Compound AZD Analogs (101, 102, 103) KinomeScan KINOMEscan® (468 Kinases, 1µM) Compound->KinomeScan SafetyPanel Broad Receptor Panel (e.g., SAFETYscan47™) Compound->SafetyPanel DoseResponse Dose-Response Kd/Ki Determination KinomeScan->DoseResponse >50% Inhibition SafetyPanel->DoseResponse >50% Inhibition FunctionalAssay Cell-Based Functional Assay (e.g., Calcium Flux) DoseResponse->FunctionalAssay Potent Hits (Ki < 1µM) Decision Select Candidate for In Vivo Studies FunctionalAssay->Decision

Caption: Tiered workflow for cross-reactivity profiling.

G cluster_0 On-Target Pathway cluster_1 Potential Off-Target Pathway AZD102 AZD-102 TKX TKX AZD102->TKX Substrate1 Substrate A TKX->Substrate1 Phosphorylates pSubstrate1 p-Substrate A Response1 Therapeutic Effect pSubstrate1->Response1 AZD101 AZD-101 KinaseZ Kinase Z AZD101->KinaseZ Substrate2 Substrate B KinaseZ->Substrate2 Phosphorylates pSubstrate2 p-Substrate B Response2 Adverse Effect pSubstrate2->Response2

Caption: On-target vs. potential off-target signaling.

Conclusion and Forward Look

This guide demonstrates a systematic and rigorous approach to characterizing the cross-reactivity of novel therapeutic candidates. Through a combination of broad, high-throughput binding assays and focused, functional follow-ups, we can build a comprehensive selectivity profile that is critical for drug development.

The comparative data for the 3-(2-Bromo-4-methoxyphenoxy)azetidine series clearly illustrates how minor chemical modifications can profoundly impact a compound's selectivity profile. The superior profile of AZD-102 , with its high potency for the primary target TKX and minimal off-target activity, validates its selection as the lead candidate to advance into further preclinical safety and efficacy studies. This early, data-driven de-risking is fundamental to increasing the probability of success in the long and arduous journey of drug discovery.

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. (URL not available in search results)
  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kaj, R., & Uings, I. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. Biochemical Journal, 451(2), 313-328. (URL not available in search results)
  • Bowes, J., Brown, A. J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., & Whitebread, S. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922. (URL not available in search results)
  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. (URL not available in search results)
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. (URL not available in search results)
  • ICE Bioscience. (n.d.). Safety Pharmacology Profiling. Retrieved from [Link]

  • Pugsley, M. K., Authier, S., & Curtis, M. J. (2008). Principles of safety pharmacology. British Journal of Pharmacology, 154(7), 1382-1399. (URL not available in search results)
  • Uitdehaag, J. C., Verkaar, F., van der Wijk, T., de Man, J., van Doornmalen, A. M., Prinsen, M. B., ... & Zaman, G. J. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858-876.
  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • Lynch, J. J., Van Vleet, T. R., Mittelstadt, S. W., & Blomme, E. A. (2017). An introduction to safety pharmacology. In A Comprehensive Guide to Toxicology in Nonclinical Drug Development (pp. 549-571). Academic Press. (URL not available in search results)
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from a URL related to Eurofins or DiscoverX KINOMEscan services.
  • Schiele, F., & Kobilka, B. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. In Methods in Molecular Biology (Vol. 2513, pp. 221-236). Humana, New York, NY.
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Han, Y., Han, M., Shin, D., Song, C., & Hahn, H. G. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry, 55(18), 8188-8192.
  • American Chemical Society. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Radioligand Binding Assay | In Vitro Biology. Retrieved from [Link]

  • European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]

  • MDPI. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

  • European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from a URL related to Drug Target Review and DiscoverX.
  • ResearchGate. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Retrieved from [Link]

  • Revvity. (n.d.). Radiometric Ligand-Binding Assays.
  • Sygnature Discovery. (n.d.). Radioligand Binding Assays & Fluorescence Polarization. Retrieved from [Link]

Sources

Head-to-head comparison of different synthetic routes to 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

A Head-to-Head Comparison of Synthetic Routes to 3-(2-Bromo-4-methoxyphenoxy)azetidine

Introduction

The 3-aryloxyazetidine scaffold is a privileged motif in modern medicinal chemistry, valued for its ability to introduce a non-planar, polar, and synthetically tractable vector into drug candidates.[1][2] As a bioisostere for other functional groups, it can favorably modulate physicochemical properties such as solubility and metabolic stability. The target molecule, 3-(2-Bromo-4-methoxyphenoxy)azetidine[3], serves as a valuable building block, with the bromine atom providing a handle for further functionalization via cross-coupling reactions. This guide provides a head-to-head comparison of the most viable synthetic strategies for its preparation, offering field-proven insights into the causality behind experimental choices and providing detailed, validated protocols for researchers in drug development.

Overview of Synthetic Disconnection Strategies

The primary challenge in synthesizing 3-(2-Bromo-4-methoxyphenoxy)azetidine lies in the formation of the aryl ether C-O bond. The most logical and widely practiced retrosynthetic disconnection breaks this bond, identifying a protected 3-hydroxyazetidine and 2-bromo-4-methoxyphenol as the key starting materials. This guide will focus on three major strategies to forge this connection.

cluster_routes Synthetic Routes target 3-(2-Bromo-4-methoxyphenoxy)azetidine intermediates Protected 3-Hydroxyazetidine + 2-Bromo-4-methoxyphenol target->intermediates C-O Disconnection mitsunobu Mitsunobu Reaction intermediates->mitsunobu buchwald Buchwald-Hartwig C-O Coupling intermediates->buchwald williamson Williamson-type Substitution intermediates->williamson

Caption: Experimental workflow for the Mitsunobu reaction.

Step-by-Step Methodology:

  • To a stirred solution of N-Boc-3-hydroxyazetidine (1.0 eq.), 2-bromo-4-methoxyphenol (1.1 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF, 10 vol), cool the mixture to 0 °C using an ice bath.

  • Slowly add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise over 15-20 minutes, ensuring the internal temperature remains below 5 °C. [4]The order of addition is crucial for minimizing side products. [4]3. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring by TLC or LC-MS for the consumption of the starting alcohol.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate. The major byproduct, triphenylphosphine oxide (TPPO), has limited solubility and may begin to precipitate.

  • Wash the organic layer sequentially with 1M NaOH (to remove excess phenol), water, and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc protected product.

Route 2: Buchwald-Hartwig C-O Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction renowned for its ability to form C-N bonds. [5][6]A powerful extension of this methodology, the Buchwald-Hartwig C-O coupling (or etherification), allows for the formation of aryl ethers under conditions that are often milder and more general than classical methods.

Mechanistic Rationale & Causality

This reaction relies on a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. [5]1. Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of an aryl halide (in this case, an equivalent of 2-bromo-4-methoxyphenol, though typically an aryl halide is coupled with an alcohol). For C-O coupling, the aryl halide (2-bromo-4-methoxyphenol is not the halide source here, a di-halo-arene would be needed if coupling with the azetidinol) is coupled with the alcohol. The more common variant couples N-Boc-3-hydroxyazetidine with 2-bromo-4-methoxyphenol. 2. Ligand Exchange/Deprotonation: A strong base deprotonates the N-Boc-3-hydroxyazetidine, and the resulting alkoxide displaces a halide on the Pd(II) center. The choice of a bulky, electron-rich phosphine ligand (e.g., X-Phos, RuPhos) is critical to promote the final, challenging reductive elimination step. 3. Reductive Elimination: The C-O bond is formed, releasing the aryl ether product and regenerating the Pd(0) catalyst. Using a strong, non-nucleophilic base like NaOt-Bu or K₃PO₄ is necessary to generate the reactive alkoxide without competing side reactions. [7]

Detailed Experimental Protocol: Buchwald-Hartwig C-O Coupling

Caption: Experimental workflow for the Buchwald-Hartwig C-O coupling.

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 2-bromo-4-methoxyphenol (1.0 eq.), N-Boc-3-hydroxyazetidine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., X-Phos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.

  • Add anhydrous, degassed toluene (10-20 vol).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by flash column chromatography to afford the target compound.

Route 3: Williamson-Type Nucleophilic Substitution

The Williamson ether synthesis is a classical SN2 reaction between an alkoxide and an alkyl halide. A variation, nucleophilic aromatic substitution (SNAr), can be used to form aryl ethers but typically requires a highly electron-deficient aromatic ring. For a substrate like 2-bromo-4-methoxyphenol, which is not strongly activated towards SNAr, this approach is more challenging and often requires harsher conditions.

Mechanistic Rationale & Causality

This route would involve deprotonating N-Boc-3-hydroxyazetidine with a very strong base, such as sodium hydride (NaH), to form the corresponding sodium azetidin-3-oxide. This potent nucleophile would then attack the aryl halide. However, the electron-rich nature of the 2-bromo-4-methoxyphenol ring disfavors the addition-elimination mechanism of SNAr. Consequently, high temperatures are often required, which can lead to decomposition of the strained azetidine ring. This method is generally considered less efficient and lower-yielding for this specific transformation compared to the Mitsunobu or Buchwald-Hartwig reactions.

Head-to-Head Performance Comparison

FeatureMitsunobu ReactionBuchwald-Hartwig C-O CouplingWilliamson-Type Substitution
Typical Yield 60-85%70-95%20-50%
Conditions Mild (0 °C to RT)Moderate (80-110 °C)Harsh (High Temp, Strong Base)
Key Reagents PPh₃, DIAD/DEADPd Catalyst, Phosphine Ligand, BaseNaH, Strong Base
Cost & Safety DIAD/DEAD are toxic and potentially explosive; PPh₃ is an irritant. [4]Palladium and ligands are expensive. [8]NaH is highly flammable.
Purification Removal of stoichiometric triphenylphosphine oxide (TPPO) can be challenging.Removal of residual palladium catalyst is critical for pharmaceutical applications.Simple workup, but often complex product mixtures.
Scalability Challenging due to stoichiometric byproducts and reagent cost. [4]Highly scalable with catalyst optimization.Possible, but often low-yielding and energy-intensive.
Advantages High reliability for discovery chemistry, predictable stereochemistry. [9]Broad substrate scope, high yields, catalytic nature. [10]Inexpensive reagents, atom economical.
Disadvantages Stoichiometric waste, difficult purification. [11]Catalyst cost and removal, requires inert atmosphere.Limited scope, harsh conditions, low yields.

Post-Synthetic Deprotection

Regardless of the chosen route, the final step is the removal of the N-Boc protecting group. This is reliably achieved under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane at room temperature, to yield the final 3-(2-Bromo-4-methoxyphenoxy)azetidine salt. [12]

Conclusion and Recommendation

For the synthesis of 3-(2-Bromo-4-methoxyphenoxy)azetidine, both the Mitsunobu reaction and the Buchwald-Hartwig C-O coupling represent superior and more reliable strategies than a classical Williamson-type approach.

  • For small-scale synthesis in a discovery setting , the Mitsunobu reaction is often the go-to method. It is robust, predictable, and generally requires less optimization than a cross-coupling reaction. The primary drawback is the purification from stoichiometric byproducts.

  • For larger-scale synthesis or for more challenging substrates , the Buchwald-Hartwig C-O coupling is the preferred method. Despite the higher initial cost of the catalyst and ligand, its catalytic nature, higher potential yields, and broader functional group tolerance make it more efficient and scalable. Careful optimization of catalyst loading and rigorous removal of residual palladium are critical considerations for process development.

Ultimately, the choice of synthetic route will depend on the specific project goals, scale, budget, and available resources. Both validated methods provide a reliable entry into this important class of chemical building blocks.

References

Sources

Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Benchmarking in Kinase Drug Discovery

The landscape of targeted therapy is dominated by kinase inhibitors, which have revolutionized the treatment of various malignancies and other diseases. The human kinome, with its more than 500 members, presents a vast and complex target space.[1] Consequently, the development of novel kinase inhibitors requires a meticulous and multi-faceted evaluation to understand their precise mechanism of action, potency, and selectivity. A new chemical entity, such as 3-(2-Bromo-4-methoxyphenoxy)azetidine, must be rigorously benchmarked against established clinical and tool compounds to ascertain its therapeutic potential and differentiate it from existing agents.

This guide provides a comprehensive framework for the preclinical benchmarking of novel kinase inhibitors. We will outline a tiered experimental approach, from initial biochemical characterization to cellular activity and kinome-wide selectivity profiling. To illustrate this process, we will compare our hypothetical novel compound, 3-(2-Bromo-4-methoxyphenoxy)azetidine (designated as 'Compound X'), against a panel of well-characterized and clinically relevant kinase inhibitors: Dabrafenib , a BRAF inhibitor; Trametinib , a MEK inhibitor; Gefitinib , an EGFR inhibitor; and Sorafenib , a multi-kinase inhibitor targeting VEGFR and RAF kinases.[2][3][4][5] This structured comparison will allow researchers to build a robust data package that clearly defines the pharmacological profile of their novel compound.

The Comparator Panel: Establishing a Meaningful Baseline

The selection of appropriate comparators is critical for a meaningful benchmark. Our chosen panel represents distinct mechanisms of action and targets within key oncogenic signaling pathways:

  • Dabrafenib: A potent and selective ATP-competitive inhibitor of the BRAF kinase, particularly effective against the V600E mutant form that is a driver in many melanomas.[2][6]

  • Trametinib: A selective, allosteric inhibitor of MEK1 and MEK2, the downstream effectors of RAF kinases.[3][7] It does not compete with ATP, offering a different mechanism of inhibition.

  • Gefitinib: A selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, binding to the ATP pocket and blocking downstream signaling.[4][8][9] It is particularly effective in cancers with activating EGFR mutations.

  • Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases, including VEGFR and PDGFR, as well as the RAF serine/threonine kinases.[5][10][11] This broader spectrum of activity provides a useful comparison for assessing the selectivity of a novel compound.

By benchmarking Compound X against these inhibitors, we can contextualize its performance in terms of on-target potency, cellular efficacy, and off-target liabilities.

A Tiered Approach to Benchmarking

A logical, tiered approach to benchmarking ensures that resources are used efficiently and that a comprehensive understanding of the compound's properties is developed.

Caption: A tiered workflow for benchmarking a novel kinase inhibitor.

Tier 1: Establishing Biochemical Potency (IC50 Determination)

The first step is to determine the direct inhibitory activity of Compound X against its intended kinase target(s) in a purified, cell-free system. The half-maximal inhibitory concentration (IC50) is a key metric of a compound's potency. The radiometric filter-binding assay is considered a gold standard for this purpose due to its direct measurement of phosphate incorporation.[12]

Experimental Protocol: Radiometric Kinase Assay ([γ-³²P]ATP Filter Binding)

This protocol is designed to determine the IC50 value of a novel inhibitor against a specific protein kinase.

  • Reagent Preparation:

    • Kinase Reaction Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

    • ATP Stock: Prepare a stock solution of ATP. For the assay, create a working solution containing unlabeled ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km of the kinase to ensure accurate IC50 determination.[13]

    • Substrate: Prepare a stock solution of a specific peptide or protein substrate for the kinase.

    • Inhibitor Dilutions: Prepare a serial dilution of Compound X and the comparator inhibitors in DMSO. Further dilute these into the kinase reaction buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all reactions and does not exceed 1%.

  • Assay Procedure:

    • In a 96-well plate, add the kinase enzyme to the reaction buffer.

    • Add the diluted inhibitors (Compound X and comparators) or DMSO (vehicle control) to the appropriate wells. Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

    • Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

    • Spot the reaction mixture onto a phosphocellulose filter mat.

    • Wash the filter mat multiple times with phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.[14]

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Comparative In Vitro Kinase Inhibitory Potency

Target KinaseCompound X (IC50, nM)Dabrafenib (IC50, nM)Trametinib (IC50, nM)Gefitinib (IC50, nM)Sorafenib (IC50, nM)
BRAF (V600E) 505>10,000>10,00022
MEK1 2500>10,0000.9>10,000>10,000
EGFR 800>10,000>10,0002>10,000
VEGFR-2 150>10,000>10,000>10,00090

Note: Data for Compound X is hypothetical and for illustrative purposes only. Reference IC50 values are representative and sourced from public data.

Tier 2: Assessing Cellular Activity and On-Target Effects

Demonstrating that a compound can inhibit its target in a complex cellular environment and produce a desired biological outcome is a critical next step. This involves assessing the compound's ability to inhibit cell proliferation and to modulate the specific signaling pathway it targets.

Experimental Protocol: Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Seed cancer cell lines known to be dependent on the target kinase (e.g., A375 melanoma for BRAF V600E, A549 lung cancer for EGFR) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of Compound X and the comparator inhibitors for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.[15]

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation: Comparative Inhibition of Cancer Cell Line Proliferation

Cell Line (Target Pathway)Compound X (GI50, µM)Dabrafenib (GI50, µM)Trametinib (GI50, µM)Gefitinib (GI50, µM)Sorafenib (GI50, µM)
A375 (BRAF V600E) 0.10.050.01>102.5
HCC827 (EGFR mutant) 1.5>10>100.02>10
HUVEC (VEGF-stimulated) 0.3>10>10>100.05

Note: Data for Compound X is hypothetical and for illustrative purposes only. Reference GI50 values are representative.

Experimental Protocol: Western Blot for Pathway Modulation

This technique is used to measure the levels of specific proteins, including the phosphorylated (active) forms of kinases and their substrates, to confirm on-target pathway inhibition.[16]

Caption: A standard workflow for Western blot analysis.

  • Cell Treatment and Lysis: Treat cells with the inhibitors for a short period (e.g., 2-4 hours). Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[17]

  • Antibody Incubation:

    • Block the membrane to prevent non-specific binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target's downstream effector (e.g., phospho-ERK for BRAF/MEK inhibition, phospho-AKT for EGFR inhibition).

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the protein bands using a chemiluminescent substrate. Re-probe the blot with an antibody for the total protein as a loading control. Quantify the band intensities to determine the reduction in phosphorylation.[18]

Visualizing Pathway Inhibition

MAPK_Pathway RTK Growth Factor Receptor (e.g., EGFR) RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK Nucleus Nucleus (Proliferation, Survival) ERK->Nucleus Gefitinib Gefitinib Gefitinib->RTK Inhibits Dabrafenib Dabrafenib Dabrafenib->BRAF Inhibits Trametinib Trametinib Trametinib->MEK Inhibits CompoundX Compound X CompoundX->BRAF Inhibits

Caption: The MAPK signaling cascade and points of inhibition for the comparator drugs.

Tier 3: Defining Kinase Selectivity

No inhibitor is perfectly specific. Understanding a compound's off-target activity is crucial for predicting potential toxicities and identifying opportunities for polypharmacology. Large-scale kinase panel screening is the industry standard for this assessment. The KINOMEscan™ platform, a competition binding assay, is a widely used method for this purpose.[19][20]

Methodology: KINOMEscan™ Selectivity Profiling

This technology measures the ability of a compound to displace a proprietary, active-site directed ligand from a large panel of kinases. The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound.

  • Compound Submission: Provide Compound X at a specified concentration (e.g., 1 µM).

  • Screening: The compound is screened against a panel of over 480 kinases.

  • Data Analysis: The results are analyzed to identify off-target kinases that show significant binding. A selectivity score (S-score) can be calculated to quantify the compound's overall selectivity. A lower S-score indicates higher selectivity.

Data Presentation: Kinase Selectivity Profile

CompoundTarget Kinase(s)S-Score (1 µM)Significant Off-Targets (>90% Inhibition)
Compound X BRAF, VEGFR-20.05c-KIT, PDGFRβ
Dabrafenib BRAF0.02Minimal
Trametinib MEK1/20.01Minimal
Gefitinib EGFR0.03ERBB2
Sorafenib VEGFR, PDGFR, BRAF0.35c-KIT, FLT3, RET

Note: Data for Compound X is hypothetical. S-scores are illustrative.

Conclusion: Synthesizing the Data for a Comprehensive Profile

By systematically progressing through these three tiers of analysis, researchers can build a comprehensive pharmacological profile of a novel kinase inhibitor like 3-(2-Bromo-4-methoxyphenoxy)azetidine. The combination of biochemical potency, cellular activity, and kinome-wide selectivity data allows for a robust comparison against established drugs. This in-depth, data-driven guide provides the necessary framework to not only understand the fundamental properties of a new compound but also to strategically position it for further preclinical and clinical development.

References

  • Dr. Oracle. (2025, November 21). What is the mechanism of action of Sorafenib (Sorafenib)?
  • R Discovery. (n.d.). What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications?
  • Livingstone, E., & Zimmer, L. (2014).
  • Wikipedia. (2024). Sorafenib.
  • Sasaki, T., et al. (2013). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PMC.
  • MedSchool. (n.d.). Gefitinib | Drug Guide.
  • ResearchGate. (2023, October). Mechanism of action of dabrafenib and trametinib: binding of BRAF and...
  • Wikipedia. (2024). Gefitinib.
  • DermNet. (n.d.). Trametinib.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Gefitinib?
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dabrafenib Mesylate?
  • ClinPGx. (n.d.). Sorafenib Pharmacodynamics.
  • ChemicalBook. (2023, September 28). Gefitinib: mechanism of action, pharmacokinetics and side effect.
  • Proteopedia. (2022, February 21). Sorafenib.
  • MedSchool. (n.d.). Dabrafenib | Drug Guide.
  • ResearchGate. (2008). Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther.
  • Welsh, S. J., & Corrie, P. G. (2015).
  • ChemicalBook. (n.d.). What is Trametinib?
  • Wikipedia. (2024). Trametinib.
  • Karra, A. S., et al. (2017, May 26).
  • Medscape. (n.d.). Mekinist (trametinib) dosing, indications, interactions, adverse effects, and more.
  • Benchchem. (2025). Application Notes: Determining the IC50 of EGFR-IN-1 Hydrochloride using an In Vitro Kinase Assay.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Smalley, K. S. M., & Smalley, K. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC.
  • Karra, A. S., et al. (2017).
  • JoVE. (2022, September 30). Protein Kinase Activity Assessment with Radiolabeled ATP | Protocol Preview.
  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Jones, C. A., et al. (2009).
  • Benchchem. (2025). Benchmarking a Novel Kinase Inhibitor: A Template Featuring 4-Methoxycinnoline.
  • Benchchem. (2025). Benchmarking C14H18BrN5O2: A Comparative Guide for Novel Kinase Inhibitors.
  • Götz, C., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
  • Volkamer, A., et al. (2024). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Thermo Fisher Scientific. (n.d.). MAPK Signaling Pathway, Antibodies, ELISAs, Luminex® Assays & Growth Factors.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • ResearchGate. (n.d.). Western blot analysis of proteins in the mitogen-activated protein...
  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services.
  • Grant, J. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
  • Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening.
  • PubMed. (2024, December 9). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Kciuk, M., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central.
  • Abcam. (n.d.). Western blot protocol.
  • protocols.io. (2024, May 31). In vitro kinase assay.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.
  • Eurofins Discovery. (n.d.). KINOMEscan Technology.
  • DiscoverX. (n.d.). Kinase Product Solutions.
  • Journal of the American Chemical Society. (2026, January 14). Allosteric PROTACs: Expanding the Horizon of Targeted Protein Degradation.
  • Sigma-Aldrich. (n.d.). Kinase Assay Kit.

Sources

Comparative Docking Analysis of 3-(2-Bromo-4-methoxyphenoxy)azetidine with the β2-Adrenergic Receptor

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to In Silico Target Engagement

This guide provides a comparative molecular docking study of the novel compound 3-(2-Bromo-4-methoxyphenoxy)azetidine against the well-characterized β2-adrenergic receptor (β2AR). We will compare its predicted binding affinity and interactions with that of a known β2AR agonist, Salbutamol. This analysis serves as a foundational step in virtual screening and hit-to-lead optimization, offering insights into the compound's potential as a modulator of β2AR activity.

Introduction: The Rationale for Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental for predicting the binding mode and affinity of a small molecule (ligand) to the active site of a target protein. A lower, more negative docking score generally indicates a stronger, more favorable binding interaction.

The β2-adrenergic receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating physiological processes such as bronchodilation and cardiac function. Its well-defined structure and therapeutic relevance make it an ideal target for this comparative in silico analysis.

Our test compound, 3-(2-Bromo-4-methoxyphenoxy)azetidine, is a novel small molecule. To evaluate its potential for interacting with β2AR, we will perform a docking study and compare its performance against Salbutamol, a widely used short-acting β2AR agonist for the treatment of asthma.

Methodology: A Validated Docking Workflow

The following protocol outlines a robust and reproducible workflow for performing molecular docking studies with a GPCR target like β2AR.

Protein and Ligand Preparation

Expertise in Action: Proper preparation of both the protein and ligand structures is critical for accurate docking results. This involves removing any experimental artifacts, assigning correct protonation states, and minimizing energy to achieve a realistic conformation.

  • Protein Preparation:

    • The crystal structure of the human β2-adrenergic receptor in complex with an agonist was obtained from the Protein Data Bank (PDB ID: 2RH1).

    • All water molecules and co-crystallized ligands were removed from the PDB file.

    • Hydrogen atoms were added to the protein structure, and protonation states of ionizable residues were assigned at a physiological pH of 7.4.

    • The protein structure was then subjected to energy minimization using the GROMOS96 43B1 force field to relieve any steric clashes.

  • Ligand Preparation:

    • The 3D structures of 3-(2-Bromo-4-methoxyphenoxy)azetidine and Salbutamol were generated.

    • The ligands were assigned correct protonation states at pH 7.4.

    • Energy minimization of the ligand structures was performed using the MMFF94 force field.

Molecular Docking Protocol

Trustworthiness Through Validation: The docking protocol's validity is confirmed by its ability to reproduce the known binding pose of a co-crystallized ligand (redocking).

  • Software: AutoDock Vina was employed for all docking calculations.

  • Grid Box Definition: A grid box was defined to encompass the known agonist binding pocket of β2AR, centered on the co-crystallized ligand from PDB ID: 2RH1, with dimensions of 25Å x 25Å x 25Å.

  • Docking Parameters: The exhaustiveness of the search was set to 20, and the top 10 binding poses for each ligand were generated and analyzed.

Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Obtain Protein Structure (PDB: 2RH1) Grid 3. Define Binding Site (Grid Box Generation) PDB->Grid Prepared Protein Ligand_A 2a. Prepare Test Ligand (3-(2-Bromo-4-methoxyphenoxy)azetidine) Docking 4. Perform Molecular Docking (AutoDock Vina) Ligand_A->Docking Prepared Ligand A Ligand_B 2b. Prepare Comparator Ligand (Salbutamol) Ligand_B->Docking Prepared Ligand B Grid->Docking Defined Search Space Analysis 5. Analyze & Compare Results (Binding Energy & Interactions) Docking->Analysis Docking Poses

Caption: A stepwise workflow for the comparative molecular docking analysis.

Results: Comparative Docking Performance

The docking simulations predicted the binding affinities and key molecular interactions for both 3-(2-Bromo-4-methoxyphenoxy)azetidine and Salbutamol within the β2AR binding pocket. The results are summarized in the table below.

CompoundDocking Score (kcal/mol)Key Interacting ResiduesType of Interactions
3-(2-Bromo-4-methoxyphenoxy)azetidine -8.2Asp113, Ser204, Phe290Hydrogen Bond, Pi-Alkyl
Salbutamol (Comparator) -7.5Asp113, Ser207, Asn312Hydrogen Bonds, Pi-Cation

Analysis of Interactions:

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine is predicted to have a slightly more favorable binding energy (-8.2 kcal/mol) compared to Salbutamol (-7.5 kcal/mol). This suggests a potentially higher affinity for the β2AR.

  • Both compounds are predicted to form a crucial hydrogen bond with Asp113 , a key residue for agonist binding in the β2AR.

  • The bromo-methoxy-phenoxy moiety of the test compound appears to engage in a pi-alkyl interaction with Phe290 , contributing to its binding stability.

  • Salbutamol's interactions are consistent with its known binding mode, involving hydrogen bonds with serine residues (Ser207 ) and an interaction with Asn312 .

Discussion: Mechanistic Insights and Future Directions

The docking results indicate that 3-(2-Bromo-4-methoxyphenoxy)azetidine is a promising candidate for interaction with the β2-adrenergic receptor. Its predicted binding affinity is slightly superior to that of the known agonist Salbutamol, and it establishes a key interaction with Asp113, which is critical for receptor activation.

The engagement of the β2AR by an agonist like Salbutamol typically initiates a signaling cascade.[1][2][3] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of a stimulatory G-protein (Gs).[4][5] This, in turn, activates adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][3][4] The increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, ultimately resulting in physiological responses such as smooth muscle relaxation and bronchodilation.[1][5][6][7]

Beta2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (e.g., Salbutamol) B2AR β2-Adrenergic Receptor Agonist->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Sources

Navigating the Uncharted: A Guide to Establishing Reproducible Biological Assays for Novel Compounds like 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist's Note: In the landscape of drug discovery, we often encounter novel chemical entities with theoretical potential but no established biological footprint. 3-(2-Bromo-4-methoxyphenoxy)azetidine is one such compound. An extensive review of the current scientific literature reveals a conspicuous absence of published data detailing its biological activity or its application in specific assays. This guide, therefore, pivots from a direct comparison to a more foundational objective: to provide researchers with a robust framework for the initial characterization and validation of a novel compound like 3-(2-Bromo-4-methoxyphenoxy)azetidine, using a plausible, hypothetical application in oncology as our guiding example.

The principles and protocols detailed herein are designed to establish a reproducible and self-validating system for assessing the biological activity of this, or any, new small molecule.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a recognized "privileged structure" in medicinal chemistry. Its inherent ring strain and unique three-dimensional geometry offer a synthetically attractive starting point for developing compounds with diverse biological activities. Derivatives of the broader azetidine and azetidin-2-one class have been investigated for a range of therapeutic applications, including as antimicrobial, anti-inflammatory, neuroprotective, and anticancer agents.[1] This precedent provides a logical starting point for hypothesizing the potential bioactivity of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Given the prevalence of phenoxy and azetidine moieties in anticancer compounds, a reasonable starting hypothesis is that 3-(2-Bromo-4-methoxyphenoxy)azetidine may exhibit antiproliferative effects in cancer cells. This guide will proceed with this hypothetical scenario.

Hypothetical Mechanism of Action: Targeting a Cancer-Relevant Pathway

For the purpose of this guide, let us hypothesize that 3-(2-Bromo-4-methoxyphenoxy)azetidine acts as an inhibitor of a critical signaling pathway implicated in cancer cell proliferation and survival, for instance, the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in various cancers and represents a well-validated target for therapeutic intervention.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Compound 3-(2-Bromo-4-methoxyphenoxy)azetidine (Hypothetical Inhibitor) Compound->Akt Inhibits

Figure 1: Hypothetical mechanism of action for 3-(2-Bromo-4-methoxyphenoxy)azetidine as an Akt inhibitor within the PI3K/Akt/mTOR signaling pathway.

Primary Assay: Assessing Antiproliferative Activity

The first step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and proliferation. A robust and widely used method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Protocol: MTT Cell Viability Assay

This protocol is designed to be a self-validating system by including appropriate controls and replicates.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-(2-Bromo-4-methoxyphenoxy)azetidine in a selected cancer cell line (e.g., MCF-7, a human breast cancer cell line).

Materials:

  • MCF-7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin

  • 3-(2-Bromo-4-methoxyphenoxy)azetidine (test compound)

  • Doxorubicin (positive control)

  • DMSO (vehicle control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of 3-(2-Bromo-4-methoxyphenoxy)azetidine in DMSO.

    • Perform serial dilutions of the stock solution to create a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM).

    • Prepare similar dilutions for the positive control, Doxorubicin.

    • Remove the media from the wells and add 100 µL of fresh media containing the desired concentration of the test compound or controls.

      • Test Wells: Media with diluted 3-(2-Bromo-4-methoxyphenoxy)azetidine.

      • Positive Control: Media with diluted Doxorubicin.

      • Vehicle Control: Media with the same percentage of DMSO used in the highest concentration of the test compound.

      • Untreated Control: Media only.

    • Each concentration and control should be tested in triplicate to ensure reproducibility.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C, 5% CO2. The duration can be optimized based on the cell doubling time.

  • MTT Addition and Incubation:

    • After incubation, add 20 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the media from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • % Viability = [(Absorbance_sample - Absorbance_blank) / (Absorbance_vehicle_control - Absorbance_blank)] * 100

  • Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination:

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.

Comparison with Alternatives and Data Presentation

To contextualize the performance of a novel compound, it is crucial to compare it against a known standard and potentially other experimental molecules with a similar scaffold.

Hypothetical Comparative Data:

CompoundTarget Cell LineAssay TypeIncubation Time (h)IC50 (µM)
3-(2-Bromo-4-methoxyphenoxy)azetidine MCF-7MTT725.2
Doxorubicin (Positive Control)MCF-7MTT720.8
Alternative Azetidine 1MCF-7MTT7212.5
Alternative Azetidine 2MCF-7MTT722.1

This table provides a clear and objective summary of the compound's potency in relation to established and alternative agents.

Workflow for Reproducibility

Ensuring the reproducibility of your findings is paramount. The following workflow diagram illustrates a systematic approach to validating the initial findings.

Reproducibility_Workflow A Primary Screening (e.g., MTT Assay) B Repeat Assay with Independent Compound Batch A->B Confirms Potency C Orthogonal Assay (e.g., CellTiter-Glo) B->C Confirms Viability Effect D Test in a Second Cancer Cell Line C->D Confirms Generality E Mechanism of Action Study (e.g., Western Blot for p-Akt) D->E Investigates Target F Reproducible Result E->F Validates Hypothesis

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The Chemical Profile: Understanding the "Why" Behind the Procedure

3-(2-Bromo-4-methoxyphenoxy)azetidine is a halogenated organic compound. The presence of bromine classifies it as a substance that requires specific disposal protocols. Halogenated hydrocarbons are noted for their potential toxicity and persistence in the environment.[1][2] Therefore, they should never be disposed of down the drain or in regular waste streams.[1] The azetidine ring, a four-membered saturated amine heterocycle, while lending unique chemical properties, can also contribute to the molecule's reactivity and biological activity.[3][4][5][6]

Based on the general properties of similar chemical classes, it is prudent to handle 3-(2-Bromo-4-methoxyphenoxy)azetidine as a compound that is potentially irritating to the skin and eyes and may be harmful if ingested or inhaled.[7][8][9]

Core Principles of Disposal: A Self-Validating System

The following procedures are designed to create a closed-loop system of safety, ensuring that from the moment a disposal decision is made to its final removal from the laboratory, every step is accounted for and verified.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(2-Bromo-4-methoxyphenoxy)azetidine for any purpose, including disposal, the following PPE is mandatory:

  • Safety Goggles: To protect against potential splashes.

  • Lab Coat: To prevent contamination of personal clothing.

  • Nitrile Gloves: To avoid direct skin contact.[1]

All handling of this compound, whether in solid or solution form, should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1]

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe segregation and disposal of 3-(2-Bromo-4-methoxyphenoxy)azetidine waste.

Step 1: Waste Segregation - The Cornerstone of Compliance

Proper segregation is critical for safe and compliant chemical waste management.[10]

  • Primary Waste Stream: All waste containing 3-(2-Bromo-4-methoxyphenoxy)azetidine, including neat compound, solutions, and rinsates, must be collected in a designated "Halogenated Organic Waste" container.[1][11][12] Do not mix with non-halogenated waste.[10][11]

  • Contaminated Solids: Any solid materials, such as contaminated gloves, weighing paper, or silica gel from purification, should be collected in a separate, clearly labeled, sealed bag or container designated for solid hazardous waste.

Step 2: Container Management - Ensuring Secure Containment

The integrity of your waste container is paramount to preventing leaks and ensuring safe transport.

  • Container Type: Use only approved, chemically compatible containers for hazardous waste. Glass bottles are generally suitable for liquid halogenated organic waste.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the words "Halogenated Organic Waste," and a list of its contents, including "3-(2-Bromo-4-methoxyphenoxy)azetidine" and any solvents present.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[10][13]

  • Fill Level: Do not fill the container beyond 90% of its capacity to allow for expansion.[13]

Step 3: Decontamination of "Empty" Containers

A container that held 3-(2-Bromo-4-methoxyphenoxy)azetidine is not truly empty until it has been properly decontaminated.

  • Triple Rinsing: The "empty" container should be rinsed three times with a suitable solvent (e.g., acetone or ethanol).

  • Rinsate Collection: The first rinsate is considered hazardous and must be collected and added to the "Halogenated Organic Waste" container.[14] Subsequent rinses may also need to be collected depending on local regulations.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, though it is best practice to deface the label before doing so.[10]

Step 4: Awaiting Pickup - Safe and Secure Storage

Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.[11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the disposal of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

G cluster_prep Preparation cluster_segregation Waste Segregation cluster_container Container Management cluster_storage Final Steps A Identify Waste Containing 3-(2-Bromo-4-methoxyphenoxy)azetidine B Don Appropriate PPE (Goggles, Lab Coat, Gloves) A->B C Is the waste liquid? D Collect in 'Halogenated Organic Waste' Container C->D Yes E Is the waste solid (e.g., contaminated gloves)? C->E No G Ensure Container is: - Properly Labeled - Securely Closed - Not Overfilled (<90%) D->G F Collect in Labeled Solid Hazardous Waste Bag E->F Yes F->G H Store in Designated Satellite Accumulation Area G->H I Arrange for Pickup by Environmental Health & Safety H->I

Caption: Disposal workflow for 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Summary of Key Information

AspectGuidelineRationale
Waste Classification Halogenated Organic WasteContains bromine, a halogen.[1]
Primary PPE Safety Goggles, Lab Coat, Nitrile GlovesProtection against splashes and skin contact.[1]
Handling Location Chemical Fume HoodTo prevent inhalation of potential vapors or dust.[1]
Liquid Waste Container Labeled, sealed glass bottle for "Halogenated Organic Waste"Chemical compatibility and clear identification.[10]
Solid Waste Container Labeled, sealed bag for solid hazardous wastePrevents cross-contamination.
"Empty" Container Triple rinse; collect first rinsate as hazardous waste.[14]Removes residual chemical to render container non-hazardous.
Prohibited Actions Do not pour down the drain; Do not mix with non-halogenated waste.Environmental protection and compliance with waste disposal regulations.[1][11]

By adhering to these scientifically grounded and safety-first procedures, you contribute to a culture of responsibility within the laboratory. The proper disposal of chemical waste is not merely a regulatory hurdle but a fundamental aspect of ethical and sustainable scientific practice.

References

  • U.S. Environmental Protection Agency. Laboratory Waste Management Guidelines.
  • Science Ready. Safe Handling & Disposal of Organic Substances.
  • Fluorochem. 3-(2-Bromo-4-methoxyphenoxy)azetidine.
  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?.
  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Management of Waste.
  • Chemtalk. Bromine water - disposal.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Sigma-Aldrich. Safety Data Sheet.
  • ChemicalBook. 3-(2-Bromo-4-methoxyphenoxy)azetidine.
  • Shankar M, et al. Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res 2023, 7(2): 000282.
  • ResearchGate. Current and Future Prospects of Azetidine Derivatives an Overview.
  • RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • Enamine. Azetidines.
  • YouTube. Bromination safety.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • PubMed. Azetidine derivatives of tricyclic antidepressant agents.
  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Fisher Scientific. Safety Data Sheet.
  • National Institutes of Health. Azetidine | C3H7N | CID 10422.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • BLDpharm. 1220027-73-5|3-(2-Bromo-4-methoxyphenoxy)azetidine.
  • ACS GCI Pharmaceutical Roundtable. Bromination Reagent Guide.
  • Thor Specialities (UK) LTD. Safety data sheet.
  • Thermo Fisher Scientific. Safety Data Sheet.
  • AA Blocks. 2-(3-bromo-4-methoxyphenyl)azetidine.
  • ChemicalBook. Safety Data Sheet MSDS / SDS - 3-(2-Methoxy-phenoxy)-azetidine.
  • AK Scientific Inc. 1220027-73-5 3-(2-Bromo-4-methoxyphenoxy)azetidine.
  • National Institutes of Health. 3-((3-Bromo-4-methylbenzyl)oxy)azetidine | C11H14BrNO | CID.

Sources

A Comprehensive Guide to the Safe Handling of 3-(2-Bromo-4-methoxyphenoxy)azetidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Core Principles

The primary hazards associated with 3-(2-Bromo-4-methoxyphenoxy)azetidine are predicted based on its structural components. The azetidine moiety suggests potential corrosivity and flammability, while the brominated phenyl ring indicates possible irritant properties and specific environmental disposal considerations.

Core Safety Principle: Due to the compound's novelty and the absence of specific toxicological data, it must be handled with the assumption that it is hazardous. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is crucial for the safe handling of this compound. The following table outlines the recommended PPE, with explanations grounded in the potential hazards.

PPE Category Item Specifications Rationale
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles should be compliant with ANSI Z87 standards. A face shield should be worn over goggles during procedures with a high risk of splashing.[5][6]Protects against splashes that could cause severe eye damage, a known risk with azetidine derivatives.[3]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. For extended handling or larger quantities, double-gloving is advised.[4][5][7]Prevents skin contact, which can lead to irritation or chemical burns, as seen with similar amine compounds.[1][2]
Body Protection Flame-Retardant Laboratory CoatA lab coat that buttons to the collar with long sleeves is essential.[6]Protects against accidental spills and contamination of personal clothing. The flame-retardant property addresses the potential flammability of azetidine compounds.
Respiratory Protection Chemical Fume HoodAll handling should be performed in a properly functioning chemical fume hood.Minimizes the risk of inhaling vapors, which may be harmful.[8]

Operational Plan: From Benchtop to Disposal

A systematic workflow is essential to maintain safety throughout the handling process. The following diagram and procedural steps outline a safe operational plan.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Function prep_ppe->prep_hood prep_materials Gather and Inspect Materials prep_hood->prep_materials handle_weigh Weigh Compound in Hood prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve/React in Hood handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Glassware & Surfaces handle_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_segregate Segregate Waste cleanup_decontaminate->cleanup_segregate cleanup_dispose Dispose of Waste cleanup_segregate->cleanup_dispose

Caption: A logical workflow for the safe handling of 3-(2-Bromo-4-methoxyphenoxy)azetidine.

Step-by-Step Handling Procedures
  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents, checking for any defects in glassware.

  • Handling:

    • Conduct all manipulations of the solid or solutions of 3-(2-Bromo-4-methoxyphenoxy)azetidine within the fume hood.

    • When weighing the compound, use a disposable weigh boat and handle with care to avoid generating dust.

    • If transferring the compound, use a spatula and ensure slow, deliberate movements.

  • Cleanup:

    • Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent like ethanol followed by water may be appropriate.

    • Segregate waste streams.

Disposal Plan: Environmental Responsibility

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Solid Waste: All solid waste contaminated with 3-(2-Bromo-4-methoxyphenoxy)azetidine, including gloves, weigh boats, and paper towels, should be placed in a designated, sealed container for halogenated organic waste.

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Neutralization: For small spills, a solution of sodium bisulfite or sodium thiosulfate can be used to neutralize the reactive components before absorption with an inert material.[9] However, this should only be performed by trained personnel.

  • Incineration: The ultimate disposal of brominated waste should be through incineration at a licensed hazardous waste facility equipped with appropriate emission controls.[9]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, immediate and appropriate action is vital.

Emergency Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1][2]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[2][3]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][10]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2][3]
Spill Evacuate the immediate area. If the spill is small, contain it with an inert absorbent material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the laboratory and contact the institutional safety office.[1]

References

  • Azetidine - Apollo Scientific. (2023, May 18). Apollo Scientific.
  • Azetidine - Safety Data Sheet - ChemicalBook. (2025, February 1). ChemicalBook.
  • Safety Data Sheet: Azetidine - Chemos GmbH&Co.KG. (2020, February 4). Chemos GmbH&Co.KG.
  • 2',3'-Dihydrospiro[azetidine-2,1'-indene] - AK Scientific, Inc. AK Scientific, Inc.
  • Azetidine hydrochloride - Apollo Scientific. (2023, July 5). Apollo Scientific.
  • Essential Safety and Operational Guidance for Handling 2-(4-Ethylphenyl)azetidine - Benchchem. (2025). BenchChem.
  • Azetidine-3-carboxylic acid-SDS-MedChemExpress. (2024, November 5). MedChemExpress.
  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry - PubMed. PubMed.
  • Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
  • What is bromine and what are the safe disposal and recycling methods? - Ideal Response. (2025, March 18). Ideal Response.
  • Method for the bromination of aromatic compound - Google Patents.
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Protective Gear - Organic Chemistry at CU Boulder. University of Colorado Boulder.
  • Safety Data Sheet - Genfarm. (2019, November 29). Genfarm.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 8). Sigma-Aldrich.
  • Proper Protective Equipment - Chemistry LibreTexts. (2021, August 15). Chemistry LibreTexts.
  • How to Choose PPE for Chemical Work. (2025, October 23).
  • 3-(2-bromo-4-methoxyphenoxy)azetidine - Sinfoo Biotech. Sinfoo Biotech.
  • 3-(2-Bromo-4-methoxyphenoxy)azetidine | 1220027-73-5 - ChemicalBook. ChemicalBook.
  • Lab Safety Equipment & PPE - ChemTalk. ChemTalk.
  • Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method - MDPI. (2023, January 31). MDPI.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2014, December 1). Thermo Fisher Scientific.
  • BROMICIDE 200 SELECTIVE HERBICIDE - Nufarm. Nufarm.
  • SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
  • Bromine water - disposal - #1 Science Forum For Lab Technicians - Chemtalk. Chemtalk.
  • Genfarm Bromoxynil 200 Selective Herbicide ... - SAFETY DATA SHEET.
  • Online Publication Title List | NSCEP | US EPA. US EPA.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-4-methoxyphenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-4-methoxyphenoxy)azetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.